3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid
Description
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Properties
IUPAC Name |
4-chlorothieno[2,3-b]thiophene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClO2S2/c8-4-3-1-2-11-7(3)12-5(4)6(9)10/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQFYYGUNYJMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=C(S2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407088 | |
| Record name | 3-chlorothieno[2,3-b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39244-08-1 | |
| Record name | 3-chlorothieno[2,3-b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Chlorothieno[2,3-b]thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thieno[2,3-b]thiophene Scaffold
The thieno[2,3-b]thiophene core is a privileged heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature impart unique photophysical and electronic properties, making it a valuable building block for organic semiconductors, dyes, and sensors. In the realm of drug discovery, thieno[2,3-b]thiophene derivatives have emerged as promising candidates for a range of therapeutic targets, owing to their ability to mimic the spatial and electronic features of endogenous ligands and engage in specific interactions with biological macromolecules. The targeted synthesis of substituted thieno[2,3-b]thiophenes, such as the title compound, 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid, is therefore of paramount importance for the systematic exploration of their structure-activity relationships and the development of novel therapeutic agents and advanced materials.
This technical guide provides a comprehensive overview of a robust synthetic route to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and essential analytical characterization methods.
Strategic Approach to the Synthesis
The synthesis of this compound is most effectively approached through a multi-step sequence, commencing with the construction of the parent thieno[2,3-b]thiophene heterocycle. This is followed by a regioselective functionalization to introduce the carboxylic acid and chloro substituents at the desired positions. The overall synthetic strategy is outlined below:
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of the Thieno[2,3-b]thiophene Core
The foundational step in this synthesis is the construction of the thieno[2,3-b]thiophene scaffold. While several methods exist for the synthesis of thienothiophenes, a reliable and scalable approach involves the cyclization of appropriately substituted thiophenes. More efficient syntheses often involve the cyclization of substituted thiophenes.[1]
Experimental Protocol: Synthesis of Thieno[2,3-b]thiophene
Part 2: Regioselective Carboxylation at the 2-Position
With the thieno[2,3-b]thiophene core in hand, the next critical step is the introduction of a carboxylic acid group at the 2-position. The α-positions (2 and 5) of the thieno[2,3-b]thiophene ring are the most acidic and therefore the most susceptible to deprotonation by a strong base. This allows for a highly regioselective functionalization. The method of choice is lithiation with a strong organolithium base, such as n-butyllithium, followed by quenching the resulting lithiated species with carbon dioxide.
Causality Behind Experimental Choices:
-
n-Butyllithium (n-BuLi): This strong, non-nucleophilic base is ideal for the deprotonation of heteroaromatic compounds. Its use ensures efficient and clean formation of the 2-lithiothieno[2,3-b]thiophene intermediate.
-
Anhydrous Tetrahydrofuran (THF): THF is an excellent solvent for organolithium reactions as it is aprotic and effectively solvates the lithium cation, enhancing the reactivity of the base. The anhydrous condition is critical to prevent quenching of the highly reactive organolithium species.
-
Low Temperature (-78 °C): Performing the lithiation at low temperatures is crucial to prevent side reactions, such as decomposition of the organolithium reagent and potential ring-opening of the thiophene ring.
-
Carbon Dioxide (CO2): Solid carbon dioxide (dry ice) serves as an inexpensive and efficient electrophile for the carboxylation reaction.
Caption: Experimental workflow for the carboxylation of thieno[2,3-b]thiophene.
Detailed Experimental Protocol: Synthesis of Thieno[2,3-b]thiophene-2-carboxylic acid
-
Reaction Setup: A solution of thieno[2,3-b]thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via syringe over a period of 15 minutes, ensuring the internal temperature does not rise significantly. The resulting mixture is stirred at -78 °C for 1 hour.
-
Carboxylation: The reaction mixture is then carefully poured onto an excess of crushed solid carbon dioxide (dry ice) in a separate flask.
-
Workup: The mixture is allowed to warm to room temperature, and the excess THF is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to pH 1-2 with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.
-
Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 3: Regioselective Chlorination at the 3-Position
The final step is the introduction of a chlorine atom at the 3-position of the thieno[2,3-b]thiophene-2-carboxylic acid. The carboxylic acid group is a deactivating, meta-directing group in typical electrophilic aromatic substitution. However, in the case of thienothiophenes, the electronic properties of the fused ring system play a dominant role in directing the substitution. The 3- and 4-positions are generally favored for electrophilic attack. Common chlorinating agents for thiophene and its derivatives include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂).
Causality Behind Experimental Choices:
-
N-Chlorosuccinimide (NCS): NCS is a mild and convenient source of electrophilic chlorine, often used for the chlorination of electron-rich aromatic and heteroaromatic compounds. It is generally easier to handle than gaseous chlorine or liquid sulfuryl chloride.
-
Sulfuryl Chloride (SO₂Cl₂): This reagent is a more powerful chlorinating agent and can be effective when NCS fails to react.[2] Its reactivity can be modulated by the choice of solvent and temperature.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or a non-polar solvent like dichloromethane (DCM) can be used, depending on the chosen chlorinating agent and the solubility of the starting material.
Caption: Experimental workflow for the chlorination of thieno[2,3-b]thiophene-2-carboxylic acid.
Detailed Experimental Protocol: Synthesis of this compound
Method A: Using N-Chlorosuccinimide (NCS)
-
Reaction Setup: To a solution of thieno[2,3-b]thiophene-2-carboxylic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added N-chlorosuccinimide (1.0-1.2 eq) in one portion at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: The reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with water and then purified by recrystallization or column chromatography on silica gel to afford the desired this compound.
Method B: Using Sulfuryl Chloride (SO₂Cl₂)
-
Reaction Setup: Thieno[2,3-b]thiophene-2-carboxylic acid (1.0 eq) is dissolved in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane. The solution is cooled to 0 °C.
-
Reaction: Sulfuryl chloride (1.0-1.1 eq) is added dropwise to the cooled solution. The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC or LC-MS.
-
Workup: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Data Presentation and Characterization
The successful synthesis of this compound and its intermediates should be confirmed by a suite of analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |
| Thieno[2,3-b]thiophene | C₆H₄S₂ | 140.23 | Aromatic protons | Aromatic carbons |
| Thieno[2,3-b]thiophene-2-carboxylic acid | C₇H₄O₂S₂ | 184.24 | Aromatic protons, carboxylic acid proton | Aromatic carbons, carbonyl carbon |
| This compound | C₇H₃ClO₂S₂ | 218.68 | Aromatic protons, carboxylic acid proton | Aromatic carbons, carbonyl carbon |
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds by analyzing the chemical shifts, coupling constants, and integration of the signals.
-
Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their elemental composition (High-Resolution Mass Spectrometry).
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretching vibrations).
-
Melting Point Analysis: To assess the purity of the final product.
Trustworthiness and Self-Validating Systems
The protocols described herein are based on well-established and fundamental organic transformations. The success of each step can be readily validated through standard analytical techniques. For instance, the complete consumption of the starting material and the formation of the desired product in each step should be confirmed by TLC or LC-MS before proceeding to the subsequent step. The purity of the final compound should be rigorously assessed, preferably by a combination of NMR, MS, and elemental analysis, to ensure its suitability for downstream applications in research and development.
Conclusion
This technical guide provides a detailed and scientifically grounded pathway for the synthesis of this compound. By following the outlined strategic approach and the detailed experimental protocols, researchers can reliably access this valuable heterocyclic building block. The provided rationale for the experimental choices and the emphasis on analytical validation are intended to empower scientists to not only successfully execute the synthesis but also to troubleshoot and adapt the procedures as needed for their specific research objectives. The availability of this and other specifically functionalized thieno[2,3-b]thiophene derivatives will undoubtedly continue to fuel innovation in the development of novel pharmaceuticals and advanced organic materials.
References
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Physical and Chemical Properties of 3-Chlorothieno[2,3-b]thiophene-2-carboxylic Acid
An In-Depth Technical Guide:
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid is a heterocyclic compound built upon the robust and electronically significant thieno[2,3-b]thiophene scaffold. This fused ring system, known for its high rigidity and electron-rich nature, is considered a "privileged pharmacophore" in medicinal chemistry.[1][2] The title compound serves as a critical fragment and building block in the design of novel therapeutics and functional organic materials.[3] Its utility stems from the combination of the stable thienothiophene core with two reactive functional groups: a carboxylic acid amenable to a wide array of coupling reactions and a chlorine atom that modulates the electronic properties of the ring. This guide provides a detailed examination of its physicochemical properties, spectroscopic signature, chemical reactivity, and strategic applications in drug discovery, offering a foundational resource for researchers leveraging this versatile molecule.
The Thieno[2,3-b]thiophene Scaffold: A Foundation of Interest
The thieno[2,3-b]thiophene system, formed by the fusion of two thiophene rings, is an important structural motif in organic and medicinal chemistry.[4] These compounds are noted for their chemical stability and have been investigated for a wide range of biological activities, including antitumor, antiviral, and antibiotic properties.[1][4][5] The planar, electron-rich nature of the scaffold makes it an excellent component for molecules designed to interact with biological targets and for applications in organic electronics.[5][6] The introduction of substituents like chlorine and carboxylic acid groups, as in the title compound, provides precise control over its steric and electronic profile, making it a highly valuable intermediate for chemical synthesis.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for predicting its behavior in various solvents, reaction conditions, and biological systems.
| Property | Value | Source |
| CAS Number | 39244-08-1 | [7][8] |
| Molecular Formula | C₇H₃ClO₂S₂ | [7] |
| Molecular Weight | 218.7 g/mol | [7] |
| Monoisotopic Mass | 217.9262994 Da | [7] |
| IUPAC Name | This compound | [7] |
| Canonical SMILES | C1=CSC2=C1C(=C(S2)C(=O)O)Cl | [7] |
| InChI Key | GCQFYYGUNYJMNY-UHFFFAOYSA-N | [7] |
| Calculated XLogP3 | 3.4 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Rotatable Bond Count | 1 | [7] |
Spectroscopic Profile: Structural Elucidation
While specific spectra for this exact compound are not publicly available in the provided search results, its spectroscopic characteristics can be confidently predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be relatively simple. Two signals would appear in the aromatic region (typically 7.0-8.0 ppm) corresponding to the two protons on the thiophene ring system. These would likely present as a pair of doublets due to mutual coupling. A broad singlet, which is exchangeable with D₂O, would be observed further downfield (typically >10 ppm) for the acidic proton of the carboxylic acid.
-
¹³C NMR: Seven distinct signals are anticipated. The carbonyl carbon of the carboxylic acid would be the most deshielded, appearing significantly downfield (>160 ppm). The remaining six carbons of the fused ring system would appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups and the electron-donating nature of the sulfur atoms.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. Based on analyses of similar thiophene carboxylic acids, the following characteristic absorption bands are expected[9][10]:
-
O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).[10]
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.
-
C=C Stretch: Aromatic ring C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region.
-
C-S Stretch: C-S stretching modes within the thiophene rings are typically observed in the 600-800 cm⁻¹ range.[10]
Mass Spectrometry (MS)
In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to its molecular weight. A key feature would be the isotopic pattern of chlorine: an (M+2)⁺ peak with an intensity approximately one-third that of the M⁺ peak, confirming the presence of a single chlorine atom. Fragmentation patterns for related thienothiophene structures often involve the initial loss of small, stable molecules or radicals[11][12].
-
Primary Fragmentation: Likely fragmentation pathways include the loss of the carboxylic acid group (-COOH, 45 Da) or the loss of carbon monoxide (-CO, 28 Da) followed by the hydroxyl radical (-OH, 17 Da). Loss of the chlorine radical (-Cl, 35/37 Da) is also a probable event.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by its carboxylic acid functionality, making it an ideal scaffold for elaboration.
Reactions of the Carboxylic Acid Group
The carboxylic acid is the primary site for synthetic modification. It can readily undergo standard transformations to generate a diverse library of derivatives.
-
Amide Bond Formation: This is arguably the most critical reaction in medicinal chemistry. The carboxylic acid can be activated (e.g., by conversion to an acid chloride with thionyl chloride or oxalyl chloride, or by using coupling agents like HATU or EDC) and reacted with a primary or secondary amine to form a stable amide linkage.[13] This pathway is fundamental to its use as a building block.
-
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via the acid chloride yields the corresponding ester.
-
Reduction: The carboxylic acid can be reduced to the primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactivity of the Thienothiophene Ring
The fused aromatic ring is relatively stable. The presence of two electron-withdrawing groups (Cl and COOH) deactivates the ring towards traditional electrophilic aromatic substitution. However, the chlorine atom could potentially be replaced or used as a handle in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), although this would likely require conversion of the carboxylic acid to a less reactive group (like an ester) first to avoid interference.[14][15]
Workflow: Utilization as a Chemical Building Block
The primary value of this compound lies in its role as a starting scaffold for more complex molecules, particularly in drug discovery pipelines.
Caption: Role as a scaffold in amide synthesis.
Synthesis and Purification
While a specific, published synthesis for this compound was not identified in the search results, a plausible route can be designed based on established methodologies for preparing substituted thiophenes.[16]
Hypothetical Synthetic Pathway
A potential multi-step synthesis could involve the construction of the thienothiophene core, followed by functionalization. For instance, a Gewald reaction could be used to form a substituted thiophene, which could then undergo annulation to form the fused ring system. Subsequent chlorination (e.g., with N-chlorosuccinimide) and carboxylation (e.g., via lithiation followed by quenching with CO₂) would lead to the final product.
Caption: A plausible synthetic workflow.
Purification
Standard laboratory techniques would be employed for purification. After the final synthetic step, an aqueous workup would be followed by extraction into an organic solvent. The crude solid would then be purified by:
-
Recrystallization: Using a suitable solvent system (e.g., ethanol/water, acetic acid) to obtain crystalline material of high purity.
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography could be used to separate the product from impurities.
Applications in Research and Drug Development
The primary application of this compound is as a molecular fragment or building block for the synthesis of new chemical entities, particularly in the pharmaceutical sector.[3]
-
Fragment-Based Drug Discovery (FBDD): The compound's size, rigidity, and functional handles make it an ideal starting point in FBDD. It can be used in screening campaigns to identify low-affinity binders to a biological target, which are then optimized and grown into potent leads.[3]
-
Medicinal Chemistry Scaffolding: The thienothiophene core is present in molecules with diverse and potent biological activities. Derivatives have been explored as inhibitors of platelet aggregation, antiglaucoma agents, and as potential antitumor and antiviral compounds.[1][5] This history provides a strong rationale for its inclusion in new drug design campaigns.
-
Materials Science: Although less common for this specific derivative, the parent thienothiophene scaffold is a key component in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) due to its excellent charge transport properties and stability.[2][5]
Conclusion
This compound is a compound of significant strategic importance for synthetic and medicinal chemists. Its well-defined structure, characterized by a stable heterocyclic core and versatile functional groups, provides a reliable and adaptable platform for the construction of complex molecular architectures. The physicochemical and spectroscopic properties outlined in this guide, combined with its predictable reactivity, underscore its value as a high-potential building block for the discovery of next-generation pharmaceuticals and advanced functional materials.
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Cui, Y. et al. (2013). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Capan, A. et al. (2010). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules. Available from: [Link]
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Karminski-Zamola, G. et al. (1995). Mass Spectral Fragmentation Patterns of Some New 3,7-dichloro-benzo[1,2-b:4,5-b']dithiophene-2,6-dicarboxylic Acid Dianilides and 3,5-dichloro-dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylic Acid Dianilides. II. Rapid Communications in Mass Spectrometry. Available from: [Link]
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Bîcu, E. et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Available from: [Link]
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Deng, H. et al. (2012). Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Karminski-Zamola, G. et al. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry. Available from: [Link]
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Profeta, S. et al. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. ResearchGate. Available from: [Link]
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Balachandran, V. & Karunakaran, A. (2013). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. Available from: [Link]
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1H and 13C NMR spectroscopic data for 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound (CAS No: 39244-08-1).[1][2] As a key heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount.[3] This document serves as a reference for researchers, chemists, and drug development professionals, offering an in-depth interpretation of its spectral features, predicted data based on analogous structures, and a standardized protocol for data acquisition.
Introduction and Significance
This compound is a substituted heterocyclic compound built upon the rigid, electron-rich thieno[2,3-b]thiophene core.[4] This fused ring system is a cornerstone in the development of organic semiconductors, polymers, and pharmacologically active agents.[5][6][7] The specific substitution pattern of a chloro group at the 3-position and a carboxylic acid at the 2-position creates a unique electronic and structural profile, making it a valuable synthon for further chemical modification.
Accurate structural elucidation via NMR spectroscopy is the gold standard for confirming the identity and purity of such molecules. This guide provides a comprehensive breakdown of the expected ¹H and ¹³C NMR spectra, grounded in the fundamental principles of chemical shifts, coupling constants, and substituent effects.
Molecular Structure and Numbering
To facilitate a clear discussion of the NMR data, the standard IUPAC numbering for the thieno[2,3-b]thiophene core is utilized.
Caption: Molecular structure of this compound.
Methodology: NMR Data Acquisition
To ensure reproducibility and high-quality data, a standardized experimental protocol is essential. The following section outlines a field-proven methodology for acquiring ¹H and ¹³C NMR spectra for this compound class.
Sample Preparation
-
Mass Measurement : Accurately weigh approximately 10-15 mg of this compound.
-
Solvent Selection : Transfer the solid into a clean, dry NMR tube. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality Note : DMSO-d₆ is selected for its excellent solvating power for carboxylic acids and its high boiling point. Crucially, it allows for the observation of the exchangeable carboxylic acid proton, which would be lost in solvents like D₂O or CD₃OD.
-
-
Dissolution : Vortex the sample for 1-2 minutes until the solid is completely dissolved. A brief sonication may be applied if necessary.
-
Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
Spectrometer Parameters
-
Instrument : 400 MHz (or higher) NMR Spectrometer.
-
Nuclei : ¹H (Proton) and ¹³C (Carbon-13).
-
Temperature : 298 K (25 °C).
-
¹H NMR Parameters :
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Parameters :
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Caption: Standardized workflow for NMR sample preparation and data acquisition.
Spectroscopic Data Analysis and Interpretation
The following data tables and interpretations are based on established principles of NMR spectroscopy and analysis of structurally related thienothiophene and thiophene derivatives found in the literature.[8][9][10]
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two protons on the unsubstituted thiophene ring and the carboxylic acid proton.
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COOH | > 13.0 | broad singlet (br s) | - | 1H |
| H-5 | 7.95 – 8.10 | doublet (d) | J₅,₄ ≈ 5.5 Hz | 1H |
| H-4 | 7.25 – 7.40 | doublet (d) | J₄,₅ ≈ 5.5 Hz | 1H |
Interpretation:
-
-COOH Proton (> 13.0 ppm) : The acidic proton of the carboxylic acid is expected to appear far downfield as a broad singlet. Its chemical shift is highly sensitive to concentration, temperature, and residual water in the solvent.
-
Aromatic Protons (H-4, H-5) : The two protons on the second thiophene ring form a simple AX spin system.
-
H-5 : This proton is alpha to the sulfur atom (S7) and is expected to be the most downfield of the two ring protons due to the deshielding effect of the adjacent sulfur.
-
H-4 : This proton is beta to the sulfur atom (S7) and will appear upfield relative to H-5.
-
Coupling : H-4 and H-5 are ortho-coupled, giving rise to two distinct doublets. The coupling constant (J) of ~5.5 Hz is characteristic for adjacent protons in a thiophene ring.[8]
-
Predicted ¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum should display 7 distinct signals, corresponding to each unique carbon atom in the molecule.
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C=O | 162.0 – 164.0 | Quaternary |
| C3a | 142.0 – 144.0 | Quaternary |
| C6a | 139.0 – 141.0 | Quaternary |
| C3 | 133.0 – 135.0 | Quaternary |
| C5 | 128.0 – 130.0 | CH |
| C4 | 125.0 – 127.0 | CH |
| C2 | 121.0 – 123.0 | Quaternary |
Interpretation:
-
Carboxyl Carbon (C=O) : The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (~162-164 ppm).
-
Quaternary Carbons (C2, C3, C3a, C6a) : These four carbons do not bear any protons and their assignments are based on substituent effects.
-
C3a and C6a : These are the bridgehead carbons where the two rings are fused. They are expected to be significantly downfield.
-
C3 : The carbon atom directly attached to the electronegative chlorine atom will experience a strong deshielding effect, placing it in the ~133-135 ppm region.
-
C2 : This carbon is attached to the carboxylic acid group. Its chemical shift is influenced by the electron-withdrawing nature of the COOH group.
-
-
Protonated Carbons (C4, C5) : These signals correspond to the carbons in the C-H bonds.
-
C5 : As the carbon alpha to the sulfur atom S7, it is expected to be further downfield than C4.
-
C4 : The carbon beta to the sulfur atom S7 will be the most upfield of the aromatic ring carbons.
-
Conclusion
The structural analysis of this compound can be reliably performed using ¹H and ¹³C NMR spectroscopy. The predicted spectra reveal a distinct set of signals that are consistent with the proposed molecular structure. The key diagnostic features include the characteristic AX spin system for protons H-4 and H-5 in the ¹H spectrum and the seven unique signals in the ¹³C spectrum, whose chemical shifts are logically dictated by the electronic effects of the chloro, carboxyl, and fused thiophene ring substituents. This guide provides a robust framework for the acquisition and interpretation of NMR data for this important chemical entity.
References
- Supplementary Information for publications detailing NMR of thieno[3,2-b]thiophene derivatives, which show typical thiophene-proton coupling constants around 5.2 Hz.
- Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules.
- Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules.
- This compound. TargetMol. (Confirms CAS number and identifies the molecule as a fragment for drug design).
- Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors.
- Thieno(2,3-B)thiophene - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- 39244-08-1|this compound. BLDpharm.
- IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES.
- Synthesis of aryl-substituted thieno[3,2- b ]thiophene derivatives and their use for N,S-heterotetracene construction.
- This compound.
- SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE.
- Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP)
- Thiophene-2-carboxylic acid, morpholide - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- 3-Thiophenezoic acid(88-13-1) 1H NMR spectrum. ChemicalBook. (Provides reference data for a thiophene with a carboxylic acid substituent).
- 1H NMR of methyl thiophene-2-carboxyl
- benzo[b]thiophene-3-carboxylic acid, 2-[[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl]amino]-4,5,6,7-tetrahydro-, ethyl ester - Optional[1H NMR] - Spectrum. SpectraBase.
- benzo[b]thiophene-2-carboxamide, 3-chloro-N-cyclohexyl- - Optional[13C NMR].
- 3-Chlorothiophene-2-carboxylic acid 97 59337-89-2. Sigma-Aldrich.
- Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists. PubMed. (Demonstrates the utility of this scaffold in drug discovery).
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry.
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An In-depth Technical Guide to the Characterization of 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid
Introduction: The Thieno[2,3-b]thiophene Scaffold - A Privileged Heterocycle in Modern Chemistry
The thieno[2,3-b]thiophene core is a fused, bicyclic, and electron-rich heterocyclic system that has garnered significant attention in both materials science and medicinal chemistry.[1] These rigid, planar scaffolds are integral components in the design of organic semiconductors, finding applications in organic field-effect transistors (OFETs), organic photovoltaics, and organic light-emitting diodes.[1] In the pharmaceutical realm, thienothiophene derivatives have been explored for a multitude of therapeutic applications, including as antitumor, antiviral, and antibiotic agents, as well as inhibitors of platelet aggregation.[2]
The functionalization of the thieno[2,3-b]thiophene nucleus allows for the fine-tuning of its electronic and steric properties, making it a versatile building block for targeted molecular design. The introduction of a chlorine atom and a carboxylic acid group, as in 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid, is anticipated to modulate the molecule's reactivity, acidity, and potential for intermolecular interactions, making it a compelling candidate for further investigation in drug discovery and materials science. Thieno[2,3-b]thiophene derivatives have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[3]
This technical guide provides a comprehensive overview of the synthesis, characterization, and a prospective crystallographic analysis of this compound. While a solved crystal structure for this specific molecule is not publicly available at the time of this writing, this guide offers a robust framework for its study, from initial synthesis to advanced structural elucidation.
Physicochemical Properties
A summary of the computed physicochemical properties for this compound is provided below. These values are derived from computational models and serve as a useful baseline for experimental work.[4]
| Property | Value | Source |
| Molecular Formula | C₇H₃ClO₂S₂ | PubChem[4] |
| Molecular Weight | 218.7 g/mol | PubChem[4] |
| XLogP3 | 3.4 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
Proposed Synthesis of this compound
While a specific synthetic procedure for this compound is not extensively documented, a plausible route can be devised based on established methodologies for the synthesis of related thieno[2,3-b]thiophene derivatives. The following protocol outlines a potential multi-step synthesis starting from commercially available precursors.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Thieno[2,3-b]thiophene
-
To a solution of 3-bromothiophene in anhydrous tetrahydrofuran (THF) cooled to -78 °C under a nitrogen atmosphere, add n-butyllithium (n-BuLi) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add elemental sulfur, followed by carbon disulfide (CS₂).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield thieno[2,3-b]thiophene.
Step 2: Synthesis of Thieno[2,3-b]thiophene-2-carboxylic acid
-
Dissolve the thieno[2,3-b]thiophene from Step 1 in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.
-
Add n-BuLi dropwise and stir for 1 hour at -78 °C.
-
Add an excess of crushed dry ice (solid CO₂) to the reaction mixture.
-
Allow the mixture to warm to room temperature.
-
Perform an acidic workup with dilute hydrochloric acid.
-
Extract the product into an organic solvent, dry the organic layer, and concentrate to yield thieno[2,3-b]thiophene-2-carboxylic acid.
Step 3: Synthesis of this compound
-
Dissolve thieno[2,3-b]thiophene-2-carboxylic acid in a suitable solvent such as acetic acid.
-
Add N-Chlorosuccinimide (NCS) portion-wise to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to afford this compound.
Spectroscopic Characterization (Predicted)
The following are the expected spectroscopic signatures for this compound based on its chemical structure.
-
¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The chemical shifts and coupling constants will be characteristic of the thieno[2,3-b]thiophene ring system, with potential deshielding effects from the chlorine and carboxylic acid groups. A broad singlet corresponding to the carboxylic acid proton will also be present, which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the carboxylic acid will appear at the downfield end of the spectrum. The chemical shifts of the carbons in the heterocyclic core will be influenced by the chlorine substituent and the carboxylic acid group.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, strong absorption corresponding to the C=O stretch of the carboxylic acid will be observed around 1700 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Crystallization and Single-Crystal X-ray Diffraction: A Prospective Workflow
Obtaining high-quality single crystals is often the most challenging step in determining a crystal structure.[5][6] The following is a generalized workflow for the crystallization and subsequent X-ray diffraction analysis of a small organic molecule like this compound.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Crystallization
-
Purification: Ensure the compound is of the highest possible purity. Techniques such as recrystallization, sublimation, or chromatography can be employed.
-
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. Solvents to consider include ethanol, methanol, acetone, ethyl acetate, dichloromethane, and toluene, as well as binary solvent mixtures.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., in a refrigerator) over an extended period.[6]
-
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.
-
Data Collection: Mount the goniometer head on the diffractometer. A stream of cold nitrogen gas is typically used to cool the crystal, which minimizes radiation damage and thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, and thermal parameters until the model converges.
-
Validation: The final crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Prospective Crystal Structure Analysis
Based on the known structures of related thieno[2,3-b]thiophene and carboxylic acid-containing molecules, we can anticipate several key features in the crystal structure of this compound.
-
Molecular Geometry: The thieno[2,3-b]thiophene core is expected to be essentially planar. The carboxylic acid group may be twisted out of the plane of the heterocyclic ring system to minimize steric hindrance.
-
Intermolecular Interactions: The primary and most predictable intermolecular interaction will be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. This is a very common and stable motif for carboxylic acids in the solid state.
-
Crystal Packing: The planar nature of the thieno[2,3-b]thiophene core may promote π-π stacking interactions between adjacent molecules. The presence of the chlorine atom could lead to halogen bonding (C-Cl···O or C-Cl···S interactions), which can further influence the crystal packing. The interplay between the hydrogen-bonded dimers, potential π-π stacking, and possible halogen bonds will dictate the overall three-dimensional architecture of the crystal lattice.
Conclusion
This compound represents a molecule of significant interest at the intersection of medicinal chemistry and materials science. This technical guide has provided a comprehensive framework for its synthesis and detailed characterization. While the definitive crystal structure remains to be determined, the prospective analysis and detailed workflows presented here offer a solid foundation for researchers to undertake the empirical study of this and related compounds. The elucidation of its solid-state structure will undoubtedly provide valuable insights into its properties and potential applications.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. Molecules, 27(21), 7219. [Link]
- Google Patents. (1996). Improved process for the synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chlorides.
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Karmakar, A., et al. (2022). Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate. International Journal of Molecular Sciences, 23(19), 11413. [Link]
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ResearchGate. Thieno[2,3-b]thiophene semiconducting derivatives 70 and 88. [Link]
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Al-Mousawi, S. M., et al. (2012). Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives. Molecules, 17(7), 8033-8045. [Link]
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Küpper, K., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(28), 11577-11581. [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1754. [Link]
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Cambridge Crystallographic Data Centre. Access Structures. [Link]
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Cambridge Crystallographic Data Centre. CCDC: The Home of Small Molecule Crystal Structure Data. [Link]
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Al-Mousawi, S. M., et al. (2012). Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives. Molecules, 17(7), 8033-8045. [Link]
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PrepChem. Synthesis of 3-chlorothiophene-2-carboxylic acid. [Link]
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Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory. [Link]
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ResearchGate. Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. [Link]
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Wikipedia. X-ray crystallography. [Link]
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University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
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- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 3. EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES - Google Patents [patents.google.com]
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IUPAC name and CAS number for 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid
An In-Depth Technical Guide to 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid
Introduction: The Thienothiophene Core in Modern Chemistry
The fused heterocyclic system of thieno[2,3-b]thiophene represents a structurally rigid and electron-rich scaffold that has garnered significant attention from both medicinal chemists and materials scientists. Its unique electronic properties, stemming from the fused sulfur-containing rings, make it a valuable bioisostere for larger aromatic systems like naphthalene or benzothiophene. The introduction of specific functional groups onto this core allows for the fine-tuning of its chemical and biological properties.
This guide focuses on a key derivative, This compound . This molecule serves as a pivotal building block, or "fragment," in the synthesis of more complex molecules.[1] The presence of three distinct functional handles—the carboxylic acid, the chloro group, and the reactive positions on the thiophene rings—provides chemists with a versatile platform for molecular elaboration, enabling its use in the development of novel pharmaceuticals and organic electronic materials.
PART 1: Compound Identification and Physicochemical Properties
Precise identification is critical for regulatory compliance, patent applications, and scientific communication. The nomenclature for fused ring systems can vary, but the compound is most commonly identified by the following parameters.
While PubChem lists a computed IUPAC name of "4-chlorothieno[2,3-b]thiophene-5-carboxylic acid" based on systematic ring numbering, the common name "this compound" is widely used by chemical suppliers and in literature databases.[2][3]
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| Common Name | This compound | [2][3] |
| CAS Number | 39244-08-1 | [2][3] |
| Molecular Formula | C₇H₃ClO₂S₂ | [2] |
| Molecular Weight | 218.7 g/mol | [2] |
| Appearance | Solid (predicted) | N/A |
| XLogP3 (Lipophilicity) | 3.4 | [2] |
| SMILES | C1=CSC2=C1C(=C(S2)C(=O)O)Cl | [2] |
| InChIKey | GCQFYYGUNYJMNY-UHFFFAOYSA-N |[2] |
PART 2: Synthesis Strategy and Mechanistic Rationale
The proposed workflow begins with the commercially available thieno[2,3-b]thiophene and proceeds through a regioselective halogenation followed by carboxylation.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Detailed Synthesis Protocol and Rationale
Step 1: Regioselective Chlorination of Thieno[2,3-b]thiophene
-
Procedure: Dissolve thieno[2,3-b]thiophene (1 eq.) in a suitable solvent such as glacial acetic acid or DMF. Add N-Chlorosuccinimide (NCS) (2.1 eq.) portion-wise at room temperature. Stir the reaction mixture for 12-24 hours until TLC/LC-MS analysis shows complete consumption of the starting material. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography to yield 2,5-dichlorothieno[2,3-b]thiophene.
-
Expertise & Causality: The α-positions (2 and 5) of the thieno[2,3-b]thiophene ring system are the most electron-rich and thus most susceptible to electrophilic substitution. NCS is chosen as a mild and effective chlorinating agent for such electron-rich heterocycles. Using two equivalents ensures dichlorination at both reactive sites.
Step 2: Selective Monolithiation via Halogen-Dance Reaction
-
Procedure: Dissolve the 2,5-dichloro intermediate (1 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Nitrogen or Argon). Slowly add n-Butyllithium (n-BuLi) (1.0 eq.) dropwise, maintaining the low temperature. Stir for 1-2 hours.
-
Expertise & Causality: At low temperatures, n-BuLi acts as a strong base to facilitate lithium-halogen exchange. The kinetic product is the monolithiated species at one of the α-positions. The extreme cold (-78 °C) is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate.
Step 3: Carboxylation and Acidification
-
Procedure: While maintaining the temperature at -78 °C, bubble carbon dioxide gas through the solution or add an excess of crushed dry ice. Allow the mixture to slowly warm to room temperature. Once at room temperature, acidify the mixture with aqueous HCl (e.g., 1M solution). The crude product will precipitate or be extracted with an organic solvent.
-
Expertise & Causality: The highly nucleophilic carbon of the organolithium intermediate readily attacks the electrophilic carbon of CO₂. This forms a lithium carboxylate salt. The final step is a simple acid-base reaction where an acidic workup protonates the carboxylate to yield the final carboxylic acid product.
PART 3: Applications in Research and Drug Development
The true value of this compound lies in its potential as a scaffold for creating novel, high-value molecules.
1. Fragment-Based Drug Discovery (FBDD): As a fragment molecule, it provides a validated starting point for building more potent and selective drug candidates.[1] The carboxylic acid can be readily converted to amides, esters, or other functional groups, while the chloro group can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity.
2. Bioisosterism and Privileged Scaffolds: The thienothiophene core is a known bioisostere of benzothiophene. Derivatives of the related 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid have been identified as inhibitors of Myeloid cell leukemia 1 (Mcl-1), a crucial anti-apoptotic protein and a high-value target in cancer therapy.[7] This suggests that derivatives of this compound could be explored for similar activities. Thiophene-based compounds are known to possess a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[8]
3. G-Protein Coupled Receptor (GPCR) Modulation: A closely related isomeric scaffold, thieno[3,2-b]thiophene-2-carboxylic acid, has been used to develop potent agonists for GPR35, a receptor implicated in inflammatory processes.[9] This highlights the potential of the thienothiophene carboxylic acid motif in designing modulators for this important class of drug targets.
4. Organic Electronics and Materials Science: Thieno[3,2-b]thiophene derivatives are being investigated as p-type organic semiconductors for applications in organic field-effect transistors (OFETs).[6] The rigid, planar structure and sulfur atoms facilitate efficient charge transport. The functional groups on the title compound would allow for its polymerization or incorporation into larger conjugated systems for materials science applications.
PART 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not available in the search results, data from closely related analogs like 3-chlorothiophene-2-carboxylic acid and other chlorinated thiophenes can be used to establish a reliable safety profile.[10][11]
Table 2: Hazard Profile and Handling Recommendations
| Hazard Class | Description | Precautionary Measures (P-Statements) |
|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Skin Corrosion/Irritation | Causes skin irritation. | P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention.[12] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
| Target Organ Toxicity | May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[13] |
Handling and Storage:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation. Its well-defined structure, coupled with multiple points for chemical modification, makes it a high-value intermediate for researchers in drug discovery and materials science. By leveraging its unique properties, scientists can continue to develop novel therapeutics targeting cancer and inflammatory diseases, as well as next-generation organic electronic materials. Understanding its synthesis, reactivity, and safety is the first step toward unlocking its full potential.
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An In-depth Technical Guide to the Electronic Properties of Thieno[2,3-b]thiophene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The thieno[2,3-b]thiophene core is a planar, electron-rich heterocyclic scaffold that has become a privileged building block in the field of organic electronics.[1] Its rigid structure promotes strong π-π stacking, while its inherent electronic properties make it an excellent candidate for constructing high-performance organic semiconductors. This guide provides a comprehensive overview of the fundamental electronic characteristics of thieno[2,3-b]thiophene derivatives, explores strategies for tuning these properties through molecular engineering, and details the key experimental and computational techniques used for their characterization. We aim to bridge the gap between synthetic design and device performance, offering field-proven insights for professionals in materials science and organic electronics.
The Thieno[2,3-b]thiophene Core: A Foundation for High Performance
The thieno[2,3-b]thiophene molecule is a fused, bicyclic aromatic system composed of two thiophene rings. This fusion results in a planar and rigid molecular structure, which is highly advantageous for electronic applications. Planarity facilitates close intermolecular packing in the solid state, leading to significant π-orbital overlap between adjacent molecules. This is a critical prerequisite for efficient charge transport, as it allows charge carriers (holes or electrons) to "hop" between molecules.
The sulfur atoms in the thiophene rings contribute lone pairs of electrons to the π-conjugated system, making the core inherently electron-rich.[2] This property is fundamental to its utility as a p-type (hole-transporting) semiconductor in many applications. Compared to its isomer, thieno[3,2-b]thiophene, the [2,3-b] fusion pattern creates a unique electronic structure that can be strategically manipulated.[3]
A key feature of the thieno[2,3-b]thiophene core is the presence of a cross-conjugated double bond in the central part of the molecule. This feature can be exploited to control the effective conjugation length of polymers, leading to materials with high ionization potentials and, consequently, excellent air stability without compromising charge carrier mobility.[3]
Molecular Engineering: Tuning the Electronic Landscape
The true power of the thieno[2,3-b]thiophene scaffold lies in its synthetic accessibility and the ease with which its electronic properties can be tailored. By strategically attaching different functional groups at various positions, researchers can precisely control the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4] The energy of the HOMO level relates to a material's ability to donate an electron (its oxidation potential), while the LUMO energy relates to its ability to accept an electron (its reduction potential).[4] The difference between these levels is the electronic band gap, which dictates the material's optical absorption properties.[5]
The Impact of Substituents
-
Electron-Donating Groups (EDGs): Attaching EDGs, such as alkyl, alkoxy (-OR), or amine (-NR₂) groups, increases the electron density of the π-conjugated core. This raises the energy of the HOMO level, making the molecule easier to oxidize. The effect on the LUMO is typically less pronounced. The net result is a smaller HOMO-LUMO gap. Thiophene units themselves are considered electron-donating and can be used to build larger conjugated systems.[6]
-
Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs, such as cyano (-CN), nitro (-NO₂), or ester (-COOR) groups, pulls electron density from the π-system.[7] This has the primary effect of lowering the energy of both the HOMO and LUMO levels. A significant reduction in the LUMO level makes the molecule easier to reduce, which is essential for developing n-type (electron-transporting) or ambipolar materials. The introduction of EWGs is a key strategy in designing donor-acceptor (D-A) copolymers to achieve low band gaps for applications in organic photovoltaics.[8]
Below is a conceptual diagram illustrating how functional groups alter the frontier orbital energies of the thieno[2,3-b]thiophene core.
Caption: Effect of substituents on frontier molecular orbital energy levels.
Extending π-Conjugation
Another powerful strategy is to extend the π-conjugated system by creating oligomers or polymers. This is often achieved through cross-coupling reactions like Suzuki or Stille coupling. Polymerization generally leads to a bathochromic (red) shift in the absorption spectrum, indicating a reduction in the optical band gap.[9] For instance, copolymers of thieno[2,3-b]thiophene and other aromatic units like dialkyl-bithiophene have been synthesized, demonstrating that extending the conjugated backbone can yield high-performance, solution-processable polymers with excellent charge carrier mobilities and environmental stability.[3]
Comparative Electronic Properties
The following table summarizes the electronic properties of several thieno[2,3-b]thiophene-based derivatives from the literature, illustrating the impact of different molecular designs.
| Compound Type | Derivative/Substituent | HOMO (eV) | LUMO (eV) | Band Gap (E_g, eV) | Hole Mobility (μ_h, cm²/Vs) | Reference |
| Small Molecule | Benzo[b]thieno[2,3-d]thiophene (BTT) Core with Dibenzo[b,d]thiophene | -5.67 | -2.45 | 3.22 | 0.005 | [10] |
| Small Molecule | Benzo[b]thieno[2,3-d]thiophene (BTT) Core with Benzo[b]thiophene | -5.69 | -2.46 | 3.23 | ~0.0005 | [10] |
| Polymer | Copolymer with 4,4-dialkyl-2,2-bithiophene | -5.3 | N/A | ~2.6 (optical) | up to 0.15 | [3] |
| Small Molecule (Computational) | Dimer of Thieno[2,3-b]benzothiophene | -5.87 (IP) | -1.78 (EA) | 4.09 | 0.28 (predicted) | [9] |
| Small Molecule (Computational) | TBT with Vinyl Spacer | -5.73 (IP) | -2.25 (EA) | 3.48 | 0.012 (predicted) | [9] |
Note: HOMO/LUMO values can be determined by different methods (e.g., electrochemistry, photoelectron spectroscopy) and may vary. Band gaps can be optical or electrochemical. IP = Ionization Potential, EA = Electron Affinity.
Characterization Workflow: From Molecule to Device
A systematic workflow is essential to accurately characterize the electronic properties of newly synthesized thieno[2,3-b]thiophene derivatives and to understand their potential for electronic device applications.
Caption: Standard workflow for characterizing novel organic semiconductors.
Electrochemical Analysis: Cyclic Voltammetry (CV)
Cyclic voltammetry is a cornerstone technique for probing the redox behavior of molecules and estimating their frontier orbital energy levels.[3]
Causality: The experiment measures the current response of a solution containing the molecule of interest to a linearly cycled potential sweep. The potential at which oxidation begins (the oxidation onset, E_onset^ox) corresponds to the energy required to remove an electron from the HOMO. Similarly, the reduction onset (E_onset^red) corresponds to the energy for adding an electron to the LUMO. These experimental values can be correlated to the absolute HOMO and LUMO energy levels using an internal reference standard, typically the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum level.[11]
Protocol: Estimating HOMO/LUMO via CV
-
Preparation: Dissolve the thieno[2,3-b]thiophene derivative (approx. 1 mM) in a suitable anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The electrolyte is crucial as it ensures conductivity in the solution.
-
Cell Assembly: Assemble a three-electrode electrochemical cell.[12]
-
Working Electrode (WE): An inert material where the reaction occurs (e.g., glassy carbon or platinum).
-
Reference Electrode (RE): Provides a stable potential reference (e.g., Ag/AgCl).
-
Counter Electrode (CE): Completes the electrical circuit (e.g., platinum wire).
-
-
Degassing: Purge the solution with an inert gas (e.g., Argon or Nitrogen) for at least 5-10 minutes to remove dissolved oxygen, which can interfere with the measurement.[13]
-
Measurement:
-
Record a cyclic voltammogram by sweeping the potential. For oxidation, scan from a neutral potential to a positive potential and back. For reduction, scan to a negative potential and back.
-
Identify the onset potentials (E_onset^ox and E_onset^red) from the resulting plot of current vs. potential.
-
-
Calibration: Add a small amount of ferrocene to the solution and record its cyclic voltammogram. Determine the potential of the Fc/Fc⁺ redox couple (E₁/₂).
-
Calculation:
-
HOMO (eV) = -[E_onset^ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_onset^red (vs Fc/Fc⁺) + 4.8]
-
Where E_onset (vs Fc/Fc⁺) = E_onset (vs Ag/AgCl) - E₁/₂ (Fc/Fc⁺ vs Ag/AgCl)
-
Optical Characterization: UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of light by the material as a function of wavelength. This provides the optical band gap (E_g^opt), which is the energy required for the lowest-energy electronic excitation, typically the HOMO-to-LUMO transition.[10]
Protocol: Determining the Optical Band Gap
-
Solution Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., chloroform, THF).
-
Measurement: Record the absorption spectrum using a spectrophotometer.
-
Analysis: Identify the absorption onset (λ_onset), which is the wavelength at which the absorption begins to rise from the baseline.
-
Calculation: Convert the onset wavelength to energy using the Planck-Einstein relation:
-
E_g^opt (eV) = 1240 / λ_onset (nm)
-
Device Fabrication and Testing: Organic Field-Effect Transistors (OFETs)
To measure the charge carrier mobility—a key metric of performance—the material must be incorporated as the active layer in an OFET.[1] Solution-shearing is a scalable deposition technique that is particularly effective for producing highly crystalline thin films with aligned molecular packing, which often leads to enhanced device performance.[14][15]
Causality: In an OFET, a gate voltage (V_GS) is applied across a dielectric layer to induce charge carriers in the semiconductor layer at the dielectric interface. A source-drain voltage (V_DS) then drives these charges through the channel. By measuring the resulting source-drain current (I_DS) at different voltages, one can extract the charge carrier mobility (μ), which quantifies how efficiently charges move through the material.
Protocol: OFET Fabrication via Solution Shearing
-
Substrate Preparation: Use a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (Si/SiO₂) as the substrate. The doped Si acts as the gate electrode, and the SiO₂ is the gate dielectric.
-
Surface Treatment: Clean the substrate thoroughly (e.g., sonication in acetone and isopropanol). Often, the SiO₂ surface is treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the crystallinity and molecular packing of the deposited organic semiconductor.[16]
-
Solution Preparation: Dissolve the thieno[2,3-b]thiophene derivative in a high-boiling-point solvent like chlorobenzene or dichlorobenzene at a specific concentration (e.g., 5-10 mg/mL).[14]
-
Solution Shearing:
-
Heat the substrate to a controlled temperature (e.g., 40-90 °C) to influence solvent evaporation rate and film morphology.[14]
-
Dispense a small volume of the semiconductor solution onto the substrate.
-
Bring a flat "blade" (often a clean silicon wafer piece) into contact with the solution at a slight angle.
-
Move the blade across the substrate at a slow, constant speed (e.g., 0.1-1.0 mm/s). This drags the meniscus of the solution, leaving behind a thin, uniform film as the solvent evaporates.[14]
-
-
Annealing: Anneal the film on a hot plate (e.g., at 90-120 °C) to remove residual solvent and potentially improve film crystallinity.
-
Electrode Deposition: Thermally evaporate source and drain electrodes (typically Gold) through a shadow mask onto the semiconductor film to complete the top-contact, bottom-gate device architecture.[1]
-
Characterization: Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer in a controlled environment (e.g., a nitrogen-filled glovebox) to extract mobility, on/off ratio, and threshold voltage.
Computational Modeling: Density Functional Theory (DFT)
Computational chemistry, particularly DFT, is an indispensable tool for predicting the electronic properties of molecules before undertaking complex synthesis.[9] It provides invaluable insights into the relationship between molecular structure and electronic function.
Causality: DFT calculations solve approximations of the Schrödinger equation to determine the electron density distribution of a molecule. From this, key parameters can be derived:
-
HOMO/LUMO Energies: Provide a theoretical estimate of the frontier orbital levels.
-
Geometric Structures: Predict the planarity and conformation of the molecule.
-
Reorganization Energy: Calculates the energy required for a molecule's geometry to relax after gaining or losing a charge. A lower reorganization energy is correlated with higher charge mobility.
-
Transfer Integrals: Quantify the electronic coupling between adjacent molecules in a crystal lattice, which is directly related to charge transport efficiency.[9]
These theoretical predictions help guide synthetic efforts by identifying the most promising molecular designs for achieving desired electronic properties.[9]
Conclusion and Future Outlook
Thieno[2,3-b]thiophene derivatives represent a versatile and highly tunable class of organic semiconductors. Their rigid, electron-rich core provides a robust platform for developing materials with excellent charge transport characteristics and environmental stability.[3] By applying rational design principles—including the strategic use of electron-donating and -withdrawing groups, extension of π-conjugation, and side-chain engineering—researchers can precisely control the frontier energy levels and solid-state packing to optimize performance for specific applications, from high-mobility transistors to efficient solar cells.
The synergy between predictive computational modeling and a systematic experimental workflow, encompassing electrochemistry, spectroscopy, and device physics, is critical for accelerating the discovery of next-generation materials. Future research will likely focus on developing novel synthetic methodologies for more complex fused systems, exploring non-fullerene acceptors based on this core for organic photovoltaics, and enhancing device stability for commercial applications. The fundamental principles and protocols outlined in this guide provide a solid foundation for professionals contributing to this exciting and rapidly advancing field.
References
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A theoretical study of the electronic structure and charge transport properties of thieno[2,3-b]benzothiophene based derivatives. (No URL available)[9]
-
Tutorial: Organic field-effect transistors: Materials, structure and operation. AIP Publishing. [Link][1]
-
Tuning Electrode Work Function and Surface Energy for Solution Shearing High-Performance Organic Field-Effect Transistors. ACS Applied Materials & Interfaces. [Link][14]
-
Solution Sheared Deposition of Organic Semiconductor Thin-Films with Oriented Crystalline Morphology. Stanford University Techfinder. [Link][15]
-
Stable Polythiophene Semiconductors Incorporating Thieno[2,3-b]thiophene. Journal of the American Chemical Society. [Link][3]
-
Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. MDPI. [Link][10]
-
The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless?. (No URL available)[5]
-
Thieno[2,3-b]indole containing electron-withdrawing groups. ResearchGate. [Link][7]
-
Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. PMC. [Link][13]
-
The Critical Role of Electron-Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers. SciSpace. [Link][6]
-
Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry. RSC Publishing. [Link][2]
-
Interfacial effects on solution-sheared thin-film transistors. RSC Publishing. [Link][16]
-
Effect of electron‐withdrawing groups on photovoltaic performance of thiophene‐vinyl‐thiophene derivative and benzochalcogenadiazole based copolymers: A computational study. ResearchGate. [Link][8]
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Effects of Side-Chain Engineering with the S Atom in Thieno[3,2-b]thiophene-porphyrin to Obtain Small-Molecule Donor Materials for Organic Solar Cells. PubMed Central. [Link][11]
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Thieno[2,3-b]thiophene Based Polymers: Synthesis and Optoelectronic Properties. ResearchGate. [Link][9]
-
Thieno[2,3-b]thiophene semiconducting derivatives 70 and 88. ResearchGate. [Link][1]
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An In-depth Technical Guide to the Reactivity of the Carboxylic Acid Group in Thienothiophenes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Thienothiophenes, bicyclic aromatic systems composed of two fused thiophene rings, are privileged scaffolds in materials science and medicinal chemistry. Their unique electronic properties, arising from the extended π-conjugation and the presence of sulfur heteroatoms, significantly influence the reactivity of appended functional groups. This technical guide provides a comprehensive exploration of the reactivity of the carboxylic acid group attached to the thienothiophene core. We will delve into the synthesis of thienothiophene carboxylic acids and the nuanced electronic effects that govern their behavior in key chemical transformations. This document will serve as a practical resource, offering not only theoretical insights but also detailed experimental protocols for essential reactions, including esterification, amidation, reduction, and decarboxylation.
The Thienothiophene Core: An Electronic Overview and Its Influence on Carboxylic Acid Reactivity
The thienothiophene scaffold exists in three stable isomeric forms: thieno[2,3-b]thiophene, thieno[3,2-b]thiophene, and thieno[3,4-b]thiophene.[1] These planar, electron-rich systems exhibit enhanced aromaticity compared to a single thiophene ring. This increased electron density and the potential for through-conjugation directly impact the properties of a directly attached carboxylic acid group.
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The thienothiophene ring, being more electron-rich than a benzene ring, might be expected to be electron-donating, which would destabilize the carboxylate and decrease acidity. However, the sp²-hybridized carbons of the aromatic system are more electronegative than sp³-hybridized carbons, leading to an inductive electron-withdrawing effect that stabilizes the carboxylate anion.[2] Theoretical predictions suggest a pKa for thieno[2,3-b]thiophene-2-carboxylic acid of approximately 3.41, which is comparable to that of thiophene-2-carboxylic acid (pKa ≈ 3.49).[3][4] This indicates a nuanced interplay of electronic effects.
The reactivity of the carbonyl carbon in a thienothiophene carboxylic acid towards nucleophiles is also influenced by these electronic factors. The electron-rich nature of the thienothiophene ring can partially donate electron density to the carbonyl group, slightly reducing its electrophilicity compared to benzoic acid. However, this effect is often counterbalanced by the reaction conditions and the nature of the activating agents used. A theoretical study on thiophene-2-carboxylic acid suggests that an internal hydrogen bond between the carboxylic proton and the thiophene sulfur can polarize the acid function, enhancing its reactivity.[5][6] A similar interaction is plausible in thienothiophene carboxylic acids, particularly for those substituted at the 2-position.
Synthesis of Thienothiophene Carboxylic Acids
The preparation of thienothiophene carboxylic acids is a critical first step for their further functionalization. Several synthetic routes have been established, often starting from commercially available thiophene derivatives.
Synthesis of Thieno[3,2-b]thiophene-2-carboxylic Acid
A common and scalable method for the synthesis of thieno[3,2-b]thiophene-2-carboxylic acid involves the hydrolysis of the corresponding ethyl ester.[7]
Experimental Protocol: Hydrolysis of Ethyl Thieno[3,2-b]thiophene-2-carboxylate
-
Setup: To a 2000 L autoclave under a nitrogen atmosphere, add lithium hydroxide monohydrate (17.8 kg, 662.4 mol) and deionized water (440.0 kg). Stir until the solid is completely dissolved.
-
Reaction: Pump ethyl thieno[3,2-b]thiophene-2-carboxylate (95.5 kg, 449.8 mol) into the reaction mixture at room temperature. Add tetrahydrofuran (379.5 kg).
-
Reflux: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 3 hours.
-
Work-up: Cool the reaction to 35-40°C and remove the tetrahydrofuran by rotary evaporation under reduced pressure.
-
Isolation: Add deionized water (200 kg) to the reaction vessel, maintaining the temperature below 20°C. Filter the resulting precipitate and wash the filter cake three times with cold water (20 kg each).
-
Drying: Remove residual liquid by centrifugation to yield thieno[3,2-b]thiophene-2-carboxylic acid.
This method provides a high yield of the desired carboxylic acid.[7]
Key Transformations of the Carboxylic Acid Group
The carboxylic acid functionality on the thienothiophene core is a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse derivatives for various applications.
Esterification
Esterification is a fundamental reaction for protecting the carboxylic acid group or for modulating the pharmacokinetic properties of a drug candidate. The Fischer esterification, employing an alcohol in the presence of an acid catalyst, is a classic method.[8] However, for more sensitive substrates, milder conditions using coupling agents are preferred.
Experimental Protocol: DCC/DMAP-Mediated Esterification
-
Setup: In a round-bottom flask, dissolve the thienothiophene carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Reagents: Add the desired alcohol (1.2 equivalents) and 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.
-
Coupling: Cool the mixture to 0°C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
dot graph Esterification_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Mechanism of DCC/DMAP-mediated esterification.
Amidation
The formation of amide bonds is a cornerstone of medicinal chemistry. The direct reaction of a carboxylic acid and an amine is generally unfavorable due to acid-base chemistry.[9] Therefore, coupling reagents are employed to activate the carboxylic acid.
Table 1: Common Coupling Reagents for Amidation
| Coupling Reagent | Abbreviation | Activating Additive | Byproduct |
| N,N'-Dicyclohexylcarbodiimide | DCC | HOBt, DMAP | Dicyclohexylurea (DCU) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt, DMAP | Water-soluble urea |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | - | Hexamethylphosphoramide |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | - | Tetramethylurea |
Experimental Protocol: EDC/HOBt-Mediated Amidation
-
Setup: Dissolve the thienothiophene carboxylic acid (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.
-
Coupling: Add the desired amine (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
dot graph Amidation_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=2]; edge [fontname="Helvetica", fontsize=9];
} Workflow for EDC/HOBt-mediated amidation.
Reduction to Alcohols and Aldehydes
The reduction of carboxylic acids provides access to the corresponding primary alcohols or aldehydes, which are valuable synthetic intermediates.
3.3.1. Reduction to Primary Alcohols
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for the reduction of carboxylic acids to primary alcohols.[10]
Experimental Protocol: LiAlH₄ Reduction of Thienothiophene Carboxylic Acid
-
Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (2-3 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition: Dissolve the thienothiophene carboxylic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-12 hours. Monitor the reaction by TLC.
-
Quenching (Fieser work-up): Cool the reaction mixture to 0°C. Cautiously and sequentially add X mL of water, X mL of 15% aqueous NaOH, and then 3X mL of water for every X g of LiAlH₄ used.[11]
-
Isolation: Stir the resulting granular precipitate for 1 hour, then filter and wash thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude alcohol by column chromatography.
3.3.2. Reduction to Aldehydes
The direct reduction of a carboxylic acid to an aldehyde is challenging as the aldehyde is more reactive than the starting carboxylic acid. A common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, followed by reduction with a milder reducing agent.[12][13]
Experimental Protocol: Conversion to Aldehyde via the Acid Chloride
-
Acid Chloride Formation: Convert the thienothiophene carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Reduction: Dissolve the crude acid chloride in anhydrous toluene and cool to -78°C (dry ice/acetone bath). Add a solution of a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) (1.1 equivalents), dropwise.
-
Reaction: Stir the reaction at -78°C for 1-3 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and allow it to warm to room temperature.
-
Isolation and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting aldehyde by column chromatography.
Decarboxylation
The removal of the carboxylic acid group via decarboxylation is a useful transformation. For aromatic carboxylic acids, this often requires high temperatures and the use of a catalyst, such as copper powder in quinoline.[14]
Experimental Protocol: Copper-Catalyzed Decarboxylation
-
Setup: In a round-bottom flask, mix the thienothiophene carboxylic acid (1 equivalent) with copper powder (0.2 equivalents) in quinoline.
-
Reaction: Heat the mixture to 230-260°C and maintain this temperature until gas evolution ceases (typically 30-60 minutes).
-
Work-up: Cool the reaction mixture to room temperature and dilute with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic solution with 1 M HCl to remove the quinoline, followed by washing with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the product by column chromatography or distillation.
dot graph Decarboxylation_Process { layout=dot; rankdir=LR; node [shape=record, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} Copper-catalyzed decarboxylation of thienothiophene carboxylic acid.
Curtius and Schmidt Rearrangements: Access to Amines
The Curtius and Schmidt rearrangements provide pathways to convert carboxylic acids into primary amines, with the isocyanate as a key intermediate.[15][16]
The Curtius rearrangement involves the thermal decomposition of an acyl azide, which can be prepared from the carboxylic acid.[17] A safer, one-pot procedure often employs diphenylphosphoryl azide (DPPA).[18]
The Schmidt reaction achieves a similar transformation by reacting the carboxylic acid with hydrazoic acid (HN₃) under acidic conditions.[8][19]
Caution: Both acyl azides and hydrazoic acid are potentially explosive and toxic. These reactions must be performed with appropriate safety precautions, including the use of a fume hood and a blast shield.[20]
Conclusion
The carboxylic acid group on a thienothiophene core is a versatile functional handle that allows for a rich variety of chemical transformations. The electronic nature of the fused thiophene ring system imparts a reactivity profile that is subtly different from that of simple thiophene or benzene carboxylic acids. Understanding these nuances is key to designing efficient and selective synthetic routes towards novel thienothiophene-based molecules for applications in drug discovery and materials science. This guide has provided a foundational understanding of this reactivity, supported by detailed experimental protocols for key reactions. It is our hope that this document will serve as a valuable resource for researchers in the field, enabling further innovation and discovery.
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
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Professor Dave Explains. (2021, October 4). Schmidt Reaction [Video]. YouTube. [Link]
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Unlocking the Potential of Thieno[2,3-b]thiophene: A Theoretical and Computational Guide for Researchers and Drug Development Professionals
Abstract
The thieno[2,3-b]thiophene core, a fused heterocyclic system, has emerged as a cornerstone in the design of advanced organic materials and novel therapeutic agents. Its rigid, planar structure and electron-rich nature impart favorable electronic and charge-transport properties, making it a privileged scaffold in organic electronics. Concurrently, its unique geometry and potential for diverse functionalization have positioned it as a promising pharmacophore in drug discovery. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate and predict the properties of thieno[2,3-b]thiophene-based structures. By elucidating the causality behind experimental choices and providing self-validating protocols, this guide aims to empower researchers, scientists, and drug development professionals to rationally design and optimize thieno[2,3-b]thiophene derivatives for a wide range of applications, from next-generation electronics to targeted cancer therapies.
The Thieno[2,3-b]thiophene Core: A Privileged Structural Motif
Thieno[2,3-b]thiophene belongs to the family of thienothiophenes, which are bicyclic aromatic compounds consisting of two fused thiophene rings.[1] Among its isomers, the [2,3-b] fusion imparts a unique combination of electronic and structural characteristics. The extensive π-conjugated system and the presence of sulfur atoms contribute to its inherent high-charge transport characteristics.[2][3] These features arise from the potential for strong intermolecular π-π stacking and S-S interactions, which facilitate efficient charge hopping between adjacent molecules in the solid state.[2][4]
The versatility of the thieno[2,3-b]thiophene scaffold lies in its amenability to chemical modification. Strategic functionalization at various positions of the core allows for the fine-tuning of its electronic properties, solubility, and molecular packing. This "molecular engineering" approach is central to tailoring the performance of thieno[2,3-b]thiophene derivatives for specific applications, be it as p-type semiconductors in Organic Field-Effect Transistors (OFETs) or as specific enzyme inhibitors in a biological context.[5][6]
Computational Chemistry: The In Silico Laboratory for Thieno[2,3-b]thiophene Design
Computational modeling, particularly methods rooted in quantum mechanics, has become an indispensable tool for predicting the behavior of thieno[2,3-b]thiophene structures before their synthesis. This in silico approach accelerates the design-synthesis-testing cycle by providing deep insights into molecular properties.
Density Functional Theory (DFT): The Workhorse for Ground-State Properties
Density Functional Theory (DFT) is the most widely used computational method for studying the ground-state electronic structure of organic molecules.[2][4] Its balance of accuracy and computational cost makes it ideal for investigating key parameters that govern the performance of thieno[2,3-b]thiophene derivatives.
Key DFT-derived Properties:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. The HOMO level relates to the ionization potential and its ability to donate an electron, while the LUMO level corresponds to the electron affinity. The HOMO-LUMO energy gap is a crucial parameter that influences the molecule's color, reactivity, and the efficiency of charge separation in photovoltaic devices.[7] For instance, in organic semiconductors, a lower HOMO level often correlates with better air stability.[4]
-
Molecular Geometry: DFT is used to obtain the optimized, lowest-energy three-dimensional structure of a molecule. This information is fundamental for understanding steric effects and predicting how molecules will pack in the solid state.[4]
-
Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of a synthesized compound.[8]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. This is particularly useful in drug design for predicting non-covalent interactions with biological targets.[8]
Protocol for a Standard DFT Calculation:
A typical DFT calculation for a thieno[2,3-b]thiophene derivative involves the following steps:
-
Structure Input: The 3D coordinates of the molecule are generated using a molecular builder.
-
Method Selection: A functional and a basis set are chosen. A popular and often reliable combination for organic molecules is the B3LYP functional with the 6-311G(d,p) basis set.[8][9]
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable conformation.
-
Frequency Calculation: This is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the vibrational spectra.
-
Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties like FMO energies and MEP.
Diagram: DFT Workflow for Thieno[2,3-b]thiophene Analysis
Caption: A generalized workflow for analyzing thieno[2,3-b]thiophene derivatives using DFT.
Time-Dependent DFT (TD-DFT): Probing Excited-State Properties
To understand the optical properties of thieno[2,3-b]thiophene derivatives, such as their color and how they interact with light in devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs), we need to study their electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for this purpose.[10]
Key TD-DFT-derived Properties:
-
Absorption Spectra: TD-DFT can predict the UV-visible absorption spectrum of a molecule, providing information about the wavelengths of light it absorbs. This is crucial for designing materials for solar cells and other optoelectronic applications.[11]
-
Excitation Energies: The energy difference between the ground state and an excited state corresponds to the energy of a photon that can be absorbed.
-
Oscillator Strengths: This value indicates the probability of a particular electronic transition occurring. A higher oscillator strength corresponds to a more intense absorption peak.
-
Non-linear Optical (NLO) Properties: TD-DFT can be employed to calculate hyperpolarizabilities, which are important for materials used in NLO applications like optical switching.[6]
Applications in Organic Electronics
The favorable electronic properties of thieno[2,3-b]thiophenes make them excellent candidates for use in a variety of organic electronic devices.
Organic Field-Effect Transistors (OFETs)
In OFETs, the thieno[2,3-b]thiophene core often serves as the p-type semiconductor, responsible for hole transport.[2] The performance of an OFET is characterized by its charge carrier mobility (μ) and its on/off current ratio. High mobility is achieved through well-ordered molecular packing in the thin film, which is influenced by the molecular structure.[4]
| Compound Family | Key Structural Feature | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives | Extended π-conjugation | Up to 0.005 | > 10⁶ | [2][5] |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives | Linear alkyl chain substituents | Up to 0.10 | > 10⁷ | [4] |
| Benzo[b]thieno[2,3-d]thiophene with alkyl-thiophene core | Branched alkyl chain | Up to 0.057 | > 10⁷ | [12] |
Table 1: Performance of various thieno[2,3-b]thiophene-based derivatives in OFETs.
Experimental techniques such as X-ray diffraction (XRD) and Atomic Force Microscopy (AFM) are used to probe the morphology and microstructure of the thin films, providing a crucial link between the molecular design and the device performance.[2][12]
Organic Solar Cells (OSCs)
In OSCs, thieno[2,3-b]thiophene derivatives can be used as either the electron donor or electron acceptor material.[7] Their tunable HOMO/LUMO levels allow for the optimization of the energy level alignment with other materials in the solar cell, which is critical for efficient charge separation and collection.[13] Computational studies are extensively used to design novel thieno[2,3-b]thiophene-based non-fullerene acceptors with tailored band gaps to enhance light absorption in the near-infrared region.[7]
Diagram: Rational Design Cycle for OSC Materials
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Methodological & Application
Application Notes and Protocols for 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid in Organic Field-Effect Transistors (OFETs)
Introduction: The Promise of Fused Thiophene Systems in Organic Electronics
The field of organic electronics has rapidly evolved, driven by the potential for low-cost, flexible, and large-area devices.[1] Organic Field-Effect Transistors (OFETs) are fundamental components of this technology, with applications ranging from flexible displays and sensors to RFID tags. The performance of these devices is critically dependent on the organic semiconductor (OSC) used in the active layer. Among the various classes of OSCs, fused thiophene derivatives, particularly those based on the thieno[2,3-b]thiophene backbone, have emerged as exceptionally promising candidates.[2]
The rigid, planar structure and extended π-conjugation of the thieno[2,3-b]thiophene core facilitate strong intermolecular π-π stacking, which is essential for efficient charge transport.[3] This guide focuses on a specific derivative, 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid, and explores its potential as a high-performance organic semiconductor for OFETs. While direct application data for this specific molecule is emerging, its structural features suggest significant potential, drawing parallels from well-studied analogues.
PART 1: Application Notes - The Rationale for this compound in OFETs
The molecular design of this compound incorporates two key functional groups—a chloro substituent and a carboxylic acid moiety—each expected to impart distinct and advantageous properties for OFET applications.
The Role of the Thieno[2,3-b]thiophene Core
The thieno[2,3-b]thiophene unit is a foundational building block for high-performance p-type organic semiconductors. Its fused ring system enhances molecular planarity and rigidity compared to oligothiophenes, leading to more ordered molecular packing in the solid state. This ordered packing is crucial for creating efficient pathways for charge carrier (hole) transport. The sulfur atoms in the thiophene rings also contribute to strong intermolecular interactions, further promoting favorable packing motifs for high charge mobility.[3]
Influence of the Chloro Substituent
The introduction of a chlorine atom at the 3-position of the thieno[2,3-b]thiophene core is a strategic design choice with several anticipated benefits:
-
Stabilization of the HOMO Level: As an electron-withdrawing group, the chlorine atom is expected to lower the energy of the Highest Occupied Molecular Orbital (HOMO). A deeper HOMO level generally leads to enhanced ambient stability of the semiconductor by making it less susceptible to oxidation by atmospheric oxygen and moisture.
-
Enhanced Intermolecular Interactions: Halogen substituents can participate in non-covalent interactions, such as halogen bonding, which can direct molecular packing and potentially lead to denser, more ordered crystalline structures. This can improve the electronic coupling between adjacent molecules, a key factor for efficient charge transport.[4]
-
Modulation of Solubility and Film Morphology: The chloro group can influence the solubility of the molecule in organic solvents, which is a critical parameter for solution-based deposition techniques like spin-coating. It can also affect the thin-film morphology, which plays a significant role in device performance.
The Functionality of the Carboxylic Acid Group
The carboxylic acid group (-COOH) at the 2-position offers several unique advantages for OFET fabrication and performance:
-
Versatile Chemical Handle for Derivatization: The carboxylic acid group serves as a versatile anchor for further chemical modification. It can be readily converted into esters, amides, or other functional groups, allowing for the synthesis of a wide array of new semiconducting small molecules and polymers with tailored properties such as solubility, and solid-state packing.
-
Potential for Self-Assembled Monolayers (SAMs): Carboxylic acids are known to form strong hydrogen bonds and can act as binding sites to certain gate dielectric surfaces (e.g., Al₂O₃, HfO₂). This could potentially be exploited to induce favorable molecular ordering at the semiconductor-dielectric interface, which is the primary channel for charge transport in an OFET.
-
Influence on Energy Level Alignment: The polar nature of the carboxylic acid group can influence the work function of adjacent electrodes and the energy level alignment at the interfaces within the OFET, which can impact charge injection efficiency.
PART 2: Protocols - From Synthesis to Characterization
This section provides detailed protocols for the synthesis of this compound, its integration into an OFET device, and the subsequent characterization of the device's electrical performance.
Protocol 1: Synthesis of this compound
This synthesis is a multi-step process that starts from commercially available materials. The following is a representative synthetic route.
Step 1: Synthesis of Thieno[2,3-b]thiophene This step involves the creation of the core heterocyclic system. A common method starts from 3-bromothiophene.[5]
Step 2: Chlorination of the Thieno[2,3-b]thiophene Core The thieno[2,3-b]thiophene is then chlorinated. This can be achieved using a suitable chlorinating agent such as N-chlorosuccinimide (NCS) in a solvent like acetic acid.
Step 3: Carboxylation of 3-Chlorothieno[2,3-b]thiophene The final step is the introduction of the carboxylic acid group. This is typically achieved via lithiation of the 2-position with a strong base like n-butyllithium, followed by quenching with carbon dioxide (dry ice).
Detailed Experimental Procedure (Illustrative):
-
Chlorination:
-
Dissolve thieno[2,3-b]thiophene in glacial acetic acid in a round-bottom flask.
-
Add N-chlorosuccinimide (NCS) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain 3-chlorothieno[2,3-b]thiophene.
-
-
Carboxylation:
-
Dissolve the purified 3-chlorothieno[2,3-b]thiophene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) dropwise and stir for 1-2 hours at -78 °C.
-
Quench the reaction by adding an excess of crushed dry ice.
-
Allow the reaction mixture to warm to room temperature.
-
Acidify the mixture with dilute hydrochloric acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting solid by recrystallization to yield this compound.
-
Protocol 2: OFET Fabrication (Bottom-Gate, Top-Contact Architecture)
This protocol describes the fabrication of a standard bottom-gate, top-contact OFET, a common architecture for evaluating new organic semiconductors.
Materials and Equipment:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
This compound
-
High-purity organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Spin-coater
-
Thermal evaporator with shadow masks
-
Probe station and semiconductor parameter analyzer
Step-by-Step Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Sonciate the substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or an oxygen plasma for 10-15 minutes to remove any remaining organic residues and to hydroxylate the SiO₂ surface.
-
-
Gate Dielectric Surface Treatment:
-
Prepare a solution of octadecyltrichlorosilane (OTS) in an anhydrous solvent like toluene or hexanes (e.g., 10 mM).
-
Immerse the cleaned substrates in the OTS solution for 30 minutes to form a self-assembled monolayer (SAM).
-
Rinse the substrates with fresh solvent to remove excess OTS.
-
Anneal the substrates at 120 °C for 30 minutes. This OTS treatment creates a hydrophobic surface which improves the molecular ordering of the organic semiconductor.
-
-
Organic Semiconductor Deposition:
-
Prepare a dilute solution of this compound in a suitable high-purity organic solvent (e.g., 0.5 - 1.0 wt%). Gentle heating may be required to aid dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
Deposit the solution onto the OTS-treated Si/SiO₂ substrate via spin-coating. A typical spin-coating program might be 500 rpm for 5 seconds followed by 2000 rpm for 60 seconds.
-
Anneal the semiconductor film on a hotplate at a temperature optimized for the material (e.g., 80-120 °C) for 30 minutes to remove residual solvent and improve crystallinity.
-
-
Source-Drain Electrode Deposition:
-
Place the substrate with the organic semiconductor film into a thermal evaporator.
-
Place a shadow mask with the desired channel length (L) and width (W) on top of the substrate.
-
Evaporate a 50 nm layer of gold (Au) through the shadow mask to define the source and drain electrodes. A thin adhesion layer of chromium or titanium (2-5 nm) may be used if necessary. The deposition should be done at a high vacuum (e.g., < 10⁻⁶ Torr) and a low deposition rate (e.g., 0.1-0.2 Å/s) to minimize damage to the organic layer.
-
Protocol 3: OFET Characterization
The electrical performance of the fabricated OFETs is evaluated using a semiconductor parameter analyzer connected to a probe station in a dark, inert environment (e.g., a nitrogen-filled glovebox) to exclude the effects of air and light.
Measurements:
-
Output Characteristics:
-
Measure the drain current (ID) as a function of the drain-source voltage (VDS) at various constant gate-source voltages (VGS).
-
Typically, VDS is swept from 0 V to -60 V, while VGS is stepped from 0 V to -60 V in increments of -10 V for a p-type semiconductor.
-
These curves show the linear and saturation regimes of transistor operation.
-
-
Transfer Characteristics:
-
Measure the drain current (ID) as a function of the gate-source voltage (VGS) at a constant, high drain-source voltage (VDS) (e.g., -60 V) to ensure operation in the saturation regime.
-
VGS is typically swept from +20 V to -60 V.
-
These curves are used to extract key performance metrics.
-
Extraction of Performance Parameters:
The charge carrier mobility (µ) in the saturation regime is calculated from the transfer curve using the following equation:
ID = (W / 2L) * µ * Ci * (VGS - VT)²
where:
-
ID is the drain current.
-
W is the channel width.
-
L is the channel length.
-
Ci is the capacitance per unit area of the gate dielectric.
-
VGS is the gate-source voltage.
-
VT is the threshold voltage.
The mobility (µ) can be extracted from the slope of the plot of (ID)1/2 versus VGS.
Key Performance Metrics:
| Parameter | Description | Typical Values for Thieno[2,3-b]thiophene derivatives |
| Charge Carrier Mobility (µ) | The average velocity of charge carriers in response to an electric field. A measure of how efficiently charges move through the semiconductor. | 0.1 - 10 cm²/Vs |
| On/Off Current Ratio (Ion/Ioff) | The ratio of the maximum drain current (Ion) to the minimum drain current (Ioff). A measure of the transistor's switching capability. | > 10⁵ |
| Threshold Voltage (VT) | The gate voltage required to turn the transistor "on". | 0 to -20 V |
PART 3: Visualizations
Caption: Molecular structure of the target compound.
Caption: Bottom-Gate Top-Contact OFET fabrication workflow.
Caption: Schematic of a BGTC OFET device structure.
References
-
Ningbo Inno Pharmchem Co.,Ltd. (2025). Enhancing OFET Performance with Thieno[3,2-b]thiophene-2-carboxylic Acid. Retrieved from [Link]
-
Youn, J., Kim, D., Lee, S. H., Kim, J., Kim, Y., & Kim, S. Y. (2021). Performance enhancement of air-stable thieno[2,3-b]thiophene organic field-effect transistors via alkyl chain engineering. Journal of Materials Chemistry C, 9(1), 226-234. Retrieved from [Link]
-
He, Y., Zhang, F., Li, J., Zhang, J., & Pei, J. (2010). Synthesis, characterization, and field-effect transistor performance of thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene derivatives. Organic Letters, 12(3), 442-445. Retrieved from [Link]
-
Kim, C., Rhee, S., Ahn, J., Kim, J., Kim, D., Kwon, S. K., ... & Seo, S. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Polymers, 15(16), 3396. Retrieved from [Link]
-
Li, Y., Wu, Y., Liu, P., Probst, M., Li, Z., & Zhan, X. (2014). Benzothieno[2,3-b]thiophene semiconductors: synthesis, characterization and applications in organic field-effect transistors. Journal of Materials Chemistry C, 2(21), 4149-4156. Retrieved from [Link]
-
Akin, S. (2023). Influence of traps and Lorentz Force on charge transport in organic semiconductors. Scientific Reports, 13(1), 10582. Retrieved from [Link]
-
Zhang, J., Tan, J., Zhao, K., & Geng, Y. (2016). Impact of the halogenated substituent on electronic and charge transport properties of organic semiconductors: A theoretical study. RSC Advances, 6(77), 73523-73531. Retrieved from [Link]
-
Kim, C., Rhee, S., Ahn, J., Kim, J., Kim, D., Kwon, S. K., ... & Seo, S. (2023). (PDF) Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. ResearchGate. Retrieved from [Link]
-
Al-Suwaidan, F. A., Al-Omair, M. A., & El-Emam, A. A. (2016). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Molecules, 21(1), 99. Retrieved from [Link]
-
Zhang, F., Li, J., & Pei, J. (2010). π-Conjugated molecules with fused rings for organic field-effect transistors: Design, synthesis and applications. Chemical Communications, 46(6), 844-858. Retrieved from [Link]
- Ciba-Geigy AG. (1977). U.S. Patent No. 4,028,373. Washington, DC: U.S. Patent and Trademark Office.
-
Roosta, S., Ghafouri, R., & Ahmadi, E. (2024). Effect of Halogen Substituents on Charge Transport Properties of n-type Organic Semiconductors: A Theoretical Study. ResearchGate. Retrieved from [Link]
- Eli Lilly and Company. (1996). EP Patent No. 0731800A1. European Patent Office.
-
Pop, F., Ciupe, A., & Nicolescu, A. (2011). Synthesis and characterization of new thieno[3,2-b]thiophene derivatives. Molecules, 16(12), 10091-10100. Retrieved from [Link]
-
Takimiya, K., Ebata, S., & Izawa, S. (2014). Organic semiconductors based on[6]benzothieno[3,2-b][6]benzothiophene substructure. Accounts of chemical research, 47(5), 1493-1502. Retrieved from [Link]
-
Liu, Y., Zhang, G., & Zhang, D. (2023). A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors. Materials Chemistry Frontiers, 7(10), 2005-2011. Retrieved from [Link]
-
Kim, D., Youn, J., Kim, Y., & Kim, S. Y. (2019). Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors. Polymers, 11(12), 2049. Retrieved from [Link]
-
da Silva, W. L. (2025). Perspective Chapter: Charge Transport in Organic Semiconductors-Fundamentals and Improvement Methods. IntechOpen. Retrieved from [Link]
-
Akin, S. (2023). Influence of Traps and Lorentz Force on Charge Transport in Organic Semiconductors. Scientific reports, 13(1), 1-11. Retrieved from [Link]
Sources
- 1. A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
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Application Notes and Protocols for the Polymerization of 3-Chlorothieno[2,3-b]thiophene-2-carboxylic Acid Derivatives
Foreword: The Strategic Imperative for Functionalized Poly(thienothiophenes)
The field of organic electronics is in a perpetual quest for novel semiconducting polymers that offer a confluence of high charge carrier mobility, environmental stability, and solution processability.[1][2] Polythiophenes have long been a cornerstone of this research, with regioregular poly(3-hexylthiophene) (P3HT) serving as a benchmark material.[1] However, the drive for enhanced performance and tailored functionality necessitates the exploration of more complex and robust monomeric units. The thieno[2,3-b]thiophene scaffold has emerged as a particularly promising building block.[3] Its fused, rigid, and planar structure promotes intermolecular π-π stacking, which is crucial for efficient charge transport.[1][2] The incorporation of this moiety into a polymer backbone can yield materials with excellent charge carrier mobilities and enhanced stability in ambient conditions.[1][2]
This guide focuses on a specific, yet highly versatile, derivative: 3-chlorothieno[2,3-b]thiophene-2-carboxylic acid . The presence of the chloro and carboxylic acid functional groups on the thieno[2,3-b]thiophene core opens up a vast landscape for chemical modification and fine-tuning of the resulting polymer's electronic and physical properties. The electron-withdrawing nature of both substituents is anticipated to lower the HOMO and LUMO energy levels of the polymer, potentially leading to improved air stability and different optoelectronic characteristics compared to their alkylated counterparts. The carboxylic acid, in particular, provides a reactive handle for post-polymerization modification, enabling the attachment of various side chains to modulate solubility, morphology, and even introduce specific sensing capabilities.
These application notes provide a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of polymers derived from this compound. The protocols are designed to be self-validating, with explanations rooted in established polymerization mechanisms.
Mechanistic Considerations in the Polymerization of Thieno[2,3-b]thiophene Derivatives
The polymerization of thiophene-based monomers predominantly proceeds through two well-established pathways: oxidative chemical polymerization and electropolymerization. Both methods rely on the generation of radical cations from the monomer units, which then couple to form the polymer chain.
Oxidative Chemical Polymerization
This technique commonly employs a chemical oxidant, with iron(III) chloride (FeCl₃) being a popular choice due to its effectiveness and low cost.[4] The mechanism involves the oxidation of the monomer to a radical cation, followed by radical-radical coupling to form a dimer. Subsequent oxidation and coupling steps lead to chain growth. The reaction is typically terminated by a reduction step to yield the neutral, semiconducting polymer.
The regiochemistry of the polymer, i.e., the head-to-tail (HT) versus head-to-head (HH) or tail-to-tail (TT) linkages, is a critical factor influencing the material's properties. For 3-substituted thiophenes, a high degree of HT coupling leads to a more planar backbone, facilitating π-stacking and enhancing charge mobility. While methods like GRIM (Grignard Metathesis) polymerization offer excellent control over regioregularity for simple alkylthiophenes, oxidative polymerization can also yield polymers with desirable properties, and its scalability is a significant advantage.[5]
For this compound, direct polymerization might be challenging due to the deactivating effect of the electron-withdrawing groups and potential side reactions involving the carboxylic acid. Therefore, it is often advantageous to first convert the carboxylic acid to an ester, which improves solubility in organic solvents and reduces potential interference with the polymerization reaction.
Workflow for Oxidative Chemical Polymerization
Caption: Simplified mechanism of electropolymerization of thiophene derivatives.
Experimental Protocols
Protocol 1: Oxidative Chemical Polymerization of Methyl 3-chlorothieno[2,3-b]thiophene-2-carboxylate
Rationale: This protocol details the synthesis of the methyl ester derivative of the target polymer. The ester group enhances solubility in common organic solvents, facilitating a more controlled polymerization process. The resulting polymer can be used as is, or the ester groups can be subsequently hydrolyzed to yield the poly-acid.
Materials:
-
Methyl 3-chlorothieno[2,3-b]thiophene-2-carboxylate (Monomer)
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Anhydrous Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), concentrated
-
Soxhlet extraction apparatus
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Monomer Preparation (Esterification):
-
Suspend this compound (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure to yield the methyl ester.
-
-
Polymerization:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the methyl 3-chlorothieno[2,3-b]thiophene-2-carboxylate monomer (e.g., 1.0 g) in anhydrous chloroform (e.g., 50 mL).
-
In a separate flask, prepare a solution of anhydrous FeCl₃ (4.0 eq) in anhydrous chloroform (e.g., 50 mL).
-
Slowly add the FeCl₃ solution to the monomer solution dropwise over 30 minutes with vigorous stirring at room temperature. This "standard addition" method can favor higher molecular weights. [5] * After the addition is complete, continue stirring the reaction mixture for 24 hours at room temperature. The solution should turn dark, indicating polymer formation.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of methanol (e.g., 500 mL) to precipitate the polymer.
-
Stir for 1 hour, then collect the crude polymer by filtration.
-
Wash the polymer with methanol until the filtrate is colorless.
-
To remove any remaining oxidant and low molecular weight oligomers, wash the polymer with a dilute HCl solution, followed by deionized water, and then methanol again.
-
Dry the polymer under vacuum.
-
For rigorous purification, perform a Soxhlet extraction sequentially with methanol, hexane, and finally chloroform to isolate the soluble, high molecular weight fraction. The purified polymer is obtained by precipitating the chloroform fraction in methanol.
-
Protocol 2: Electropolymerization and In-Situ Characterization
Rationale: This protocol allows for the direct fabrication of a polymer film on an electrode surface. It is particularly useful for applications where the polymer is used as an active layer in an electronic or sensing device. Cyclic voltammetry provides real-time feedback on the polymerization process and allows for the immediate electrochemical characterization of the resulting film.
Materials:
-
This compound (Monomer)
-
Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Anhydrous Acetonitrile (CH₃CN)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., Platinum button, ITO-coated glass)
-
Counter electrode (e.g., Platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Procedure:
-
Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (TBAP or TBAPF₆) in anhydrous acetonitrile.
-
Dissolve the this compound monomer in the electrolyte solution to a concentration of 10-50 mM.
-
De-aerate the solution by bubbling with nitrogen or argon for at least 15 minutes prior to the experiment.
-
-
Electropolymerization:
-
Assemble the three-electrode cell with the polished working electrode.
-
Perform cyclic voltammetry by scanning the potential from a value where no reaction occurs (e.g., 0 V) to a potential sufficiently positive to oxidize the monomer (e.g., +2.2 V vs. Ag/AgCl), and back. The exact potential range should be determined by an initial exploratory scan.
-
Repeat the potential cycling for a desired number of cycles (e.g., 10-20 cycles). An increase in the peak current of the polymer redox waves with each cycle indicates successful film deposition. [6] * The scan rate will influence the film morphology; a typical starting point is 50-100 mV/s.
-
-
Film Characterization:
-
After polymerization, carefully rinse the working electrode with fresh, monomer-free acetonitrile to remove any unreacted monomer.
-
Transfer the electrode to a monomer-free electrolyte solution.
-
Record the cyclic voltammogram of the polymer film. The resulting voltammogram will show the characteristic oxidation and reduction (doping and de-doping) peaks of the polymer. From these peaks, the oxidation potential, and subsequently the HOMO energy level, can be estimated.
-
Characterization and Data Presentation
A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships.
| Technique | Parameter Measured | Expected Outcome/Significance |
| Cyclic Voltammetry (CV) | Oxidation/Reduction Potentials | Determines HOMO/LUMO energy levels, electrochemical stability, and doping/de-doping behavior. [7] |
| UV-Vis Spectroscopy | Absorption Spectrum (λmax) | Provides information on the electronic transitions and the optical bandgap of the polymer. A red-shift in the solid-state compared to the solution indicates aggregation. |
| Four-Point Probe | Electrical Conductivity | Measures the charge-carrying capacity of the polymer film, a key parameter for electronic applications. |
| Gel Permeation Chromatography (GPC) | Molecular Weight (Mn, Mw) and Polydispersity Index (PDI) | Characterizes the chain length and distribution of the chemically synthesized polymer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational Modes | Confirms the chemical structure of the polymer and the success of functional group transformations (e.g., ester hydrolysis). |
| Scanning Electron Microscopy (SEM) | Film Morphology | Visualizes the surface structure and uniformity of the electropolymerized or drop-cast films. |
Potential Applications
The unique combination of a thieno[2,3-b]thiophene backbone with chloro and carboxylic acid functionalities makes these polymers attractive candidates for a range of applications:
-
Organic Field-Effect Transistors (OFETs): The rigid backbone promotes ordered packing, which is conducive to high charge carrier mobility. [1][2]The electron-withdrawing substituents can enhance the stability of the device by lowering the HOMO level, making it less susceptible to oxidation.
-
Organic Photovoltaics (OPVs): The tunable electronic properties allow for the engineering of the bandgap to match the solar spectrum. The carboxylic acid group can be used to improve interfacial contact with metal oxide layers.
-
Chemical and Biological Sensors: The carboxylic acid groups can serve as anchor points for the immobilization of biorecognition elements (e.g., enzymes, antibodies). Changes in the polymer's conductivity or optical properties upon binding of an analyte can form the basis of a sensing mechanism.
-
Drug Delivery Systems: The polymer backbone can be functionalized with drug molecules via the carboxylic acid groups. The inherent conductivity could also be exploited for electro-responsive drug release.
Conclusion
The polymerization of this compound derivatives represents a promising avenue for the development of next-generation organic electronic materials. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize and characterize these novel polymers. The versatility of the functional groups on the monomer opens up a wide array of possibilities for creating materials with tailored properties for specific applications, from high-performance transistors to sophisticated biosensors. As with any research endeavor, careful optimization of the reaction conditions and thorough characterization are paramount to unlocking the full potential of this exciting class of conducting polymers.
References
- Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. (2021).
- Stable Polythiophene Semiconductors Incorporating Thieno[2,3-b]thiophene. (2005). Journal of the American Chemical Society.
- Catalytic oxidative polymerization of thiophene derivatives. (n.d.).
- Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. (n.d.).
- Proposed mechanism of thiophene oxidative-polymerization via ferric chloride. (n.d.).
- Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. (2016).
- The Oxygenation of Thieno[2,3-b]thiophenes. (n.d.). pubs.acs.org.
- Electrochemically pH-controllable 3-substituted polythiophene films. (1998). Journal of Electroanalytical Chemistry.
- Stable polythiophene semiconductors incorporating thieno[2,3-b]thiophene. (2005). Heeney Group.
- Stable Polythiophene Semiconductors Incorporating Thieno[2,3- b ]thiophene. (n.d.).
- Cyclic voltammetry characterization (v = 0.1 V s⁻¹) of P3HT/ITO and ITO... (n.d.).
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- 7. researchgate.net [researchgate.net]
Derivatization of 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid for medicinal chemistry
Anwendungs- und Protokollhinweise: Derivatisierung von 3-Chlorthieno[2,3-b]thiophen-2-carbonsäure für die medizinische Chemie
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Diese Anwendungsbeschreibung bietet einen detaillierten technischen Leitfaden zur chemischen Derivatisierung von 3-Chlorthieno[2,3-b]thiophen-2-carbonsäure, einer vielseitigen Ausgangsverbindung für die medizinische Chemie. Der Thieno[2,3-b]thiophen-Kern ist ein privilegiertes Gerüst in der Wirkstoffforschung, das in Molekülen mit einem breiten Spektrum an biologischen Aktivitäten wie antitumoralen, antiviralen und antibiotischen Eigenschaften vorkommt.[1][2] Die hier vorgestellte Ausgangsverbindung bietet zwei orthogonale reaktive Stellen – eine Carbonsäuregruppe an Position 2 und ein Chloratom an Position 3 –, die eine selektive Funktionalisierung und die Erzeugung diverser Molekülbibliotheken zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) ermöglichen. Wir stellen bewährte Protokolle für zwei Schlüsseltransformationen vor: die Amidkopplung an der Carbonsäure und die Palladium-katalysierte Suzuki-Miyaura-Kreuzkupplung am Chlor-Substituenten.
Einleitung: Die Bedeutung des Thieno[2,3-b]thiophen-Gerüsts
Heterozyklische Verbindungen, die Thiophen-Ringe enthalten, sind ein Eckpfeiler der modernen medizinischen Chemie.[3] Das anellierte Thieno[2,3-b]thiophen-System zeichnet sich durch seine planare, starre und elektronenreiche Struktur aus. Diese Eigenschaften begünstigen vorteilhafte Wechselwirkungen mit biologischen Zielmolekülen wie Enzymen und Rezeptoren. Derivate dieses Gerüsts wurden als Inhibitoren der Carboanhydrase, Antiglaumatika und als Wirkstoffe mit antiproliferativer Wirkung untersucht.[1][4] Die Ausgangsverbindung 3-Chlorthieno[2,3-b]thiophen-2-carbonsäure (CAS: 39244-08-1) ist ein besonders wertvoller Baustein, da sie strategisch platzierte funktionelle Gruppen für die nachfolgende Diversifizierung enthält.[5][6]
Strategien zur Derivatisierung
Die molekulare Architektur von 3-Chlorthieno[2,3-b]thiophen-2-carbonsäure ermöglicht zwei primäre und chemisch unterschiedliche Derivatisierungswege. Diese können unabhängig voneinander oder sequenziell genutzt werden, um komplexe Moleküle mit potenzieller therapeutischer Relevanz zu synthetisieren.
-
Weg A: Funktionalisierung der Carbonsäuregruppe: Die Umwandlung der Carbonsäure in Amide ist eine der am häufigsten durchgeführten Reaktionen in der medizinischen Chemie.[7] Sie ermöglicht die systematische Einführung einer Vielzahl von Substituenten, um Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und die sterische Passform an einem biologischen Target zu optimieren.
-
Weg B: C-C-Kreuzkupplungsreaktionen am C3-Chlor-Substituenten: Das Chloratom am Thiophenring dient als reaktiver Anker für Palladium-katalysierte Kreuzkupplungsreaktionen. Insbesondere die Suzuki-Miyaura-Kupplung ist eine robuste und vielseitige Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, durch die Aryl- und Heteroarylgruppen eingeführt werden können.[8][9]
Abbildung 1: Schematische Darstellung der primären Derivatisierungswege für 3-Chlorthieno[2,3-b]thiophen-2-carbonsäure.
Protokoll 1: Amidkopplung mittels HATU
Die Amidkopplung ist eine fundamentale Reaktion zur Generierung von chemischer Diversität. Die Verwendung von Kupplungsreagenzien wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) ist aufgrund hoher Ausbeuten, milder Reaktionsbedingungen und geringer Racemisierungstendenz weit verbreitet.[10]
Kausale Begründung der experimentellen Wahl
-
HATU als Kupplungsreagenz: HATU aktiviert die Carbonsäure durch Bildung eines hochreaktiven O-Acylisouronium-Intermediats, das leicht von dem Amin-Nukleophil angegriffen wird. Dieser Mechanismus ist auch bei sterisch gehinderten oder elektronisch armen Aminen effizient.[10][11]
-
DIPEA als Base: N,N-Diisopropylethylamin (DIPEA) ist eine nicht-nukleophile, sterisch gehinderte Base. Ihre Aufgabe ist es, die Carbonsäure zu deprotonieren und das bei der Reaktion freigesetzte Proton zu neutralisieren, ohne mit dem aktivierten Ester zu konkurrieren.
-
DMF als Lösungsmittel: Dimethylformamid (DMF) ist ein polares aprotisches Lösungsmittel, das die meisten organischen Säuren, Amine und die Reagenzien gut löst und die Reaktion bei Raumtemperatur begünstigt.
Detailliertes Versuchsprotokoll
-
Vorbereitung: In einem trockenen Reaktionsgefäß unter Inertgasatmosphäre (z. B. Stickstoff oder Argon) werden 3-Chlorthieno[2,3-b]thiophen-2-carbonsäure (1,0 Äquiv.) und das gewünschte Amin (1,1 Äquiv.) in wasserfreiem DMF gelöst (Konzentration ca. 0,1 M).
-
Zugabe der Base: DIPEA (2,5 Äquiv.) wird zur Lösung hinzugefügt und die Mischung wird für 5 Minuten bei Raumtemperatur gerührt.
-
Initiierung der Kupplung: HATU (1,2 Äquiv.) wird in einer Portion zugegeben. Die Zugabe ist oft von einer leichten Erwärmung begleitet.
-
Reaktionsdurchführung: Die Reaktion wird bei Raumtemperatur für 2-16 Stunden gerührt. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt werden.
-
Aufarbeitung: Nach vollständigem Umsatz wird die Reaktionsmischung mit Ethylacetat verdünnt und nacheinander mit 5%iger wässriger Zitronensäurelösung, gesättigter Natriumbicarbonatlösung und gesättigter Natriumchloridlösung gewaschen.
-
Isolierung: Die organische Phase wird über Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Reinigung: Der Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Amid zu erhalten.
| Reagenz | Äquivalente | Funktion |
| 3-Chlorthieno[2,3-b]thiophen-2-carbonsäure | 1,0 | Ausgangsmaterial |
| Amin (R-NH₂) | 1,1 | Nukleophil |
| HATU | 1,2 | Kupplungsreagenz |
| DIPEA | 2,5 | Nicht-nukleophile Base |
| DMF | - | Aprotisches Lösungsmittel |
| Tabelle 1: Typische Reagenzien und ihre stöchiometrischen Verhältnisse für die HATU-vermittelte Amidkopplung. |
Protokoll 2: Suzuki-Miyaura-Kreuzkupplung
Die Suzuki-Reaktion ist eine leistungsstarke Methode zur Synthese von Biaryl- und Heterobiarylstrukturen, die in vielen pharmazeutischen Wirkstoffen vorkommen.[8] Die Reaktion koppelt ein Organohalogenid (hier das Chlor-substituierte Thiophen) mit einer Organoboronsäure mithilfe eines Palladium-Katalysators.[12]
Kausale Begründung der experimentellen Wahl
-
Palladium-Katalysator (z.B. Pd(PPh₃)₄): Der Palladium(0)-Komplex ist der aktive Katalysator. Er initiiert den katalytischen Zyklus durch oxidative Addition an die C-Cl-Bindung des Thiophenrings.[12][13] Moderne Katalysatorsysteme mit sperrigen, elektronenreichen Liganden können die Reaktivität von Arylchloriden verbessern.[13]
-
Base (z.B. Na₂CO₃, K₂CO₃): Die Base ist entscheidend für die Transmetallierungsstufe. Sie aktiviert die Organoboronsäure, indem sie ein "at"-Komplex bildet, was den Transfer der organischen Gruppe auf das Palladiumzentrum erleichtert.[9] Eine wässrige Basenlösung wird häufig verwendet.
-
Lösungsmittelsystem (z.B. Toluol/Wasser oder Dioxan/Wasser): Ein Zweiphasensystem ist typisch für die Suzuki-Kupplung, da es sowohl die organischen Substrate als auch die anorganische Base löst.
Abbildung 2: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kreuzkupplung.
Detailliertes Versuchsprotokoll
-
Vorbereitung: In einem Reaktionsgefäß werden 3-Chlorthieno[2,3-b]thiophen-2-carbonsäure-Derivat (1,0 Äquiv.), die (Hetero)Arylboronsäure (1,5 Äquiv.) und der Palladium-Katalysator (z. B. Tetrakis(triphenylphosphin)palladium(0), 0,05 Äquiv.) in einem geeigneten organischen Lösungsmittel (z. B. Toluol oder 1,4-Dioxan) vorgelegt.
-
Zugabe der Base: Eine 2 M wässrige Lösung von Natriumcarbonat (Na₂CO₃) (3,0 Äquiv.) wird hinzugefügt.
-
Entgasen: Die heterogene Mischung wird sorgfältig entgast, um Sauerstoff zu entfernen, der den Katalysator deaktivieren kann. Dies geschieht typischerweise durch mehrmaliges Evakuieren und Wiederbefüllen mit einem Inertgas (Argon oder Stickstoff).
-
Reaktionsdurchführung: Die Mischung wird unter Rückfluss (typischerweise 80-110 °C) erhitzt und für 4-24 Stunden gerührt, bis die DC- oder LC-MS-Analyse den vollständigen Verbrauch des Ausgangsmaterials anzeigt.
-
Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung mit Wasser und einem organischen Lösungsmittel (z. B. Ethylacetat) verdünnt. Die Phasen werden getrennt.
-
Isolierung: Die wässrige Phase wird erneut mit dem organischen Lösungsmittel extrahiert. Die vereinigten organischen Phasen werden über Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Reinigung: Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel oder durch Umkristallisation gereinigt.
| Komponente | Äquivalente | Funktion |
| Chlorthiophen-Derivat | 1,0 | Elektrophil |
| (Hetero)Arylboronsäure | 1,5 | Nukleophil-Quelle |
| Pd(PPh₃)₄ | 0,05 | Katalysator |
| Na₂CO₃ (2M wässrig) | 3,0 | Base |
| Toluol / Wasser | - | Zweiphasen-Lösungsmittel |
| Tabelle 2: Typische Komponenten für eine Suzuki-Miyaura-Kreuzkupplung. |
Biologische Aktivitäten von Derivaten
Die Derivatisierung des Thieno[2,3-b]thiophen-Gerüsts hat zu Verbindungen mit vielfältigen und vielversprechenden pharmakologischen Profilen geführt. Die Fähigkeit, die Substituenten an den Positionen C2 und C3 gezielt zu variieren, ist entscheidend für die Optimierung der Aktivität und der pharmakokinetischen Eigenschaften.
| Derivat-Klasse | Zielstruktur / Aktivität | Referenz |
| Thieno[2,3-b]thiophen-Carboxamide | DNA-Interkalation, antiproliferative Effekte | [4] |
| Thieno[3,2-b]thiophen-Carbonsäuren | GPR35-Agonisten (entzündungshemmendes Potenzial) | [14] |
| Bis-Heterozyklen auf Thieno[2,3-b]thiophen-Basis | β-Glucuronidase- und α-Glucosidase-Inhibitoren | [1] |
| Benzothiophen-Carbonsäure-Derivate | Linderung von Colitis ulcerosa durch mTORC1-Suppression | [15] |
| Tabelle 3: Beispiele für biologische Aktivitäten von Thienothiophen-Derivaten. |
Fazit
3-Chlorthieno[2,3-b]thiophen-2-carbonsäure ist ein hochgradig anpassungsfähiger Baustein für die Synthese von Wirkstoffkandidaten. Die vorgestellten Protokolle für die Amidkopplung und die Suzuki-Miyaura-Kreuzkupplung sind robuste und reproduzierbare Methoden, die es Forschern ermöglichen, schnell und effizient Molekülbibliotheken zu erstellen. Die kausalen Erklärungen für die Wahl der Reagenzien und Bedingungen sollen das rationale Design von Experimenten unterstützen. Die nachgewiesene biologische Relevanz von Thienothiophen-Derivaten unterstreicht das enorme Potenzial dieses Gerüsts für zukünftige Programme in der Arzneimittelentdeckung.
Referenzen
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Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 3-(Bromomethyl)-2-chlorothiophene. Abgerufen von
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PrepChem.com. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. Abgerufen von
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Al-Ghorbani, M., et al. (2015). Synthesis of Thieno[2,3-b]thiophene Containing Bis-Heterocycles-Novel Pharmacophores. MDPI. Abgerufen von
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Hafez, H. N., et al. (2014). Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives. PMC - NIH. Abgerufen von
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Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Abgerufen von
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Fisher Scientific. (n.d.). Amide Synthesis. Abgerufen von
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Irgashev, R. A. (2025). Formation of thieno[2,3-b]thiophene and its hybrids. ResearchGate. Abgerufen von
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Takimiya, K., et al. (2011). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PMC - NIH. Abgerufen von
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PubChem. (n.d.). 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid. Abgerufen von
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Wikipedia. (n.d.). Suzuki reaction. Abgerufen von
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Muthumari, S., & Ramesh, R. (2015). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Abgerufen von
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Singh, R. P., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Abgerufen von
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Abgerufen von
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Abgerufen von
-
Wang, Y., et al. (2023). 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota. PMC - NIH. Abgerufen von
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Abgerufen von
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Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Abgerufen von
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Deng, H., et al. (2012). Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists. PubMed. Abgerufen von
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TargetMol. (n.d.). This compound. Abgerufen von
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Application Notes & Protocols: Synthesis of Thieno[2,3-b]pyridine-Based Kinase Inhibitors
Abstract
The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting critical pathways in oncology and inflammatory diseases. This document provides a comprehensive guide for the synthesis of potent kinase inhibitors starting from the versatile intermediate, 3-chlorothieno[2,3-b]pyridine-2-carboxylic acid . We detail a complete synthetic workflow, from the construction of the heterocyclic core to the final amide coupling, and explain the chemical principles that underpin each step. Furthermore, we provide application notes contextualizing the synthesized compounds as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.
Introduction: The Thieno[2,3-b]pyridine Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The thieno[2,3-b]pyridine core is a bioisostere of native purine structures, allowing it to effectively compete for the ATP-binding site of many kinases. Its rigid, planar structure provides a robust anchor for building molecules with high affinity and selectivity.[1][2]
This guide focuses on a modular synthetic approach. The strategy involves two main phases:
-
Synthesis of the Core Intermediate: A robust, multi-step synthesis of 3-chlorothieno[2,3-b]pyridine-2-carboxylic acid.
-
Diversification via Amide Coupling: Reaction of the core acid with various amines to generate a library of potential kinase inhibitors.
This approach allows researchers to systematically explore the structure-activity relationship (SAR) by modifying the amine component to interact with different regions of the kinase active site.
Synthetic Workflow Overview
The overall strategy is to first construct the 3-aminothieno[2,3-b]pyridine core, convert the amine to a chloride via a Sandmeyer reaction, hydrolyze the ester to the carboxylic acid, and finally, perform an amide coupling to install the desired R-group.
Diagram 1: Overall Synthetic Workflow.
Detailed Protocols & Experimental Rationale
Part 1: Synthesis of the Core Intermediate
This section details the preparation of the key building block, 3-chlorothieno[2,3-b]pyridine-2-carboxylic acid .
Step 1.1: Synthesis of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (Gewald Reaction)
The Gewald reaction is a powerful multicomponent reaction that efficiently assembles the 2-aminothiophene ring, which is the foundation of our scaffold.[3][4] It involves the condensation of a ketone, an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a base.
-
Protocol:
-
To a 250 mL round-bottom flask, add ethyl cyanoacetate (1.0 eq), 2-chloronicotinonitrile (1.0 eq), and ethanol (5 mL per gram of nitrile).
-
Add elemental sulfur (1.1 eq).
-
Add triethylamine (2.0 eq) dropwise at room temperature. The mixture will warm and darken.
-
Stir the reaction at 50°C for 4 hours. Monitor progress by TLC (Thin Layer Chromatography).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration, wash with cold water and a small amount of cold ethanol.
-
Dry the solid under vacuum to yield ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate as a yellow to brown solid.
-
-
Causality & Insights:
-
Base: Triethylamine acts as a catalyst for the initial Knoevenagel condensation between the ketone and the cyanoacetate and facilitates the subsequent reactions with sulfur.[3]
-
Sulfur: Elemental sulfur is the thiating agent. The mechanism involves its addition to the enolate intermediate, followed by cyclization and aromatization.
-
Why this precursor? Starting with 2-chloronicotinonitrile provides the necessary pyridine ring fused at the correct position for the subsequent intramolecular cyclization to form the thieno[2,3-b]pyridine system.
-
Step 1.2: Synthesis of Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate (Sandmeyer Reaction)
The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a variety of substituents, including halides, via a diazonium salt intermediate.[5][6] This step is critical for installing the chloro group at the 3-position, which can serve as a key interaction point or a synthetic handle.
-
Protocol:
-
Diazotization: In a flask cooled to 0-5°C in an ice-salt bath, suspend ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (1.0 eq) in 6M hydrochloric acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the internal temperature below 5°C. Stir for 30 minutes at this temperature. The formation of the diazonium salt is observed.
-
Copper(I) Chloride Solution: In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid.
-
Substitution: Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will occur.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate.
-
-
Causality & Insights:
-
Low Temperature: Diazonium salts are unstable and can decompose at higher temperatures. Maintaining a temperature of 0-5°C is crucial for safety and yield.[7]
-
Copper(I) Catalyst: The Cu(I) salt facilitates the decomposition of the diazonium salt via a single-electron transfer (SET) mechanism, generating an aryl radical which then abstracts a chlorine atom from the copper(II) species formed.[6]
-
Step 1.3: Synthesis of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic Acid (Saponification)
The final step in preparing the core intermediate is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard saponification reaction.
-
Protocol:
-
Dissolve ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (NaOH, 2.0-3.0 eq).
-
Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution with 2M HCl to a pH of ~3-4. A precipitate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under high vacuum. This yields the target 3-chlorothieno[2,3-b]pyridine-2-carboxylic acid [8].
-
Part 2: Synthesis of N-Aryl-3-chlorothieno[2,3-b]pyridine-2-carboxamide Kinase Inhibitors
The amide bond formation is the most pivotal reaction in drug discovery.[9] This protocol utilizes HATU, a highly efficient and widely used coupling reagent that minimizes side reactions and racemization (if chiral centers are present).
-
Protocol (Example with 4-methoxyaniline):
-
In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-chlorothieno[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 4-methoxyaniline (1.05 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Once complete, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
If necessary, purify the crude product by column chromatography or recrystallization to obtain the final inhibitor, N-(4-methoxyphenyl)-3-chlorothieno[2,3-b]pyridine-2-carboxamide .
-
-
Causality & Insights:
-
HATU: This reagent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile. The HOBt-like structure within HATU minimizes side reactions.[9]
-
DIPEA: A non-nucleophilic organic base is required to deprotonate the carboxylic acid and the ammonium salt of the incoming amine, facilitating the reaction without competing in the coupling itself.
-
Anhydrous Conditions: Coupling reagents like HATU are sensitive to moisture, which can hydrolyze the activated intermediate back to the carboxylic acid, reducing the yield.
-
| Reaction Stage | Key Reagents | Solvent | Typical Temp. | Typical Yield |
| Gewald Reaction | Ethyl cyanoacetate, Sulfur, Triethylamine | Ethanol | 50°C | 70-85% |
| Sandmeyer Reaction | NaNO₂, HCl, CuCl | Water / Acid | 0-5°C | 50-70% |
| Saponification | NaOH | Ethanol / Water | Reflux | >90% |
| Amide Coupling | HATU, DIPEA, Amine | DMF | Room Temp. | 60-90% |
| Table 1: Summary of Synthetic Protocol Parameters. |
Application Notes: Targeting the VEGFR-2 Signaling Pathway
Many kinase inhibitors based on thienopyridine and related scaffolds have shown potent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10]
Mechanism of Action: VEGF-A, a potent pro-angiogenic factor often secreted by tumor cells, binds to and activates VEGFR-2 on the surface of endothelial cells. This activation triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways. The ultimate result is endothelial cell proliferation, migration, survival, and the formation of new blood vessels (angiogenesis), which are essential for tumor growth and metastasis.
The synthesized thieno[2,3-b]pyridine inhibitors are designed to act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the autophosphorylation step and thereby blocking all downstream signaling.
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Application Notes & Protocols for the Stille Coupling of Thienothiophene Derivatives
Introduction: The Strategic Importance of Thienothiophene Scaffolds
Thienothiophenes, particularly isomers like thieno[3,2-b]thiophene, represent a class of fused heterocyclic compounds that are foundational to the advancement of organic electronics.[1] Their rigid, planar, and electron-rich structures facilitate efficient charge transport, making them critical building blocks for high-performance materials used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs).[1][2]
The synthesis of complex conjugated polymers and small molecules based on these scaffolds relies on robust and versatile carbon-carbon bond-forming reactions. Among the array of cross-coupling methods, the palladium-catalyzed Stille coupling has emerged as a particularly powerful tool.[3] Its high functional group tolerance, stability of the organostannane reagents to air and moisture, and generally mild reaction conditions make it exceptionally well-suited for the intricate syntheses required in materials science and drug development.[3][4]
This guide provides a detailed examination of the Stille coupling as applied to thienothiophene derivatives, moving from core mechanistic principles to a field-proven experimental protocol, optimization strategies, and troubleshooting.
Mechanistic Underpinnings of the Stille Coupling
The efficacy of the Stille reaction hinges on a palladium-centered catalytic cycle. A comprehensive understanding of this cycle is not merely academic; it is essential for rational troubleshooting and optimization. The process is universally accepted to proceed through three primary stages: oxidative addition, transmetalation, and reductive elimination.[4]
-
Catalyst Activation: The cycle initiates with a Pd(0) species, which is the active catalyst. While some precatalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are already in the correct oxidation state, Pd(II) sources such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often used and are reduced in situ to Pd(0).[5] The active catalyst is typically a 14-electron species formed by ligand dissociation.[5]
-
A) Oxidative Addition: An organic electrophile (R¹-X), typically a bromo- or iodo-thienothiophene, reacts with the coordinatively unsaturated Pd(0) catalyst. The palladium atom inserts itself into the carbon-halogen bond, forming a new 16-electron Pd(II) intermediate. This step formally oxidizes the palladium from the 0 to the +2 state.[4][6]
-
B) Transmetalation: This is often the rate-determining step of the cycle.[4] The organostannane reagent (R²-SnR³₃), such as a tributylstannyl-thienothiophene, exchanges its organic group (R²) with the halide (X) on the palladium center. The precise mechanism can vary, but it results in a new Pd(II) intermediate where both organic partners (R¹ and R²) are bound to the palladium. The choice of the "non-transferable" groups (R³) on the tin is crucial; typically, alkyl groups like butyl are used as their transfer rate is significantly slower than the desired sp²-hybridized group.[6]
-
C) Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between R¹ and R², yielding the desired coupled product (R¹-R²). This process reduces the palladium center back to the catalytically active Pd(0) state, allowing it to re-enter the cycle.[4][6] For this step to occur efficiently, the two organic groups must be in a cis orientation on the palladium center.[5] Bulky, electron-rich phosphine ligands are known to accelerate this step.[7]
Core Protocol: Synthesis of 2-Aryl-thieno[3,2-b]thiophene
This section details a representative protocol for the Stille coupling of 2-(tributylstannyl)thieno[3,2-b]thiophene with an aryl bromide. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques to prevent catalyst degradation.[8]
Materials and Reagents
| Item | Specification | Supplier Example | Notes |
| Electrophile | 1-bromo-4-alkylbenzene | Sigma-Aldrich | Substrate scope is broad. |
| Organostannane | 2-(tributylstannyl)thieno[3,2-b]thiophene | Manchester Organics | Highly toxic. Handle with extreme care. |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃ | Strem Chemicals | Pd(PPh₃)₄ can be used directly. If using Pd₂(dba)₃, a ligand must be added. |
| Ligand (optional) | Tri(o-tolyl)phosphine (P(o-tol)₃) | Acros Organics | Required if using a ligandless Pd(0) source like Pd₂(dba)₃. |
| Solvent | Anhydrous Toluene or DMF | Anhydrous, <50 ppm H₂O | Must be thoroughly degassed before use. |
| Apparatus | Schlenk flask, condenser, magnetic stirrer | --- | Standard air-free technique glassware. |
| Inert Gas | Nitrogen (N₂) or Argon (Ar) | High purity (99.998%) | --- |
Step-by-Step Experimental Procedure
-
Glassware Preparation: Ensure all glassware is oven-dried overnight at 120 °C and allowed to cool under a stream of inert gas.
-
Reagent Charging:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq).
-
Add the palladium catalyst. If using Pd(PPh₃)₄, add 0.03 mmol (3 mol%). If using Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), also add the phosphine ligand, such as P(o-tol)₃ (0.06 mmol, 6 mol%).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere Purge: Evacuate the flask under high vacuum for 5-10 minutes, then backfill with inert gas. Repeat this "pump-purge" cycle three times to ensure the removal of all oxygen.[9]
-
Solvent and Reagent Addition:
-
Under a positive pressure of inert gas, add 20 mL of degassed anhydrous toluene via cannula or syringe. Stir the mixture to dissolve the solids.
-
Via syringe, add the 2-(tributylstannyl)thieno[3,2-b]thiophene (1.1 mmol, 1.1 eq). A slight excess of the organostannane is often used to drive the reaction to completion.
-
-
Reaction Execution:
-
Fit the Schlenk flask with a reflux condenser under a flow of inert gas.
-
Lower the flask into a preheated oil bath set to 100-110 °C.[9]
-
Allow the reaction to stir vigorously at this temperature for 12-24 hours.
-
-
Reaction Monitoring:
-
Periodically (e.g., every 4 hours), an aliquot can be taken via syringe and analyzed by Thin Layer Chromatography (TLC) or GC-MS to monitor the consumption of the starting materials. Use a nonpolar eluent system (e.g., hexanes/ethyl acetate).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with 50 mL of ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) (2 x 50 mL). This step is crucial for removing the tin byproducts by precipitating them as insoluble tributyltin fluoride, which can be filtered off.[10]
-
Wash the organic layer with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Final Purification:
-
The crude product is typically a solid or oil. Purify it using silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate.
-
Combine the fractions containing the pure product and remove the solvent to yield the final compound. Further purification can be achieved by recrystallization or sublimation.[8]
-
Experimental Workflow Diagram
Optimization & Troubleshooting
Even with a robust protocol, optimization is often necessary depending on the specific substrates. Side reactions such as homocoupling of the stannane reagent can sometimes occur.[4]
Key Optimization Parameters
| Parameter | Typical Range | Rationale & Expert Insight |
| Catalyst Loading | 1-5 mol% | Lowering the loading can reduce costs and simplify purification. However, for less reactive substrates (e.g., aryl chlorides), higher loadings may be necessary. Start with 2-3 mol%.[7] |
| Ligand Choice | PPh₃, P(o-tol)₃, AsPh₃ | The ligand choice is critical. Bulky, electron-rich phosphines like P(t-Bu)₃ or Buchwald-type ligands often accelerate the reaction.[3] Triphenylarsine (AsPh₃) can also be effective.[11][12] |
| Solvent | Toluene, DMF, THF, Dioxane | Toluene is a good starting point. Polar aprotic solvents like DMF can accelerate the reaction but may be harder to remove.[13] Ensure the solvent is rigorously anhydrous and degassed. |
| Temperature | 80 - 120 °C | Most reactions proceed well at elevated temperatures. Microwave heating can sometimes dramatically reduce reaction times. |
| Additives | CuI, CsF | Copper(I) iodide (CuI) can act as a co-catalyst, accelerating the transmetalation step, especially with sluggish substrates.[7][11] Cesium fluoride (CsF) can also be used to activate the tin reagent.[3] |
Common Issues and Solutions
-
Problem: Low or No Conversion.
-
Cause: Inactive catalyst due to oxygen exposure; poor quality reagents.
-
Solution: Ensure the inert atmosphere technique is flawless. Use freshly distilled/degassed solvents. Use a new bottle of catalyst or ligand. Consider adding a co-catalyst like CuI.[11]
-
-
Problem: Significant Homocoupling of the Organostannane.
-
Cause: The reaction temperature may be too high, or the catalyst/ligand system may favor this side reaction.[4]
-
Solution: Lower the reaction temperature. Screen different ligands; sometimes less electron-rich ligands can mitigate this issue. Ensure the stoichiometry is correct (slight excess of stannane, not large).
-
-
Problem: Difficulty Removing Tin Byproducts.
-
Cause: Incomplete removal during work-up. Tributyltin halides are toxic and can complicate NMR analysis and biological testing.
-
Solution: A rigorous aqueous KF wash is the most effective method.[10] Alternatively, treatment with DBU/I₂ or column chromatography on silica gel (sometimes requiring treatment with a base like triethylamine) can be effective.
-
-
Problem: Stannylation of Aryl Bromide or C-H Stannylation.
-
Cause: Unprecedented side reactions have been identified where the aryl bromide can be stannylated or direct C-H stannylation of the thiophene ring can occur, leading to complex product mixtures.[14]
-
Solution: This is an advanced problem often seen in polycondensation. Careful control of stoichiometry and reaction time is critical. If this is suspected, detailed analysis by mass spectrometry is required to identify the byproducts.
-
Safety and Handling
CRITICAL: Organotin compounds are highly toxic, particularly volatile ones like trimethyltin chloride. Tributyltin derivatives are less volatile but are readily absorbed through the skin and are environmental hazards.
-
Always handle organostannane reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including double gloves (nitrile), a lab coat, and safety glasses.
-
All waste containing tin residues must be collected and disposed of as hazardous chemical waste according to institutional guidelines.
References
- Optimization of catalyst loading for "5-(Thien-2-yl)thiophene-2-carbonitrile" synthesis - Benchchem.
- Synthesis of thieno[3,2-b]thiophene polymer through Stille coupling reaction - ResearchGate.
- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - RSC Publishing.
- Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing).
- Rethinking Catalyst Trapping in Ni-Catalyzed Thieno[3,2-b]thiophene Polymerization - NIH.
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Stille Coupling - Chemistry LibreTexts. Available at: [Link]
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Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC - NIH. Available at: [Link]
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Stille Coupling | OpenOChem Learn. Available at: [Link]
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Stille reaction - Wikipedia. Available at: [Link]
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Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. Available at: [Link]
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(PDF) Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics, 2 Volumes Set, Wiley 2009 - ResearchGate. Available at: [Link]
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The Mechanisms of the Stille Reaction - University of Windsor. Available at: [Link]
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Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - MDPI. Available at: [Link]
-
How can I stannylate a thiophene at the 2-position that has an amide at the 3-position? - ResearchGate. Available at: [Link]
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Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings† - MSU Chemistry. Available at: [Link]
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Org. Synth. 2011, 88, 197. Available at: [Link]
- The Significance of Thienothiophene Derivatives in Organic Photovoltaics and Transistors.
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Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO 2 - MDPI. Available at: [Link]
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Application Note: Monomers as Building Blocks for Advanced Conjugated Polymers in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Conjugated polymers are at the forefront of materials science, enabling innovations in organic electronics such as flexible displays, photovoltaics, and biosensors.[1][2][3][4][5] The careful selection of monomers and the precise control over the polymerization process are paramount to achieving the desired optoelectronic and physical properties of the resulting polymer.[6] This application note provides a comprehensive guide to the use of monomers in the synthesis of conjugated polymers, with a focus on transition metal-catalyzed cross-coupling reactions.[7] We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols for Stille and Suzuki polycondensation, and discuss essential characterization techniques.
Introduction: The Central Role of Monomers in Conjugated Polymer Synthesis
Conjugated polymers derive their unique electronic and optical properties from the extended π-conjugation along their backbones.[8] This delocalization of electrons allows for charge transport, making them suitable for semiconductor applications.[3][4] The properties of a conjugated polymer, such as its bandgap, charge carrier mobility, and solubility, are intrinsically linked to the chemical structure of the constituent monomers.[6]
The "donor-acceptor" (D-A) approach has become a powerful strategy in designing high-performance conjugated polymers.[6] This involves copolymerizing electron-rich (donor) and electron-deficient (acceptor) monomers to fine-tune the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the bandgap.[6]
This guide will focus on two of the most robust and widely used polymerization methods for creating these advanced materials: Stille and Suzuki polycondensation. These methods offer excellent control over polymer structure, molecular weight, and ultimately, device performance.[7][9]
Monomer Selection and Design Principles
The choice of monomer is the most critical decision in the synthesis of a conjugated polymer. Key considerations include:
-
Electronic Properties: The inherent electron-donating or -accepting nature of the monomer unit will dictate the electronic landscape of the final polymer.
-
Solubility: Long alkyl or alkoxy side chains are often incorporated into the monomer design to ensure solubility of the resulting polymer in common organic solvents, which is crucial for solution-based processing.[2]
-
Steric Hindrance: The size and placement of side chains can influence the planarity of the polymer backbone, which in turn affects the extent of π-conjugation.
-
Functional Groups for Polymerization: Monomers must be functionalized with appropriate groups for the chosen polymerization reaction (e.g., organotin and halide groups for Stille, or boronic acid/ester and halide groups for Suzuki).
Table 1: Common Monomer Classes and Their Properties
| Monomer Class | Examples | Key Characteristics | Typical Role |
| Thiophenes | 3-hexylthiophene, Bithiophene | Electron-rich, good for charge transport | Donor |
| Fluorenes | 9,9-dioctylfluorene | Wide bandgap, good thermal stability | Donor/Backbone |
| Benzothiadiazole (BT) | 4,7-dibromo-2,1,3-benzothiadiazole | Strong electron acceptor, narrows bandgap | Acceptor |
| Diketopyrrolopyrrole (DPP) | 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | Strong electron acceptor, promotes high crystallinity | Acceptor |
| Phenoxazines | (4-hexyl-phenyl)(10H-phenoxazin-10-yl)methanone | Electron-rich, can enhance solubility and processability | Donor |
Synthesis of Conjugated Polymers: Protocols and Mechanistic Insights
Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern conjugated polymer synthesis.[7] These methods, primarily step-growth polymerizations, allow for the creation of well-defined polymer structures.[7]
Stille Polycondensation
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organohalide.[9] It is highly tolerant of various functional groups, making it a versatile tool for polymer synthesis.[9]
Caption: Workflow for Stille Polycondensation.
Materials:
-
Dibromo-acceptor monomer (e.g., 4,7-bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole) (1.0 eq)
-
Distannyl-donor monomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.03 eq)
-
Anhydrous, degassed toluene and N,N-dimethylformamide (DMF) (e.g., 4:1 v/v)
Procedure:
-
Monomer Preparation: Rigorously purify monomers via recrystallization or sublimation. Impurities can act as chain terminators, limiting molecular weight.
-
Reaction Setup: In a glovebox or under a stream of argon, add the dibromo monomer, distannyl monomer, and Pd(PPh₃)₄ to a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser.
-
Solvent Addition: Add the anhydrous, degassed solvent mixture via cannula. The solvent choice is critical; toluene solubilizes the growing polymer chain, while DMF helps to activate the catalyst.[9]
-
Polymerization: Heat the reaction mixture to 90-110 °C with vigorous stirring. The reaction progress can be monitored by the increasing viscosity of the solution. Polymerization times can range from 12 to 72 hours.[10]
-
End-Capping: To ensure stable end groups, add a small amount of a monofunctional reagent (e.g., bromobenzene or trimethyl(phenyl)stannane) and stir for an additional 2 hours.
-
Work-up: Cool the reaction to room temperature and precipitate the polymer by slowly pouring the solution into a large volume of methanol.
-
Purification: Collect the crude polymer by filtration. Extensive purification is crucial to remove catalyst residues and low molecular weight oligomers, which can be detrimental to device performance. Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene) is the standard method.
-
Drying: Dry the purified polymer under vacuum at 40-60 °C to a constant weight.
Suzuki Polycondensation
Suzuki polycondensation couples an organoboron species (boronic acid or ester) with an organohalide, catalyzed by a palladium complex.[11] It is often preferred over Stille coupling due to the lower toxicity and easier removal of boron-containing byproducts.
Caption: Catalytic Cycle of Suzuki Polycondensation.
Materials:
-
Dibromo monomer (1.0 eq)
-
Diboronic acid or ester monomer (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (0.01-0.02 eq)
-
Phosphine ligand (e.g., P(o-tol)₃) (0.04-0.08 eq)
-
Aqueous base (e.g., 2M K₂CO₃ or K₃PO₄)
-
Phase-transfer catalyst (e.g., Aliquat 336)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
Stoichiometry is Key: Precise 1:1 stoichiometry between the dihalide and diboronic ester monomers is critical for achieving high molecular weight.
-
Reaction Setup: Combine the dibromo monomer, diboronic ester monomer, palladium catalyst, and phosphine ligand in a Schlenk flask under an inert atmosphere.
-
Solvent and Base Addition: Add the degassed toluene, followed by the aqueous base solution and the phase-transfer catalyst. The phase-transfer catalyst facilitates the movement of the base into the organic phase.
-
Polymerization: Heat the biphasic mixture to 80-100 °C with very vigorous stirring to ensure adequate mixing of the two phases. Polymerization is typically complete within 24-48 hours.
-
Work-up and Purification: The work-up and purification steps are similar to those for Stille polymerization, involving precipitation in methanol and subsequent Soxhlet extraction.
Characterization of the Synthesized Polymer
Thorough characterization is essential to confirm the structure and properties of the synthesized conjugated polymer.[3][12]
Table 2: Key Characterization Techniques
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and dispersity (Đ).[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of polymer structure and regioregularity. |
| UV-Vis Spectroscopy | Determination of optical bandgap (from absorption onset) and π-π* transitions.[13] |
| Cyclic Voltammetry (CV) | Estimation of HOMO and LUMO energy levels.[14] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of characteristic functional groups and confirmation of polymerization.[13] |
Applications in Research and Development
The ability to rationally design and synthesize conjugated polymers from specific monomers has opened up a vast range of applications in organic electronics and beyond.[1][5][15]
-
Organic Photovoltaics (OPVs): Donor-acceptor copolymers with tailored bandgaps are used to efficiently absorb sunlight and generate charge carriers.[6][15]
-
Organic Field-Effect Transistors (OFETs): High-mobility conjugated polymers are the active semiconductor layer in flexible and transparent transistors.[15]
-
Organic Light-Emitting Diodes (OLEDs): Conjugated polymers can be designed to emit light across the visible spectrum, forming the basis of next-generation displays.[5]
-
Bioelectronics and Sensors: The electronic properties of conjugated polymers can be modulated by biological events, making them ideal for biosensing applications.[16]
Troubleshooting and Best Practices
-
Low Molecular Weight: Often caused by impure monomers, incorrect stoichiometry, or premature precipitation of the polymer. Ensure all reagents and solvents are of the highest purity and that the chosen solvent maintains polymer solubility throughout the reaction.[17]
-
Catalyst Removal: Residual palladium can quench luminescence and act as a charge trap in devices. Thorough purification by Soxhlet extraction and, if necessary, treatment with metal scavengers is crucial.[17]
-
Batch-to-Batch Variation: Step-growth polymerizations can be sensitive to small changes in reaction conditions. Maintaining consistent parameters is key for reproducibility.[18] Flow chemistry is an emerging technique to address this challenge.[18]
Conclusion
The synthesis of conjugated polymers is a dynamic field where the monomer is the fundamental design unit. By carefully selecting monomer structures and employing robust polymerization techniques like Stille and Suzuki polycondensation, researchers can create a vast library of materials with tailored properties for advanced electronic and biomedical applications. The protocols and insights provided in this note serve as a foundation for the successful synthesis and characterization of these remarkable materials.
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Lo, C.-Y., et al. (2021). From Monomer to Conjugated Polymer: A Perspective on Best Practices for Synthesis. Chemistry of Materials. Available at: [Link]
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Bryan, Z. J., & McNeil, A. J. (2013). Nickel-Catalyzed Suzuki Polycondensation for Controlled Synthesis of Ester-Functionalized Conjugated Polymers. Macromolecules. Available at: [Link]
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Das, S., & Kumar, A. (2020). Conjugated Polymer Nanostructures: Characterization. IEEE Xplore. Available at: [Link]
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Osaka, I., & McCullough, R. D. (2008). π-Conjugated Polymers for Organic Electronics and Photovoltaic Cell Applications. Chemistry of Materials. Available at: [Link]
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Aldrich, T. J., et al. (2021). From Monomer to Conjugated Polymer: A Perspective on Best Practices for Synthesis. Chemistry of Materials. Available at: [Link]
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Al-Masri, M., et al. (2022). A Mini Review on the Development of Conjugated Polymers: Steps towards the Commercialization of Organic Solar Cells. Polymers. Available at: [Link]
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Zhang, M., et al. (2021). Conjugated Conductive Polymer Materials and its Applications: A Mini-Review. Frontiers in Chemistry. Available at: [Link]
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Prasanna de Silva, A. (2019). Synthesis, electrical, and optical properties of conjugated polymers. ResearchGate. Available at: [Link]
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Thomas, D. G., et al. (2021). π-Conjugated Polymers and Their Application in Organic and Hybrid Organic-Silicon Solar Cells. Polymers. Available at: [Link]
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Various Authors. (2020). Biosourced Monomers: Toward Sustainable Conjugated Polymers for Organic Electronics. ResearchGate. Available at: [Link]
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O'Donnell, B. (2020). ENHANCEMENT OF CONJUGATED POLYMER CHARACTERIZATION METHODS; FROM THE INDIVIDUAL CHAIN TO MORPHOLOGICAL FEATURES. Electronic Theses and Dissertations. Available at: [Link]
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Bryan, Z. J., & McNeil, A. J. (2013). Nickel-Catalyzed Suzuki Polycondensation for Controlled Synthesis of Ester-Functionalized Conjugated Polymers. Semantic Scholar. Available at: [Link]
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You, W. (2024). Conjugated Polymers/Organic Semiconductors. YOU GROUP. Available at: [Link]
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Shi, Y., et al. (2022). Efficient room temperature catalytic synthesis of alternating conjugated copolymers via C-S bond activation. Nature Communications. Available at: [Link]
-
Yusoff, S. F. M., et al. (2018). Synthesis & Characterization of Conjugated Polymer for Chemical Detection. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Various Authors. (2016). Conjugated polymer applications. ResearchGate. Available at: [Link]
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Lo, C.-Y., et al. (2021). From Monomer to Conjugated Polymer: A Perspective on Best Practices for Synthesis - Chemistry of Materials. ACS Figshare. Available at: [Link]
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Bianco, A., et al. (2013). Synthesis and characterization of conjugated polymers for the obtainment of conductive patterns through laser tracing. Journal of Materials Chemistry C. Available at: [Link]
-
Nguyen, C. V., et al. (2023). Synthesis of donor and acceptor monomers for conjugated polymers in organic optoelectronic applications. Science & Technology Development Journal. Available at: [Link]
-
Pont, S., et al. (2020). Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ACS Macro Letters. Available at: [Link]
-
Pont, S., et al. (2020). Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ResearchGate. Available at: [Link]
-
Shin, W., et al. (2021). Reproducible and rapid synthesis of a conjugated polymer by Stille polycondensation in flow: Effects of reaction parameters on molecular weight. Vapourtec. Available at: [Link]
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Coombs, J. R., et al. (2016). Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p-phenylene). Macromolecules. Available at: [Link]
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Bao, Z., et al. (1993). Synthesis of conjugated polymer by the Stille Coupling Reaction. Chemistry of Materials. Available at: [Link]
-
Yu, L. (2012). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. Available at: [Link]
-
Wang, E. (2016). Design, Synthesis and Characterization of Conjugated Polymers for Photovoltaics and Electrochromics. Chalmers University of Technology. Available at: [Link]
-
Various Authors. (2025). π-Conjugated oligomers and polymers. Universidad Complutense de Madrid. Available at: [Link]
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Lee, J., et al. (2021). (a) Previous polymerization strategy via a Stille C–C coupling reaction... ResearchGate. Available at: [Link]
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Thomas, D. G., et al. (2021). π-Conjugated Polymers and Their Application in Organic and Hybrid Organic-Silicon Solar Cells. MDPI. Available at: [Link]
-
Inal, S., et al. (2018). Conjugated Polymers in Bioelectronics. Accounts of Chemical Research. Available at: [Link]
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Application Notes & Protocols: Synthesis of Acid Chlorides from Carboxylic Acids
Abstract
The conversion of carboxylic acids to acid chlorides represents a cornerstone transformation in organic synthesis, yielding highly reactive acylating agents pivotal for constructing a diverse array of functional groups, including esters, amides, and anhydrides.[1][2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the primary methodologies for this conversion. We will explore the mechanistic underpinnings, present detailed, field-proven protocols for the most common chlorinating agents—thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅)—and offer a comparative analysis to guide reagent selection. Critical safety protocols and purification techniques are emphasized to ensure robust, safe, and reproducible execution in a laboratory setting.
Introduction: The Strategic Importance of Acid Chlorides
Acid chlorides (or acyl chlorides) are among the most reactive derivatives of carboxylic acids.[4] This heightened reactivity stems from the strong electron-withdrawing inductive effect of the chlorine atom, which renders the carbonyl carbon exceptionally electrophilic. Furthermore, the chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.[5] This combination makes acid chlorides invaluable synthetic intermediates, enabling efficient access to other carbonyl compounds that are less readily prepared directly from the parent carboxylic acid.[6] The general transformation is a substitution of the hydroxyl (-OH) group of the carboxylic acid with a chloro (-Cl) group.[7][8]
Comparative Overview of Common Chlorinating Agents
The choice of chlorinating agent is critical and depends on the substrate's sensitivity, the reaction scale, and the ease of product purification. The three most prevalent reagents are thionyl chloride, oxalyl chloride, and phosphorus pentachloride.[1][5]
Thionyl Chloride (SOCl₂)
A widely used, cost-effective liquid reagent. Its primary advantage lies in the nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gases at room temperature.[1][7][8] This simplifies purification, as the byproducts can be readily removed from the reaction mixture by evaporation or under a stream of inert gas, driving the reaction to completion.[8][9]
Oxalyl Chloride ((COCl)₂)
Another liquid reagent that is generally considered milder and more selective than thionyl chloride.[3] It is often the reagent of choice for sensitive or complex substrates. The reaction is typically catalyzed by a sub-stoichiometric amount of N,N-dimethylformamide (DMF).[10] Like thionyl chloride, its byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and HCl—are all volatile gases, which simplifies workup.[3][11] However, it is more expensive than SOCl₂.[12]
Phosphorus Pentachloride (PCl₅)
A solid reagent that reacts vigorously with carboxylic acids, often at room temperature or below.[7][8][13] A significant drawback is the formation of phosphorus oxychloride (POCl₃) as a liquid byproduct.[7][8][14] POCl₃ often has a boiling point close to that of the desired acid chloride, which can complicate purification by fractional distillation.[14]
Data Presentation: Reagent Comparison
| Reagent | Formula | Byproducts | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Neat or in solvent (e.g., Toluene), Reflux[10] | Gaseous byproducts simplify purification; cost-effective. | Harsh conditions (reflux); can be too reactive for sensitive substrates. |
| Oxalyl Chloride | (COCl)₂ | CO₂(g), CO(g), HCl(g) | Inert solvent (e.g., DCM, THF) with catalytic DMF, 0°C to RT[10] | Mild conditions; high selectivity; gaseous byproducts. | More expensive; CO byproduct is highly toxic. |
| Phosphorus Pentachloride | PCl₅ | POCl₃(l), HCl(g) | Neat or in solvent, often at low temperature[7][8][15] | Highly reactive; effective for less reactive acids. | Liquid byproduct (POCl₃) can complicate purification; solid reagent can be difficult to handle. |
Mechanistic Insights: The "Why" Behind the Reaction
Understanding the reaction mechanism is crucial for troubleshooting and optimizing reaction conditions.
Mechanism with Thionyl Chloride
The reaction proceeds through the formation of a highly reactive acyl chlorosulfite intermediate. This process converts the hydroxyl group into a much better leaving group.
-
Activation: The carboxylic acid's hydroxyl oxygen performs a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride.[16][17]
-
Intermediate Formation: A proton transfer and loss of a chloride ion yield an acyl chlorosulfite intermediate.
-
Nucleophilic Acyl Substitution: The released chloride ion attacks the carbonyl carbon.[1][16]
-
Product Formation: The tetrahedral intermediate collapses, eliminating the chlorosulfite group, which decomposes into gaseous and irreversible byproducts SO₂ and HCl, yielding the final acid chloride.[1][9]
Caption: Catalytic cycle for oxalyl chloride/DMF method.
Detailed Experimental Protocols
Universal Precaution: All operations must be conducted in a certified chemical fume hood. All glassware must be oven- or flame-dried to ensure it is free of water.
Protocol 1: Synthesis using Thionyl Chloride (Neat)
-
Materials:
-
Carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂, 2.0-5.0 eq)
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser fitted with a gas outlet adapter leading to a base trap (e.g., NaOH solution)
-
Heating mantle
-
-
Procedure:
-
To a dry round-bottom flask, add the carboxylic acid.
-
In the fume hood, slowly add an excess of thionyl chloride (e.g., 2-5 equivalents) to the carboxylic acid at room temperature with stirring. The reaction is often exothermic.
-
Fit the flask with a reflux condenser and attach the gas outlet to a trap to neutralize the evolved HCl and SO₂ gases.
-
Heat the mixture to reflux (approx. 80°C) and maintain for 1-3 hours. The reaction is often complete when gas evolution ceases.
-
Allow the mixture to cool to room temperature.
-
The excess thionyl chloride can be removed by distillation under atmospheric pressure (b.p. 76°C).
-
The crude acid chloride is then purified by fractional distillation, typically under reduced pressure, to yield the pure product.
-
Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF
-
Materials:
-
Carboxylic acid (1.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF, ~1-5 mol%)
-
Oxalyl chloride ((COCl)₂, 1.2-1.5 eq)
-
Two-neck round-bottom flask with magnetic stir bar
-
Dropping funnel and nitrogen inlet/outlet
-
-
Procedure:
-
Add the carboxylic acid to a dry two-neck flask under a nitrogen atmosphere and dissolve it in anhydrous DCM.
-
Add a catalytic amount of DMF (e.g., one drop per 10 mmol of acid) with stirring.
-
Fill a dropping funnel with oxalyl chloride (1.2-1.5 eq) and add it dropwise to the stirred solution at 0°C (ice bath).
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Once gas evolution has stopped, the reaction is complete.
-
Carefully remove the solvent and all volatile byproducts in vacuo using a rotary evaporator. The resulting crude acid chloride is often pure enough for subsequent steps. [12]If necessary, it can be purified by distillation under high vacuum. [18]
-
Purification, Handling, and Storage
-
Purification: The primary method for purifying liquid acid chlorides is fractional distillation under reduced pressure. [7][8][19]This is crucial for separating the product from non-volatile impurities or high-boiling byproducts like POCl₃. [14]Solid acid chlorides can be purified by recrystallization from anhydrous, non-hydroxylic solvents like toluene or hexane. [19]* Handling: Acid chlorides are corrosive and potent lachrymators (induce tearing). They react violently with water (hydrolysis) to produce the parent carboxylic acid and HCl. [2][3]Always handle them under an inert atmosphere (nitrogen or argon) using dry syringes and glassware. [20]* Storage: Store acid chlorides in tightly sealed containers with Teflon-lined caps, preferably under an inert atmosphere, to prevent degradation from atmospheric moisture. [21]
Critical Safety Considerations
Personal safety is paramount when working with these hazardous chemicals.
-
Engineering Controls: Always work in a well-ventilated chemical fume hood. [19][22]* Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton for thionyl chloride). [21][23][24]* Reagent Hazards:
-
Thionyl Chloride: Highly toxic, severely corrosive, and a lachrymator. Reacts violently with water, releasing toxic SO₂ and HCl gas. [23][25][26]Avoid inhalation and skin contact. [26] * Oxalyl Chloride: Toxic and corrosive. Its reaction produces carbon monoxide, a colorless, odorless, and highly toxic gas. [24] * Phosphorus Pentachloride: A corrosive solid that reacts with moisture to release corrosive HCl gas. [13]* Spill & Emergency Procedures: In case of a spill, evacuate the area. Neutralize small spills with a dry absorbent material like sand or sodium bicarbonate. DO NOT use water. [23][24]* Waste Disposal: Unused reagents must be quenched carefully and disposed of as hazardous waste. A typical quenching procedure involves the slow, dropwise addition of the reagent to a large volume of a stirred, ice-cold basic solution (e.g., NaOH or NaHCO₃) or an alcohol like isopropanol in a fume hood.
-
Alternative Chlorination Methods
For substrates that are sensitive to the acidic conditions generated by HCl, other reagents can be employed. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a tertiary amine base can convert carboxylic acids to acid chlorides under relatively mild, neutral conditions, which is particularly useful for substrates prone to racemization. [12][27][28]
Conclusion
The conversion of carboxylic acids to acid chlorides is a fundamental and enabling transformation for synthetic chemists. A successful outcome hinges on the judicious selection of the chlorinating agent based on substrate compatibility, scalability, and purification strategy. Thionyl chloride offers a cost-effective solution for robust substrates, while the oxalyl chloride/DMF system provides a milder alternative for more delicate molecules. By adhering to the detailed protocols and rigorous safety precautions outlined in this guide, researchers can confidently and safely generate these valuable synthetic intermediates.
References
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Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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The Synthetic Organic Chemist's Companion. Acid to Acid Chloride - Common Conditions. [Link]
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LookChem. General procedures for the purification of Acid chlorides - Chempedia. [Link]
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Wikipedia. Phosphorus pentachloride. [Link]
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Sathee Jee. Chemistry Acid Chloride. [Link]
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Wikipedia. Acyl chloride. [Link]
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ChemTube3D. Acid chloride formation - Phosphorus Pentachloride. [Link]
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Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
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YouTube. (2015, February 8). Carboxylic Acids Advanced. Reaction with PCl5. [Link]
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ResearchGate. (2024, April 9). Acid Chloride/ chloroformate purification?. [Link]
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Study.com. Acid Chloride | Uses, Formation & Reaction. [Link]
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ChemTube3D. Acid Chloride Formation - Thionyl Chloride. [Link]
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Fiveable. Acid chlorides | Organic Chemistry II Class Notes. [Link]
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YouTube. (2023, February 19). Reaction of Carboxylic acid with Phosphorous penta chloride. [Link]
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YouTube. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]
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ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride ?. [Link]
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Chemguide. preparation of acyl chlorides (acid chlorides). [Link]
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Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]
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Yufeng. (2024, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]
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NROChemistry. Vilsmeier-Haack Reaction. [Link]
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YouTube. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. [Link]
- Google Patents. US6727384B1 - Method for purifying acid chlorides.
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YouTube. (2020, April 5). Carboxylic Acid To Acid Chloride With SOCl2 Mechanism | Organic Chemistry. [Link]
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The Hive Novel Discourse. Cyanuric Chloride as chlorination agent. [Link]
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ACS Publications. Development of a Process for Triazine-Promoted Amidation of Carboxylic Acids. [Link]
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ResearchGate. Synthesis Using Vilsmeier Reagents. [Link]
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NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. [Link]
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Wikipedia. Vilsmeier–Haack reaction. [Link]
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DTIC. SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. [Link]
- Google Patents. Method for preparing aliphatic acid chlorides under solvent-free conditions.
-
Wikipedia. File:Synthesis of acyl chlorides with cyanuric chloride.png. [Link]
-
Sciencemadness.org. (2017, December 30). Cyanuric Chloride: A Useful Reagent for Converting Carboxylic Acids into Chlorides, Esters, Amides and Peptides. [Link]
-
YouTube. (2024, April 21). Must Know Synthesis and Reactions of Acid Chlorides. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Acyl Chlorides (Acid Chlorides). [Link]
-
Organic Syntheses. Procedure for synthesis of an acid chloride using oxalyl chloride. [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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ICSC. ICSC 1409 - THIONYL CHLORIDE. [Link]
-
ACS Publications. Reaction of tert-butyldimethylsilyl esters with oxalyl chloride-dimethylformamide: preparation of carboxylic acid chlorides under neutral conditions. [Link]
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Application as a building block for functional materials
Application Notes & Protocols
Topic: The Building Block Approach: A Guide to the Rational Design and Synthesis of Functional Materials
Audience: Researchers, scientists, and drug development professionals.
Abstract
The paradigm of "bottom-up" material synthesis, where functional materials are constructed from discrete molecular building blocks, has revolutionized materials science, nanotechnology, and medicine. This approach allows for an unprecedented level of control over the final material's properties by judiciously designing its fundamental components. This guide provides an in-depth exploration of this concept, focusing on four key classes of materials: Functional Polymers, Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and Nanoparticle Assemblies. For each class, we will discuss the core design principles, provide detailed, field-proven synthesis protocols, explain the scientific causality behind experimental choices, and detail essential characterization techniques. This document is intended to serve as a comprehensive resource for researchers aiming to design and create novel materials with precisely tailored functionalities.
The Building Block Paradigm: An Introduction
The rational design of materials begins with a simple yet powerful idea: that the macroscopic properties of a material are a direct consequence of the structure and arrangement of its constituent molecular components.[1] Much like snapping together LEGO® bricks, scientists can now use molecular building blocks to construct complex architectures with functions programmed at the molecular level.[2][3] This bottom-up methodology contrasts with traditional top-down approaches (e.g., carving a material from a larger block) and offers unparalleled precision.
Success in this field hinges on understanding the interplay between the building blocks' chemistry and the conditions of their assembly. Key to this process is the use of robust and predictable chemical reactions that "stitch" the blocks together in a predetermined manner. This guide will provide practical protocols and the theoretical underpinnings for creating functional materials using this powerful approach.
Functional Polymers via Controlled Radical Polymerization
Polymers are cornerstones of materials science, but achieving precise control over their architecture (e.g., molecular weight, block sequence, and end-group functionality) is critical for advanced applications like drug delivery and smart coatings.[4] Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a premier technique for this purpose, offering exceptional tolerance to a wide range of functional monomers.[5]
Design Principles: Causality in RAFT
RAFT is a form of controlled radical polymerization that uses a thiocarbonylthio compound, known as a RAFT agent, to mediate the reaction.[6] The choice of RAFT agent is the most critical experimental parameter, as it governs which monomers can be effectively controlled. The process allows growing polymer chains to remain "living," meaning they retain the thiocarbonylthio end-group and can be further extended with other monomers to create block copolymers. This control is achieved through a degenerative chain transfer mechanism where the RAFT agent reversibly caps the propagating radical, ensuring that all chains grow at a similar rate.[7]
Experimental Protocol: Synthesis of a pH-Responsive Polymer
This protocol details the synthesis of a block copolymer, Poly(N,N-dimethylacrylamide)-block-poly(4-vinylbenzoic acid) (PDMAA-b-PVBA), which self-assembles in response to pH changes.
Materials:
-
N,N-Dimethylacrylamide (DMAA), inhibitor removed
-
4-Vinylbenzoic acid (VBA)
-
RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: 1,4-Dioxane, anhydrous
-
Nitrogen gas source
-
Standard glassware for inert atmosphere reactions
Protocol Steps:
-
Synthesis of PDMAA Macro-RAFT Agent:
-
In a Schlenk flask, dissolve DMAA (e.g., 2.0 g, 20.2 mmol), CPADB (e.g., 56.5 mg, 0.20 mmol), and AIBN (e.g., 6.6 mg, 0.04 mmol) in 5 mL of 1,4-dioxane. The [Monomer]:[RAFT]:[Initiator] ratio is crucial for controlling molecular weight; here it is approximately 100:1:0.2.
-
Seal the flask, and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which terminates radical reactions.
-
Place the flask in an oil bath preheated to 70 °C and stir for 6 hours.
-
Stop the reaction by immersing the flask in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into cold diethyl ether. Recover the pinkish polymer by centrifugation or filtration. This is the PDMAA macro-RAFT agent.
-
-
Chain Extension with VBA (Block Copolymerization):
-
In a new Schlenk flask, dissolve the dried PDMAA macro-RAFT agent (e.g., 1.0 g), VBA (e.g., 0.5 g, 3.37 mmol), and a small amount of AIBN (e.g., 1.6 mg, 0.01 mmol) in 10 mL of 1,4-dioxane.
-
Deoxygenate the solution with three freeze-pump-thaw cycles.
-
Heat the reaction at 70 °C for 12 hours.
-
Quench the reaction as before and precipitate the final block copolymer in cold diethyl ether.
-
Dry the product under vacuum.
-
Self-Validation and Characterization:
-
Structure & Purity: Use ¹H NMR to confirm the presence of both DMAA and VBA monomer units and to calculate the final composition.
-
Molecular Weight & Dispersity: Analyze the polymer via Gel Permeation Chromatography (GPC). A successful RAFT polymerization is indicated by a narrow molecular weight distribution (polydispersity index, PDI < 1.3) and a clear shift to higher molecular weight after the addition of the second block.[8]
Data Presentation: RAFT Agent Selection
The choice of the Z and R groups on the RAFT agent (structure: Z-C(=S)S-R) is critical for controlling the polymerization of different monomer families.
| RAFT Agent Class | Z Group | R Group (Leaving Group) | Controlled Monomers |
| Dithioesters | Aryl, Alkyl | Tertiary Cyanolkyl | More Activated Monomers (MAMs): Styrenes, Acrylates |
| Trithiocarbonates | Alkylthio | Tertiary Cyanolkyl | MAMs (general utility), good for block copolymers |
| Dithiocarbamates | N,N-Dialkyl | Tertiary Cyanolkyl | Less Activated Monomers (LAMs): Vinyl Acetate, N-vinylpyrrolidone |
| Xanthates | O-Alkyl | Tertiary Cyanolkyl | LAMs |
Metal-Organic Frameworks (MOFs): Building with Coordination Bonds
MOFs are crystalline porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic ligands (linkers).[9] Their defining feature is an exceptionally high internal surface area and tunable pore environment, making them ideal for gas storage, separation, and catalysis.
Design Principles: Causality in MOF Synthesis
The structure and properties of a MOF are directly determined by the geometry of its building blocks—the SBU and the organic linker.[2] Solvothermal synthesis is the most common method, where precursors are heated in a sealed vessel.[10][11] This method provides the necessary energy for the reversible formation of coordination bonds, allowing defects to be corrected and a thermodynamically stable, crystalline product to form.[9] The choice of solvent is critical; high-boiling polar solvents like N,N-dimethylformamide (DMF) are often used to dissolve the precursors and to act as a template or coordinating agent during crystal growth.[9][12] Modulators, such as monofunctional carboxylic acids or mineral acids, are often added to compete with the linker for coordination to the metal SBU.[13] This modulation slows down the crystallization rate, leading to larger, higher-quality crystals.
Experimental Protocol: Synthesis of UiO-66
UiO-66 is a highly robust zirconium-based MOF known for its exceptional thermal and chemical stability.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
1,4-Benzenedicarboxylic acid (H₂BDC or terephthalic acid)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Modulator: Hydrochloric acid (HCl) or Acetic Acid
-
Teflon-lined stainless steel autoclave (23 mL)
Protocol Steps:
-
Solution Preparation:
-
In a 20 mL glass vial, dissolve ZrCl₄ (e.g., 116.5 mg, 0.5 mmol) and H₂BDC (e.g., 83 mg, 0.5 mmol) in 10 mL of DMF.
-
Add the modulator. For example, add 1.0 mL of concentrated HCl (37 wt%). The modulator-to-metal ratio is a key parameter to control crystal size and defects.[13][14]
-
Sonicate the mixture for 10-15 minutes until a clear, homogeneous solution is formed.
-
-
Solvothermal Reaction:
-
Product Isolation and Activation:
-
Remove the autoclave from the oven and allow it to cool to room temperature naturally.
-
A white microcrystalline powder should be visible at the bottom.
-
Collect the powder by centrifugation. Discard the supernatant.
-
Wash the product by re-dispersing it in fresh DMF and centrifuging again. Repeat this step three times to remove unreacted precursors trapped in the pores.[15]
-
To "activate" the MOF (i.e., clear the pores), exchange the DMF with a more volatile solvent like methanol or ethanol. Soak the powder in the new solvent for 24 hours, replacing the solvent several times.
-
Finally, heat the sample under dynamic vacuum at 150-200 °C for 12 hours to remove all guest solvent molecules from the pores.[9][10]
-
Self-Validation and Characterization:
-
Crystallinity and Phase Purity: Use Powder X-ray Diffraction (PXRD). Compare the experimental diffractogram to the simulated pattern for UiO-66 to confirm the correct structure and absence of other crystalline phases.[14]
-
Porosity: Perform nitrogen adsorption-desorption analysis at 77 K. Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method.[16][17] A high-quality UiO-66 sample should exhibit a BET surface area of >1000 m²/g.[18]
Covalent Organic Frameworks (COFs): Building with Covalent Bonds
COFs are porous crystalline polymers formed from organic building blocks linked by strong covalent bonds.[19] Unlike the coordination bonds in MOFs, these robust linkages often impart high chemical stability. The key to achieving crystallinity in COFs is the use of dynamic covalent chemistry, which allows for "error-checking" and self-correction during the synthesis.[20][21]
Design Principles: Causality in COF Synthesis
The formation of a crystalline COF, as opposed to an amorphous polymer, relies on the reversibility of the bond-forming reaction.[19][20] Imine condensation is a widely used reaction for this purpose because its reversibility can be controlled, typically by an acid catalyst.[22][23] Under acidic conditions, the reaction proceeds through a series of reversible addition-elimination steps. This allows misplaced building blocks to disconnect and re-connect correctly, eventually leading to the most thermodynamically stable product: the ordered, crystalline framework.[24] The choice of building block geometry (e.g., C₃-symmetric aldehydes with C₂-symmetric amines) dictates the final topology of the 2D sheets (e.g., hexagonal pores).[25]
Experimental Protocol: Synthesis of an Imine-Linked 2D COF (TFP-BAPS)
This protocol describes the synthesis of a 2D COF from 1,3,5-triformylphloroglucinol (TFP) and bis(4-aminophenyl)sulfone (BAPS).
Materials:
-
1,3,5-Triformylphloroglucinol (TFP)
-
Bis(4-aminophenyl)sulfone (BAPS)
-
Solvent mixture: Mesitylene and 1,4-Dioxane (e.g., 1:1 v/v)
-
Catalyst: Aqueous acetic acid (e.g., 6 M)
-
Pyrex tube suitable for sealing under vacuum
Protocol Steps:
-
Reagent Preparation:
-
In a Pyrex tube, add TFP (e.g., 42.0 mg, 0.2 mmol) and BAPS (e.g., 74.5 mg, 0.3 mmol). The 2:3 molar ratio corresponds to the C₃ and C₂ symmetries of the building blocks.
-
Add 1.0 mL of mesitylene and 1.0 mL of 1,4-dioxane.
-
Add the catalyst, 0.2 mL of 6 M aqueous acetic acid.
-
Briefly sonicate the mixture to ensure homogeneity.
-
-
Crystallization:
-
Flash-freeze the tube in liquid nitrogen.
-
Evacuate the tube using a high-vacuum line and seal it with a torch.
-
Place the sealed tube in an oven at 120 °C for 3 days. The solvothermal conditions promote the reversible imine condensation reaction.
-
-
Product Isolation and Activation:
-
After cooling to room temperature, open the tube carefully.
-
Collect the resulting orange-red powder by filtration.
-
Wash the solid sequentially with anhydrous acetone (3 x 20 mL) and anhydrous tetrahydrofuran (3 x 20 mL) to remove unreacted monomers and oligomers.
-
Dry the COF powder under dynamic vacuum at 120 °C overnight to fully activate the pores.
-
Self-Validation and Characterization:
-
Crystallinity: Analyze the material with PXRD. The presence of sharp diffraction peaks at low 2θ angles is indicative of a crystalline, porous structure.
-
Bond Formation: Use Fourier-transform infrared (FTIR) spectroscopy. The disappearance of the C=O stretch (from TFP, ~1640 cm⁻¹) and N-H stretches (from BAPS, ~3300-3400 cm⁻¹) and the appearance of a C=N imine stretch (~1620 cm⁻¹) confirms the reaction.
-
Porosity: Perform N₂ adsorption-desorption analysis at 77 K to determine the BET surface area.
Nanoparticle Assemblies: Building with Programmed Interactions
Nanoparticles (NPs) are themselves powerful functional materials, but their assembly into ordered superstructures unlocks collective properties not present in the individual components.[26] Directing this assembly requires precise control over inter-particle forces, which can be achieved by engineering the NP surface.[27][28]
Design Principles: Causality in DNA-Directed Assembly
DNA-directed self-assembly is a canonical example of programmed assembly.[29] Gold nanoparticles (AuNPs) are often used due to their facile synthesis and robust surface chemistry.[30] Single-stranded DNA (ssDNA) functionalized with a thiol group at one end can be readily attached to the AuNP surface.[31] The power of this method lies in the Watson-Crick base pairing of DNA. By functionalizing two different batches of AuNPs with complementary ssDNA sequences, one can program them to bind to each other with high specificity.[32] The process is thermally reversible; heating the assembly above the DNA "melting" temperature causes the strands to de-hybridize and the assembly to break apart, a process that reverses upon cooling.[33] This programmability allows for the creation of complex binary and ternary nanostructures.
Experimental Protocol: DNA-Directed Assembly of Gold Nanoparticles
This protocol describes the functionalization of two batches of AuNPs with complementary DNA and their subsequent assembly.
Materials:
-
Citrate-stabilized gold nanoparticles (e.g., 13 nm diameter), aqueous solution
-
Thiol-modified ssDNA (HPLC-purified). Example sequences:
-
Strand A: 5'-HS-(CH₂)₆-A₁₀-TCG-TCG-TCA-3'
-
Strand B: 5'-HS-(CH₂)₆-A₁₀-TGA-CGA-CGA-3' (complementary to Strand A)
-
-
Phosphate buffer (e.g., 10 mM, pH 7)
-
Sodium chloride (NaCl) solution (e.g., 2 M)
Protocol Steps:
-
DNA Functionalization of AuNPs (Two Batches):
-
To 1 mL of the stock AuNP solution, add the thiol-ssDNA (e.g., Strand A) to a final concentration of ~2 µM.
-
Let the solution stand for 16-24 hours. This allows the thiol groups to form a strong bond with the gold surface.
-
Salt-Aging: This step is critical. The negatively charged DNA and citrate-capped AuNPs repel each other. Salt is added gradually to screen this repulsion and allow more DNA to pack onto the surface. Add NaCl solution in small aliquots over 8-12 hours to bring the final NaCl concentration to 0.1-0.3 M. A rapid addition of salt will cause irreversible aggregation.
-
Repeat the entire process in a separate tube for the second batch of AuNPs using the complementary DNA (Strand B).
-
Purify the functionalized AuNPs by centrifugation. Remove the supernatant and re-disperse the soft red pellet in a buffered salt solution (e.g., 0.1 M NaCl, 10 mM phosphate buffer).
-
-
Programmed Assembly:
-
In a microcentrifuge tube, mix equal volumes of the purified, DNA-functionalized AuNP solutions (Batch A and Batch B).
-
Heat the mixture to ~70 °C for 5 minutes. This is above the melting temperature of the DNA duplex and ensures all strands are single.
-
Allow the solution to cool slowly to room temperature over several hours. This slow cooling allows for specific hybridization and assembly.
-
Self-Validation and Characterization:
-
Assembly Confirmation: A successful assembly is often visible to the naked eye. The solution will change color from red (dispersed AuNPs) to a purplish or blue hue (aggregated AuNPs) due to plasmon coupling.
-
UV-Vis Spectroscopy: Monitor the surface plasmon resonance peak. For dispersed 13 nm AuNPs, this peak is at ~520 nm. Upon assembly, this peak will red-shift and broaden.
-
Visualization: Use Transmission Electron Microscopy (TEM) to directly visualize the assembled superstructures.
Conclusion
The building block approach provides a versatile and powerful framework for the creation of advanced functional materials. By understanding the fundamental principles of molecular recognition and the chemistry of assembly—be it through controlled polymerization, coordination bonds, dynamic covalent bonds, or supramolecular interactions—researchers can design and synthesize materials with properties tailored for specific and demanding applications. The protocols and principles outlined in this guide serve as a foundational starting point for innovation in this exciting and rapidly evolving field.
References
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Reversible addition−fragmentation chain-transfer polymerization. (n.d.). In Wikipedia. Retrieved from [Link]
-
A modified synthetic protocol for UiO-66 and MOF-801. (n.d.). ResearchGate. Retrieved from [Link]
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DNA-Directed Self-Assembly of Gold Nanoparticles onto Nanopatterned Surfaces: Controlled Placement of Individual Nanoparticles into Regular Arrays. (2010). ACS Nano. Retrieved from [Link]
-
Moad, G. (2017). RAFT polymerization to form stimuli-responsive polymers. Polymer Chemistry. Retrieved from [Link]
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Gentle and rapid synthesis of imine-linked covalent organic frameworks in acetic acid-based deep eutectic solvents. (2024). Green Chemistry. Retrieved from [Link]
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Boyer, C., et al. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules. Retrieved from [Link]
-
Synthesis of 2D Imine–Linked Covalent Organic Frameworks through Formal Transimination Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. (2022). Journal of the American Chemical Society. Retrieved from [Link]
-
Crystallization of Covalent Organic Frameworks for Gas Storage Applications. (2018). MDPI. Retrieved from [Link]
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Modular construction on a molecular scale. (2016). ScienceDaily. Retrieved from [Link]
-
RAFT polymerization. (2022). Specific Polymers. Retrieved from [Link]
-
Dynamic Imine Exchange Reactions for Facile Synthesis of Imine-Linked Covalent Organic Frameworks. (2023). ResearchGate. Retrieved from [Link]
-
DNA-directed self-assembly of gold nanoparticles into binary and ternary nanostructures. (2006). Nanotechnology. Retrieved from [Link]
-
Metal-organic framework UiO-66 membranes. (n.d.). Hep Journals. Retrieved from [Link]
-
Directed Assembly of Nanomaterials for Making Nanoscale Devices and Structures: Mechanisms and Applications. (2017). PMC - PubMed Central. Retrieved from [Link]
-
An efficient modulated synthesis of zirconium metal–organic framework UiO-66. (2019). RSC Advances. Retrieved from [Link]
-
Crystallization of Covalent Organic Frameworks for Gas Storage Applications. (n.d.). MDPI. Retrieved from [Link]
-
Surface Functionalization of Nanoparticles for Enhanced Electrostatic Adsorption of Biomolecules. (2024). MDPI. Retrieved from [Link]
-
Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. (n.d.). ZYLAB. Retrieved from [Link]
-
Functionalization of Nanomaterials: Synthesis and Characterization. (2022). ACS Publications. Retrieved from [Link]
-
Assembly Of Surface Engineered Nanoparticles For Functional Materials. (n.d.). ProQuest. Retrieved from [Link]
-
Synthesis of UiO-66 Metal Organic Frameworks. (n.d.). LOUIS. Retrieved from [Link]
-
DNA-directed self-assembly of gold nanoparticles onto nanopatterned surfaces. (2010). PubMed. Retrieved from [Link]
-
Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery. (2011). PMC - NIH. Retrieved from [Link]
-
Green synthesis of imine-based covalent organic frameworks in water. (2020). Chemical Communications. Retrieved from [Link]
-
UiO-66 Metal-Organic Framework Membranes: Structural Engineering for Separation Applications. (2023). MDPI. Retrieved from [Link]
-
RAFT polymerisation to form stimuli-responsive polymers. (2018). European Coatings. Retrieved from [Link]
-
Progress in synthesis of highly crystalline covalent organic frameworks and their crystallinity enhancement strategies. (2022). Chinese Chemical Letters. Retrieved from [Link]
-
Single Stranded DNA Induced Assembly of Gold Nanoparticles. (n.d.). DSpace@MIT. Retrieved from [Link]
-
Rational design of peptide-based building blocks for nanoscience and synthetic biology. (2007). PubMed. Retrieved from [Link]
-
Solvothermal Synthesis Of MOFs. (n.d.). Innovation.world. Retrieved from [Link]
-
Rationally Designed Protein Building Blocks for Programmable Hierarchical Architectures. (2020). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
RAFT Polymerization to form Stimuli-Responsive Polymers. (n.d.). ResearchGate. Retrieved from [Link]
-
DNA-Directed Self-Assembly of Gold Nanoparticles onto Nanopatterned Surfaces. (n.d.). ResearchGate. Retrieved from [Link]
-
Stimuli-responsive Amphiphilic (Co)polymers via RAFT Polymerization. (2010). Progress in Polymer Science. Retrieved from [Link]
-
RAFT Polymerization to form Stimuli-Responsive Polymers. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
From the covalent bond to single crystal COFs, an overview of... (n.d.). ResearchGate. Retrieved from [Link]
-
Design and Synthesis of Single‐Crystalline Covalent Organic Frameworks. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Functionalized Metal-organic Frameworks. (2012). PMC - NIH. Retrieved from [Link]
-
Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. (2014). Iptek ITS. Retrieved from [Link]
-
Characterizing Porous Materials. (n.d.). University of Kansas. Retrieved from [Link]
-
Advances in Organic Building Blocks: Design, Synthesis and Applications of Functional Materials. (2023). Hilaris Publisher. Retrieved from [Link]
-
New set of chemical building blocks makes complex 3D molecules in a snap. (2022). University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Solution for porous material adsorption characterization. (2021). BSD Instrument. Retrieved from [Link]
-
Lec 59 Catalyst Characterization Techniques: BET, Pore size, Pore volume. (2023). YouTube. Retrieved from [Link]
-
Advanced Characterization Of Porous Materials Using A BET Adsorption Analyzer. (n.d.). BSD Instrument. Retrieved from [Link]
-
Evaluation of the BET Theory for the Characterization of Meso and Microporous MOFs. (n.d.). ResearchGate. Retrieved from [Link]
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- 2. sciencedaily.com [sciencedaily.com]
- 3. New set of chemical building blocks makes complex 3D molecules in a snap | Department of Chemistry | Illinois [chemistry.illinois.edu]
- 4. "Stimuli-responsive Amphiphilic (Co)polymers via RAFT Polymerization" by Adam E. Smith, Xuewei Xu et al. [aquila.usm.edu]
- 5. RAFT polymerisation to form stimuli-responsive polymers - European Coatings [european-coatings.com]
- 6. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. specificpolymers.com [specificpolymers.com]
- 9. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 11. innovation.world [innovation.world]
- 12. iptek.its.ac.id [iptek.its.ac.id]
- 13. An efficient modulated synthesis of zirconium metal–organic framework UiO-66 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. louis.uah.edu [louis.uah.edu]
- 15. ossila.com [ossila.com]
- 16. Solution for porous material adsorption characterization - BET Surface Area pore size,pore volume,microporous,mesoporous,Gravimetric Sorption-Vapor/Gas,High Pressure Gas Sorption,Corrosive Gas Adsorption,Breakthrough Curve,Automatic Chemisorption,Membrane Pore Size,True Density & Porosity,Beishide Instrument Inc. [bsd-sorb.com]
- 17. bsdsorption.com [bsdsorption.com]
- 18. researchgate.net [researchgate.net]
- 19. Progress in synthesis of highly crystalline covalent organic frameworks and their crystallinity enhancement strategies [html.rhhz.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Gentle and rapid synthesis of imine-linked covalent organic frameworks in acetic acid-based deep eutectic solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 24. researchgate.net [researchgate.net]
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- 27. Directed Assembly of Nanomaterials for Making Nanoscale Devices and Structures: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 31. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
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- 33. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid
Welcome to the technical support center for the purification of 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The protocols and advice provided are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.
I. Understanding the Purification Challenges
This compound is a solid, aromatic carboxylic acid. Its purification can be challenging due to potential impurities arising from its synthesis. A common synthetic route for a closely related compound, 3-chlorothiophene-2-carboxylic acid, involves the reaction of a hydroxy-thiophene ester with a chlorinating agent like phosphorus pentachloride, followed by hydrolysis.[1] This suggests that potential impurities in the crude product could include:
-
Unreacted starting materials: Such as the corresponding hydroxy- or methoxy-ester precursor.
-
Over-chlorinated byproducts: Depending on the reaction conditions.
-
Polymeric or colored impurities: Often formed during aromatic chlorination or subsequent work-up steps.
-
Inorganic salts: From quenching and neutralization steps.
The purification strategies outlined below are designed to effectively remove these and other potential contaminants.
II. Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Isolation | Incomplete reaction or presence of significant side products. | - Acid-Base Extraction: This is the most effective initial purification step to separate the acidic product from neutral or basic impurities. A detailed protocol is provided in Section IV. |
| - Recrystallization: If purity is still low after extraction, recrystallization from an appropriate solvent system is recommended. See Section V for solvent selection and protocol. | ||
| Colored Impurities (Yellow/Brown Tint) | Presence of polymeric or high molecular weight byproducts. | - Activated Carbon Treatment: During the acid-base extraction or before recrystallization, treatment with activated carbon can effectively adsorb colored impurities.[1] |
| - Recrystallization: Choosing a solvent system where the impurities are either highly soluble or insoluble can help in their removal. | ||
| Oily Product Instead of Crystalline Solid | Presence of impurities that lower the melting point or inhibit crystallization. | - Thorough Drying: Ensure all residual solvents are removed under high vacuum. |
| - Solvent System for Recrystallization: The choice of solvent is critical. A mixture of a good solvent and a poor solvent (anti-solvent) often induces crystallization. Common mixtures for similar compounds include heptane/ethyl acetate and methanol/water. | ||
| Poor Recovery After Recrystallization | The compound is too soluble in the chosen recrystallization solvent. | - Optimize Solvent System: Use a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. |
| - Cooling: Ensure the solution is cooled slowly to allow for maximum crystal formation and then cooled further in an ice bath before filtration. | ||
| - Minimize Solvent Volume: Use the minimum amount of hot solvent required to dissolve the crude product. | ||
| Streaking on TLC Plate | The carboxylic acid group is interacting with the silica gel. | - Acidify the Mobile Phase: Add a small amount (0.5-1%) of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid and reduce streaking. |
| Difficulty in Chromatographic Separation | Co-elution of impurities with the product. | - Optimize HPLC/Column Conditions: For reverse-phase HPLC, a C18 column with a mobile phase of acetonitrile/water or methanol/water with an acid modifier (e.g., 0.1% formic or phosphoric acid) is a good starting point.[2][3] |
| - Gradient Elution: Employ a gradient elution to improve the separation of closely eluting impurities. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most effective initial purification technique for crude this compound?
A1: Acid-base extraction is the most robust and highly recommended initial purification step. It leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities. The compound is deprotonated with a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt, which is then extracted into the aqueous phase. Neutral and basic impurities remain in the organic phase. The aqueous layer is then re-acidified to precipitate the pure carboxylic acid.
Q2: My purified product has a persistent yellow or brown color. How can I remove it?
A2: Colored impurities are common and can often be removed by treating a solution of your compound with activated carbon. Dissolve the crude product in a suitable solvent (or use the basic aqueous solution from the acid-base extraction), add a small amount of activated carbon, heat briefly, and then filter through celite to remove the carbon. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.
Q3: What are the best solvents for recrystallizing this compound?
A3: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. For aromatic carboxylic acids, common choices include:
-
Single Solvents: Acetic acid, ethanol, or isopropanol.
-
Solvent Mixtures: Heptane/ethyl acetate, methanol/water, acetone/water, or dichloromethane/hexane.[4][5] It is always recommended to perform small-scale solvent screening to identify the optimal system for your specific sample.
Q4: I am having trouble getting my compound to crystallize. What should I do?
A4: If your compound oils out or remains in solution, try the following:
-
Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Seed the solution with a tiny crystal of the pure compound if available.
-
Cool the solution very slowly to encourage crystal growth.
-
Use a different solvent system. An anti-solvent (a solvent in which the compound is insoluble) can be slowly added to a solution of the compound until turbidity is observed, followed by gentle heating to redissolve and then slow cooling.
Q5: What are the recommended conditions for checking the purity of my compound by HPLC?
A5: A good starting point for reverse-phase HPLC analysis would be:
-
Column: C18, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or phosphoric acid).
-
Detection: UV detection at a wavelength where the compound has strong absorbance. For related thiophene carboxylic acids, methods using acetonitrile/water or methanol/water with a phosphate buffer have been reported.[2][6]
IV. Detailed Protocol: Acid-Base Extraction
This protocol describes a standard acid-base extraction procedure for the purification of this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (or other suitable organic solvent like dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
pH paper or a pH meter
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Extraction with Base: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.
-
Phase Separation: Allow the layers to separate. The deprotonated product (carboxylate salt) will be in the upper aqueous layer (if the organic solvent is denser than water, it will be the lower layer).
-
Isolate Aqueous Layer: Drain the organic layer and collect the aqueous layer.
-
Back-Extraction (Optional): To maximize recovery, you can wash the organic layer again with a fresh portion of NaHCO₃ solution and combine the aqueous layers.
-
Wash Aqueous Layer: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~2). The purified carboxylic acid will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under high vacuum to a constant weight.
V. Visualization of Purification Workflow
Workflow for Acid-Base Extraction
Caption: Decision tree for selecting a recrystallization solvent.
VI. References
-
SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Google Patents. (1996). IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES. Retrieved from
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubMed. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Retrieved from [Link]
-
Hassan, A. A., et al. (2016). Synthesis of Thieno[2,3-b]thiophene Containing Bis-Heterocycles-Novel Pharmacophores. Molecules, 21(11), 1541. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
ACS Omega. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
MDPI. (2019). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Retrieved from [Link]
-
PubMed. (2014). An HPLC method for the determination of thioctic acid in raw material and tablets. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Thieno[2,3-b]thiophene Containing Bis-Heterocycles-Novel Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
Technical Support Center: Synthesis of 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the underlying chemistry, troubleshoot common experimental hurdles, and provide data-driven strategies to improve your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing this compound?
A1: A prevalent and logical approach involves a two-stage synthesis. First, the core heterocyclic system, thieno[2,3-b]thiophene-2-carboxylic acid, is prepared. This is often achieved through the cyclization of appropriately substituted thiophenes. The second stage is a regioselective electrophilic chlorination of this core. The electron-rich nature of the thieno[2,3-b]thiophene system, combined with the directing effect of the carboxylic acid group, typically favors substitution at the 3-position.
Q2: What are the critical safety precautions for this synthesis?
A2: Several reagents used in this synthesis pathway require careful handling.
-
Organolithium Reagents (e.g., n-BuLi): If used for carboxylation, these are highly pyrophoric and react violently with water. All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon).
-
Chlorinating Agents: Reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) are highly corrosive, toxic, and react with moisture. N-Chlorosuccinimide (NCS) is generally safer but is still a strong oxidant and irritant. All chlorination steps should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Solvents: Anhydrous solvents like THF, diethyl ether, and carbon tetrachloride are often used. These are flammable and require proper storage and handling.
Q3: How can I reliably confirm the structure and purity of the final product?
A3: A combination of analytical techniques is essential for unambiguous characterization:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the connectivity of the molecule. For the final product, you should observe the disappearance of the proton signal at the 3-position of the thieno[2,3-b]thiophene ring system compared to the starting material.
-
Mass Spectrometry (MS): This will confirm the molecular weight and provide the correct isotopic pattern for a chlorine-containing compound (M+ and M+2 peaks in an approximate 3:1 ratio).
-
Melting Point: A sharp melting point indicates high purity. Literature values for related compounds like 3-chlorothiophene-2-carboxylic acid are around 185-190 °C.[1][2]
-
HPLC: To quantify purity and identify any isomeric impurities or residual starting material.
Q4: What is a realistic target yield for this synthesis?
A4: The overall yield is highly dependent on the efficiency of both the core synthesis and the chlorination step. For the chlorination of an activated heterocyclic system, yields can range from 60% to over 90% if conditions are optimized. However, difficulties in the initial synthesis of the thieno[2,3-b]thiophene core or in the final purification can significantly lower the overall isolated yield.
Experimental Workflow & Data
The following protocol outlines a standard laboratory-scale procedure for the chlorination step.
Protocol: Chlorination of Thieno[2,3-b]thiophene-2-carboxylic acid
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve Thieno[2,3-b]thiophene-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., N,N-Dimethylformamide or acetic acid).
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. In a separate flask, dissolve N-Chlorosuccinimide (NCS) (1.05 eq) in the same solvent. Add the NCS solution dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C and monitor its progress using TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, quench the reaction by pouring it into a beaker of ice water. The crude product should precipitate.
-
Isolation & Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Table 1: Typical Reaction Parameters for Chlorination
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Provides good regioselectivity and is easier to handle than gaseous chlorine or highly reactive liquids like SO₂Cl₂. |
| Equivalents of NCS | 1.05 - 1.1 eq | A slight excess ensures complete conversion of the starting material. A large excess increases the risk of di-chlorination. |
| Solvent | DMF, Acetic Acid, CHCl₃ | Solvent choice can influence reaction rate and solubility. DMF often works well for NCS chlorinations. |
| Temperature | 0 - 10 °C | Low temperature is crucial to control the reaction rate, minimize side product formation, and maintain regioselectivity. |
| Reaction Time | 2 - 6 hours | Monitor by TLC/LC-MS to avoid prolonged reaction times which could lead to degradation or side reactions. |
| Expected Yield | 65 - 90% | Highly dependent on the purity of the starting material and the precision of the workup/purification process. |
Diagram: Synthetic Workflow
Caption: Decision tree for troubleshooting poor reaction selectivity.
Problem 3: The Final Product is Difficult to Purify.
-
Q: My crude product is an oily solid that won't crystallize properly, and column chromatography is giving poor separation from the starting material. What are my options?
-
A: Probable Cause & Solution: The similar polarity of the chlorinated product and the unchlorinated starting material can make chromatographic separation challenging. Recrystallization is often the better method here.
-
Solvent Screening: Experiment with various solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol), combined with an anti-solvent (e.g., water or heptane). A patent for a related compound suggests recrystallization from methylene chloride/hexane or isopropanol/water mixtures. [3] 2. Acid-Base Extraction: If the main impurity is non-acidic, you can try dissolving the crude material in a dilute basic solution (e.g., aqueous sodium bicarbonate), washing with an organic solvent like ethyl acetate to remove non-polar impurities, and then re-acidifying the aqueous layer with HCl to precipitate your purified carboxylic acid. [1] 3. Conversion to Salt: For very stubborn purifications, consider converting the carboxylic acid to a salt (e.g., sodium salt), which may have very different crystallization properties. After purification of the salt, the free acid can be regenerated.
-
-
References
-
PrepChem. Synthesis of 3-chlorothiophene-2-carboxylic acid. Available from: [Link]
-
Saini, P., et al. Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. ResearchGate. Available from: [Link]
- Coates, W. J. IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES. Google Patents.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4962405, this compound. Available from: [Link]
-
Wikipedia. Thienothiophene. Available from: [Link]
-
Parr, Z. S., et al. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives... Beilstein Journal of Organic Chemistry. Available from: [Link]
-
El-Sayed, N. N. E., et al. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules. Available from: [Link]
-
Al-Mousawi, S. M., et al. Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives. Molecules. Available from: [Link]
Sources
Common side products in the synthesis of halogenated thiophenes
Welcome to the technical support center for the synthesis of halogenated thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of thiophene halogenation. Here, we address common challenges and frequently encountered side products in a practical question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategies.
Section 1: Troubleshooting Guides
Issue 1: Over-halogenation leading to polyhalogenated side products.
Question: I am trying to synthesize a monobromothiophene, but I am consistently isolating significant amounts of di- and even tri-brominated thiophenes. How can I improve the selectivity for the desired monohalogenated product?
Answer: Over-halogenation is a common challenge due to the high reactivity of the thiophene ring, which is approximately 10^7 times more reactive than benzene towards bromination.[1] The initial introduction of a halogen atom only slightly deactivates the ring, making it susceptible to further electrophilic attack.
Root Causes & Solutions:
-
Excess Halogenating Agent: Using a stoichiometric excess of the halogenating agent is the most direct cause of over-halogenation.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the halogenating agent for mono-halogenation. For liquid reagents like bromine, addition via a syringe pump can ensure precise control.
-
-
High Reaction Temperature: Increased temperature provides the activation energy for subsequent halogenation steps, reducing selectivity.
-
Solution: Perform the reaction at a lower temperature. For bromination with N-Bromosuccinimide (NBS), starting at 0°C and allowing the reaction to slowly warm to room temperature is a common strategy.[2]
-
-
Reaction Concentration: High concentrations of reactants can lead to localized areas of high halogenating agent concentration, promoting multiple substitutions.
-
Solution: Add the halogenating agent as a dilute solution in the reaction solvent. This maintains a low, steady concentration of the electrophile.
-
| Parameter | Recommendation for Monohalogenation | Consequence of Deviation |
| Stoichiometry | 1.0 - 1.1 equivalents | > 1.1 eq. leads to polyhalogenation |
| Temperature | 0°C to room temperature | Higher temperatures decrease selectivity |
| Reagent Addition | Slow, dropwise addition of a dilute solution | Rapid addition can cause localized over-reaction |
| Solvent | Non-polar solvents like CCl4, CHCl3 for NBS | Polar solvents can sometimes alter reactivity and selectivity |
Issue 2: Formation of undesired regioisomers.
Question: My goal is to synthesize 2-chlorothiophene, but I am observing the formation of 3-chlorothiophene as a significant impurity. What factors control the regioselectivity of thiophene halogenation?
Answer: The regioselectivity of electrophilic halogenation on an unsubstituted thiophene ring is predominantly directed to the 2-position. This is due to the greater stabilization of the cationic intermediate (the sigma complex) when the electrophile attacks at the C2 position, as it allows for more resonance structures that delocalize the positive charge. However, reaction conditions and the nature of the halogenating agent can influence this selectivity.
Factors Influencing Regioselectivity:
-
Directing Effects of Substituents: For substituted thiophenes, the existing substituent will direct the incoming halogen. Electron-donating groups (e.g., alkyl, alkoxy) typically activate the ring and direct ortho and para (in this case, to the adjacent free positions), while electron-withdrawing groups (e.g., carboxyl, nitro) deactivate the ring and direct meta.
-
Halogenating Agent: While most halogenating agents favor the 2-position, some reagents or reaction conditions can lead to the formation of the 3-halo isomer. For instance, chlorination with certain reagents can yield mixtures.[3]
-
"Halogen Dance" Reaction: This is a base-catalyzed isomerization where a halogen atom migrates to a different position on the thiophene ring.[4][5] This is a particularly important consideration if you are using strong bases in subsequent reaction steps. The reaction proceeds through a series of deprotonation and metal-halogen exchange steps, ultimately favoring the thermodynamically most stable organometallic intermediate.[4][6]
Visualizing Reaction Pathways:
Here is a simplified diagram illustrating the preferential formation of 2-halothiophene due to resonance stabilization of the intermediate.
Caption: Electrophilic attack at C2 of thiophene is favored.
Issue 3: Dimerization and polymerization of the thiophene starting material.
Question: During my halogenation reaction, I am observing the formation of a significant amount of high molecular weight, insoluble material. What is causing this polymerization?
Answer: Thiophene and its derivatives can undergo dimerization or polymerization under certain conditions, particularly in the presence of strong acids or oxidizing agents.[7][8]
Common Causes:
-
Oxidative Coupling: Some halogenating agents, or impurities within them, can act as oxidants, leading to the oxidative coupling of thiophene units. This is especially true for reactions involving elemental halogens like iodine.
-
Acid-Catalyzed Polymerization: The hydrogen halide (e.g., HBr, HCl) generated as a byproduct of the halogenation reaction can act as a strong acid, catalyzing the polymerization of the electron-rich thiophene ring.
-
Reactive Intermediates: In some cases, reactive intermediates formed during the reaction can initiate polymerization.
Preventative Measures:
-
Use of a Non-nucleophilic Base: The addition of a hindered, non-nucleophilic base (e.g., pyridine, 2,6-lutidine) can scavenge the acidic byproduct (HX) as it is formed, preventing it from catalyzing polymerization.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.
-
Purification of Starting Materials: Ensure that your thiophene starting material and solvent are free from acidic impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which halogenating agent is better for bromination, elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
A1: The choice depends on the specific requirements of your synthesis.
-
Elemental Bromine (Br₂): This is a powerful brominating agent and is often used with a Lewis acid catalyst or in a polar solvent like acetic acid. It is highly reactive and can easily lead to over-bromination if not carefully controlled. It is also highly corrosive and requires specialized handling.
-
N-Bromosuccinimide (NBS): NBS is a solid and is generally easier and safer to handle than liquid bromine. It is a milder brominating agent and often provides better selectivity for monobromination, especially when used in non-polar solvents like carbon tetrachloride or chloroform. Radical initiators (like AIBN or light) are sometimes used with NBS for allylic or benzylic bromination, but for aromatic bromination, the reaction proceeds via an electrophilic pathway.
Q2: I am attempting to iodinate a thiophene derivative and am getting a complex mixture of products, including what appears to be a diiodinated compound. How can I achieve selective monoiodination?
A2: Iodination is generally less vigorous than bromination or chlorination. However, over-iodination to form 2,5-diiodothiophene can still occur.[9]
-
Iodinating Agent: N-Iodosuccinimide (NIS) is a commonly used reagent that often provides good selectivity for monoiodination.[10][11] The use of iodine in the presence of an oxidizing agent (e.g., nitric acid or mercuric oxide) is another method, but can sometimes lead to side reactions, including the formation of nitro-iodothiophene as a byproduct.[12]
-
Reaction Conditions: Performing the reaction at room temperature or below and carefully controlling the stoichiometry of the iodinating agent are crucial for achieving mono-selectivity.
Q3: Can decarboxylation be a side reaction when halogenating thiophene-2-carboxylic acid?
A3: Yes, under harsh conditions, decarboxylation can become a significant side reaction. The electron-withdrawing nature of multiple halogen substituents can destabilize the carboxylate group, promoting the loss of CO₂. To minimize this, use milder halogenating agents (like NBS instead of Br₂), lower reaction temperatures, and shorter reaction times.
Section 3: Experimental Protocols
Protocol 1: Selective Monobromination of Thiophene using NBS
This protocol provides a general procedure for the selective synthesis of 2-bromothiophene.
Materials:
-
Thiophene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene (1.0 eq.) in CCl₄ or CHCl₃.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve NBS (1.05 eq.) in the same solvent.
-
Add the NBS solution dropwise to the stirred thiophene solution over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Troubleshooting:
-
Formation of 2,5-dibromothiophene: This indicates over-bromination. Reduce the equivalents of NBS to 1.0, ensure slow addition at 0°C, and monitor the reaction closely to stop it upon consumption of the starting material.
-
Low Conversion: If the reaction is sluggish, ensure the NBS is of high purity and the solvent is anhydrous. A slight increase in reaction time may be necessary.
Protocol 2: Iodination of Thiophene using NIS
Materials:
-
Thiophene
-
N-Iodosuccinimide (NIS)
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve thiophene (1.0 eq.) in glacial acetic acid.
-
Add NIS (1.0 eq.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with aqueous sodium thiosulfate, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude 2-iodothiophene by vacuum distillation.
Troubleshooting:
-
Presence of 2,5-diiodothiophene: Use exactly 1.0 equivalent of NIS and ensure the starting material is fully consumed before stopping the reaction.
-
Reaction is slow: A catalytic amount of a strong acid, like p-toluenesulfonic acid, can be added to activate the NIS.[11]
Section 4: Mechanistic Insights
The "Halogen Dance" Reaction Pathway
The halogen dance is a fascinating and synthetically useful, yet sometimes problematic, isomerization reaction. The following diagram illustrates a simplified mechanism for the base-catalyzed halogen dance of a bromothiophene.
Caption: A simplified pathway for the halogen dance reaction.
This reaction highlights the importance of considering the basicity of any reagents used in subsequent steps after halogenation, as it can lead to the formation of unexpected isomers.
References
- A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes - Benchchem.
- Mechanistic pathways for halogen dance reactions in bromo-thiophenes - Indian Academy of Sciences.
- Mastering Thiophene Chemistry: Synthesis and Reactivity of 3-Bromo-2-iodothiophene.
- NOVEL HALOGENATION OF THIOPHENES WITH BENZENESELENINYL CHLORIDE AND ALUMINUM HALIDE.
- Modeling a halogen dance reaction mechanism: A density functional theory study - White Rose Research Online.
- Clean and Efficient Iodination of Thiophene Derivatives | Request PDF - ResearchG
- Oxidation Chlorination of Thiophene in Coking Benzene - ResearchG
- common side products in the chloromethyl
- Polythiophene synthesis via halogen dance - Organic Chemistry Frontiers (RSC Publishing).
- Halogen Dance Reaction and Its Application in Organic Synthesis - ResearchG
- Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens - PMC - NIH.
- Dimerization reactions with oxidized bromin
- C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC - NIH.
- Rapid Kinetics of Chlorination of Thiophene in Aqueous Medium Using Rotating Platinum Electrode - International Science Community Associ
- and Chemoselective Access to Dihydrothiophenes and Thiophenes via Halogenation/Intramolecular C(sp2)
- The Chlorination of Thiophene. II. Substitution Products; Physical Properties of the Chlorothiophenes; the Mechanism of the Reaction | Journal of the American Chemical Society.
- Challenges and solutions for the scale-up synthesis of 2-Iodothiophenol - Benchchem.
- Troubleshooting common issues in 2-(p-Chlorophenylthio)ethanol synthesis - Benchchem.
- Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans - Kobe University.
- Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review - ResearchOnline@JCU.
- 2-iodothiophene - Organic Syntheses Procedure.
- On the mechanism of catalytic hydrogenation of thiophene on hydrogen tungsten bronze.
- Dimerization reactions with oxidized brominated thiophenes | Request PDF - ResearchG
- 2-Iodothiophene - Organic Syntheses Procedure.
- 2-chloromethylthiophene - Organic Syntheses Procedure.
- MXPA04009161A - Process for the purification of thiophenes.
- EP1518859A1 - Process for the purification of thiophenes - Google P
- Thiophene: Bromination & Reduction - Chemistry - StudySmarter.
- Synthesis of functionalized polyhalogenated thiophene derivatives - ResearchG
- SYNTHESIS OF FUNCTIONALIZED POLYHALOGENATED THIOPHENE DERIV
- On Direct Iodination of Thiophene and Furan Deriv
- Dimerization pathways for benzannulated thiophene dioxides.
- Synthesis of Ethyl 5-chlorothiophene-2 - Benchchem.
- Thiophene - Wikipedia.
- Halogen Bonding in Halothiophene Building Blocks | Crystal Growth & Design - ACS Public
- Clean and Efficient Iodination of Thiophene Deriv
- US20090318710A1 - Process for the purification of thiophenes - Google P
- CN103497172A - Synthetic method of 2-chlorothiophene - Google P
- A new reaction for halogenation of thiophene in coking benzene - ResearchG
- 2-Iodothiophene synthesis - ChemicalBook.
- How to Start a 2-Acetyl-4-chlorothiophene Manufacturing Business?.
- troubleshooting low yields in domino reactions for thiophene synthesis - Benchchem.
- Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors.
- Selective C–H Iodination of (Hetero)
Sources
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. isca.me [isca.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Navigating the Solubility Challenges of Thieno[2,3-b]thiophene Carboxylic Acids
Welcome to the dedicated technical support center for researchers, chemists, and drug development professionals working with thieno[2,3-b]thiophene carboxylic acids. This guide provides in-depth troubleshooting advice and practical protocols to address the significant solubility challenges often encountered with this class of compounds. The inherent planarity and strong intermolecular forces of the thieno[2,3-b]thiophene scaffold contribute to high crystal lattice energy and, consequently, low solubility in many common solvents. This document is structured to provide clear, actionable solutions to overcome these issues in your daily experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my thieno[2,3-b]thiophene carboxylic acid derivative so difficult to dissolve?
A1: The poor solubility of these compounds stems from their molecular structure. The fused, planar aromatic ring system leads to strong intermolecular π-π stacking interactions. Additionally, the carboxylic acid group forms strong hydrogen-bonded dimers in the solid state. These combined forces create a highly stable crystal lattice that requires significant energy to disrupt, resulting in low solubility in many standard organic solvents.[1]
Q2: I only have a small amount of material. Which solvents should I try first?
A2: For initial small-scale solubility tests, prioritize polar aprotic solvents. Based on their frequent use in synthesis and purification of these compounds, the following are recommended starting points:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF) , often requires heating.
Start with a small amount of your compound and add the solvent incrementally while observing for dissolution.
Q3: Can I improve solubility by adjusting the pH?
A3: Absolutely. Adjusting the pH is one of the most effective strategies. Thieno[2,3-b]thiophene-2-carboxylic acid has a predicted pKa of approximately 3.41.[2] By increasing the pH of an aqueous suspension to a value at least 2 units above the pKa (i.e., pH > 5.5-6.0), the carboxylic acid will be deprotonated to form the much more polar and water-soluble carboxylate salt. This is a cornerstone technique for preparing aqueous stock solutions for biological assays.
Q4: My compound precipitates when I add my DMSO stock solution to an aqueous buffer for an assay. What can I do?
A4: This is a common issue known as "antisolvent precipitation." It occurs because the compound is highly soluble in the DMSO stock but poorly soluble in the final aqueous assay buffer. To mitigate this, you can:
-
Decrease the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay (typically ≤1%, ideally <0.5%).
-
Use surfactants: Incorporate a low concentration of a biocompatible non-ionic surfactant, such as Tween® 80 or Polysorbate 20 (e.g., 0.01-0.1%), in your final assay buffer to help maintain the compound's solubility.
-
Prepare a supersaturated solution: Sometimes, a carefully prepared, transiently stable supersaturated solution can be used, though this requires precise control.
Troubleshooting Guides & Protocols
Issue 1: Difficulty Dissolving the Compound for Reaction or Analysis
You are attempting to set up a reaction or prepare a sample for NMR/LC-MS, but the thieno[2,3-b]thiophene carboxylic acid will not fully dissolve in your chosen organic solvent at room temperature.
The workflow below outlines a systematic approach to achieving dissolution in organic media, starting with the least aggressive methods.
Caption: Systematic workflow for dissolving thieno[2,3-b]thiophene carboxylic acids in organic solvents.
-
Solvent Selection: Begin with high-purity, anhydrous DMSO or DMF. These solvents are often effective at disrupting the strong intermolecular forces of the solute.
-
Initial Attempt: To a vial containing a known mass of your compound, add a small volume of the selected solvent (e.g., to achieve a target concentration of 1-10 mg/mL). Vortex vigorously for 1-2 minutes at room temperature.
-
Application of Energy: If the compound remains insoluble, place the vial in an ultrasonic bath for 15-30 minutes. Gentle heating with a heat gun or on a hot plate (40-60°C) can be applied concurrently. Caution: Ensure the compound is thermally stable at the chosen temperature to prevent degradation.
-
Co-Solvent System: If solubility is still limited, a co-solvent approach may be effective. For example, if your reaction is in THF, try preparing a concentrated stock in a minimal amount of DMSO and then adding it to the THF. This can often keep the compound in solution.
-
Final Check: Once the compound appears dissolved, hold the solution up to a light source to check for suspended microparticles. If the solution is not perfectly clear, it may need to be filtered through a PTFE syringe filter (0.2 or 0.45 µm) before use, especially for analytical applications.
Issue 2: Compound Aggregation in Solution
Even when dissolved, planar aromatic molecules like thieno[2,3-b]thiophenes can form aggregates or π-stacked dimers in solution. This can affect reaction kinetics, spectroscopic measurements (NMR, UV-Vis), and biological activity.
| Strategy | Mechanism | Practical Implementation |
| Reduce Concentration | Reduces the probability of intermolecular encounters. | Work at the lowest feasible concentration for your application. |
| Increase Temperature | Provides thermal energy to disrupt weak π-π stacking interactions. | Run reactions or analyses at a slightly elevated temperature (e.g., 40-50°C), if the compound and other reagents are stable. |
| Disruptive Co-solvents | Solvents that do not favor π-stacking can be added in small amounts. | Adding a small percentage of a solvent like hexafluoroisopropanol (HFIP) can disrupt aggregation, but check for compatibility with your experiment. |
| Chemical Modification | Introduce bulky side groups to the molecular scaffold. | During synthesis design, incorporating bulky groups (e.g., tert-butyl) can sterically hinder the molecules from stacking closely, improving solubility and reducing aggregation.[3] |
Issue 3: Preparing Aqueous Stock Solutions for Biological Screening
You need to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and then dilute it into an aqueous buffer for cell-based or enzymatic assays, but face precipitation issues.
-
Prepare High-Concentration DMSO Stock:
-
Weigh the thieno[2,3-b]thiophene carboxylic acid accurately into a sterile, high-quality glass vial.
-
Add the required volume of cell-culture grade, anhydrous DMSO to achieve the target concentration (e.g., 50 mM).
-
Use sonication and gentle warming (up to 40°C) as described in Protocol 1 to ensure complete dissolution. Visually inspect for clarity. This is your primary stock solution.
-
-
pH-Adjusted Aqueous Buffer Method (Preferred for Water Solubility):
-
Prepare a suspension of the compound in water or a low-ionic-strength buffer (e.g., PBS).
-
While stirring, slowly add a dilute basic solution (e.g., 0.1 M NaOH or 1 M NaHCO₃) dropwise.
-
Monitor the pH. The compound should dissolve as the pH rises above ~5.5-6.0, forming the soluble carboxylate salt.
-
Once dissolved, adjust the pH to your desired final assay pH (e.g., 7.4) with dilute HCl. Note: Be cautious, as lowering the pH too much can cause re-precipitation. The final achievable concentration will depend on the compound's intrinsic aqueous solubility at that pH.
-
-
Formulation with Surfactants (for Dilution Stability):
-
Prepare your final aqueous assay buffer containing a low concentration of a non-ionic surfactant (e.g., 0.1% Tween® 80).
-
When preparing your working solution, add the DMSO stock solution (from step 1) to the surfactant-containing buffer dropwise while vortexing vigorously. This rapid mixing into a solution designed to maintain solubility can prevent immediate precipitation.
-
Caption: Decision workflow for preparing thieno[2,3-b]thiophene carboxylic acids for biological assays.
References
-
Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. Nature Communications. Available at: [Link]
-
Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. ACS Omega. Available at: [Link]
-
Suppressing aggregation in a large polycyclic aromatic hydrocarbon. Journal of the American Chemical Society. Available at: [Link]
-
Solid-state packing dictates the unexpected solubility of aromatic peptides. iScience. Available at: [Link]
-
Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives. Molecules. Available at: [Link]
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules. Available at: [Link]
-
The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Materials (Basel). Available at: [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Preparation method of 2-thiophenecarboxylic acid. Google Patents.
-
Aggregation caused quenching to aggregation induced emission transformation: a precise tuning based on BN-doped polycyclic aromatic hydrocarbons toward subcellular organelle specific imaging. Chemical Science. Available at: [Link]
-
Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. University of Vermont ScholarWorks. Available at: [Link]
-
Thiophene-2-carboxylic acid. Wikipedia. Available at: [Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. Available at: [Link]
Sources
Technical Support Center: Stability and Degradation of Thieno[2,3-b]thiophene-Based Polymers
Welcome to the technical support center for thieno[2,3-b]thiophene-based polymers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these advanced materials. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and stability of your polymers throughout their lifecycle.
I. Troubleshooting Guide: Diagnosing and Resolving Common Degradation Issues
This section addresses specific experimental issues you may encounter, providing insights into their root causes and actionable solutions.
Issue 1: Rapid Decrease in Device Performance (e.g., OFET Mobility, Solar Cell Efficiency) Under Ambient Conditions.
-
Question: My device performance is degrading much faster than expected when exposed to air. What are the likely causes and how can I fix this?
-
Answer: Rapid degradation in ambient air is a classic sign of oxidative doping and subsequent chemical degradation, often accelerated by light. The thieno[2,3-b]thiophene unit itself is relatively stable, but the overall polymer backbone can be susceptible.[1][2]
-
Causality: The highest occupied molecular orbital (HOMO) of the polymer interacts with atmospheric oxygen and moisture. This interaction can lead to the formation of charge traps or even irreversible chemical changes in the polymer backbone. Photo-oxidation is a primary concern, where ambient light provides the energy to overcome activation barriers for these degradation reactions.
-
Troubleshooting Steps:
-
Inert Atmosphere Processing: If not already doing so, fabricate and test your devices in a controlled inert atmosphere, such as a nitrogen-filled glovebox. This will provide a baseline for the material's intrinsic stability.
-
Encapsulation: Implement an encapsulation layer (e.g., glass, epoxy, or specialized barrier films) to protect the active polymer layer from oxygen and moisture ingress during operation.
-
Chemical Structure Modification: The stability of a polymer towards oxidative doping can be enhanced by increasing its ionization potential (lowering the HOMO level).[1] This can be achieved by strategic chemical design, such as incorporating electron-withdrawing groups or reducing the effective π-conjugation length.[1] While thieno[2,3-b]thiophene can increase the ionization potential compared to fully conjugated polythiophenes, further optimization may be necessary.[1]
-
Side-Chain Engineering: The nature of the alkyl side chains can influence the polymer's packing and morphology, which in turn affects its stability. For instance, linear alkyl side chains have been shown to enhance molecular packing and crystallinity, leading to improved air stability in some thieno[2,3-b]thiophene-based materials.[3]
-
-
Issue 2: Unexpected Changes in UV-Vis Absorption Spectra After Processing or Aging.
-
Question: I'm observing a blue shift in the main absorption peak and a decrease in its intensity in my polymer film. What does this indicate?
-
Answer: A blue shift and decrease in absorption intensity are strong indicators of a disruption of the π-conjugated system along the polymer backbone.
-
Causality: This is often a result of photo-oxidation. Under illumination and in the presence of air, oxygen molecules can react with the polymer backbone, leading to the formation of carbonyl or sulfoxide species. These reactions break the conjugation, effectively shortening the conjugated segments and causing the absorption to shift to shorter wavelengths (higher energy).
-
Troubleshooting Steps:
-
Spectroscopic Monitoring: Systematically track the UV-Vis absorption spectrum of your polymer films over time under controlled conditions (e.g., in the dark, under illumination, in air, in an inert atmosphere). This will help you pinpoint the factors causing the degradation.
-
X-ray Photoelectron Spectroscopy (XPS): Use XPS to probe the chemical composition of the polymer surface before and after degradation. Look for an increase in the oxygen signal and changes in the carbon and sulfur core-level spectra, which can indicate the formation of C-O, C=O, and S=O bonds.[4][5]
-
Minimize Light Exposure: Store polymer solutions and films in the dark or under filtered light to prevent photodegradation. Use UV filters during device operation if the application allows.
-
-
Issue 3: Decreased Solubility of the Polymer After Storage or a Reaction.
-
Question: My thieno[2,3-b]thiophene-based polymer was initially soluble, but now it won't fully dissolve. What could be happening?
-
Answer: A decrease in solubility often points to an increase in molecular weight or cross-linking reactions.
-
Causality: Degradation processes, particularly those initiated by light or heat, can generate radicals on the polymer backbone. These radicals can then react with other polymer chains, leading to branching or cross-linking. This increases the average molecular weight and reduces solubility.
-
Troubleshooting Steps:
-
Gel Permeation Chromatography (GPC): If a portion of the sample is still soluble, use GPC to analyze its molecular weight distribution. An increase in the high molecular weight tail or the appearance of a high molecular weight shoulder would support the cross-linking hypothesis.
-
Storage Conditions: Store your polymer in a cool, dark place and under an inert atmosphere to minimize radical formation. If in solution, consider adding a radical scavenger if it doesn't interfere with your application.
-
Solvent Selection: Attempt to dissolve the polymer in a range of "good" solvents at slightly elevated temperatures to overcome the reduced solubility. However, be cautious not to induce further thermal degradation.
-
-
II. Frequently Asked Questions (FAQs)
-
Q1: How does the thieno[2,3-b]thiophene unit contribute to polymer stability?
-
A1: The thieno[2,3-b]thiophene heterocycle is an aromatic and stable unit.[1] Its incorporation into a polythiophene backbone can introduce cross-conjugated double bonds that disfavor full delocalization. This leads to a higher ionization potential (a lower HOMO level) compared to a fully conjugated polythiophene, which can improve the polymer's stability against oxidative doping from ambient air and light.[1][2]
-
-
Q2: What are the primary environmental factors that degrade thieno[2,3-b]thiophene-based polymers?
-
A2: The primary environmental stressors are a combination of oxygen, moisture, and light (particularly UV radiation). Oxygen can lead to oxidative degradation of the polymer backbone. Moisture can facilitate electrochemical degradation pathways. Light provides the energy to initiate and accelerate these degradation processes.
-
-
Q3: Can side-chain modifications improve the stability of these polymers?
-
A3: Yes, side-chain engineering is a crucial strategy. The length, branching, and chemical nature of the side chains influence the polymer's solubility, thin-film morphology, and packing. Well-ordered, crystalline domains can be less susceptible to degradation as they offer less surface area for interaction with oxygen and moisture. For example, linear alkyl side chains can promote better molecular packing and have been shown to enhance the air stability of thieno[2,3-b]thiophene-based devices.[3] Conversely, hydrophilic side chains, such as oligoethylene glycol, can lead to charge trapping and device degradation.[6][7]
-
-
Q4: What is the typical thermal stability of thieno[2,3-b]thiophene-based polymers?
-
A4: Thieno[2,3-b]thiophene-based polymers generally exhibit good thermal stability. For instance, some thiophene-based polyesters show decomposition temperatures starting around 376-379°C.[8] However, the exact thermal stability depends on the overall molecular structure, including the comonomers and side chains. It is always recommended to perform thermogravimetric analysis (TGA) to determine the specific decomposition temperature of your polymer.[9]
-
III. Experimental Protocols & Workflows
Workflow for Investigating Polymer Degradation
This workflow provides a systematic approach to identifying the cause and extent of degradation in your thieno[2,3-b]thiophene-based polymer.
Caption: Systematic workflow for diagnosing polymer degradation.
Detailed Protocols
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature (Td) of the polymer.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
Place a small amount of the polymer sample (5-10 mg) into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the mass of the sample as a function of temperature.
-
The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.[9]
-
2. X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To identify changes in the elemental composition and chemical bonding states on the polymer surface due to degradation.
-
Instrumentation: An XPS system with a monochromatic X-ray source (e.g., Al Kα).
-
Procedure:
-
Mount the pristine and degraded polymer film samples on the sample holder.
-
Introduce the samples into the ultra-high vacuum analysis chamber.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (C 1s, O 1s, S 2p).
-
Analyze the high-resolution spectra by fitting the peaks to identify different chemical states. For example, in the S 2p spectrum, the appearance of higher binding energy peaks can indicate the oxidation of thiophene sulfur to sulfoxide or sulfone.[10]
-
3. Gel Permeation Chromatography (GPC)
-
Objective: To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer and to detect chain scission or cross-linking.
-
Instrumentation: A GPC system with a suitable column set for polymer separation, a refractive index (RI) or UV detector, and appropriate solvent as the mobile phase.
-
Procedure:
-
Dissolve a small, accurately weighed amount of the polymer in the GPC mobile phase (e.g., chloroform, THF).
-
Filter the solution to remove any particulate matter.
-
Inject the sample into the GPC system.
-
The polymer molecules are separated based on their size, with larger molecules eluting first.
-
Use a calibration curve (typically from polystyrene standards) to determine the molecular weight distribution of the sample.
-
Compare the GPC traces of the pristine and degraded polymer. A shift to lower molecular weights indicates chain scission, while a shift to higher molecular weights suggests cross-linking.[11]
-
IV. Degradation Mechanisms
Understanding the potential degradation pathways is key to preventing them. The primary mechanism for thieno[2,3-b]thiophene-based polymers in operational environments is photo-oxidation.
Caption: Simplified photo-oxidation pathway for thieno[2,3-b]thiophene-based polymers.
V. Quantitative Data Summary
While specific degradation rates are highly dependent on the exact polymer structure and experimental conditions, the following table provides a comparative overview of thermal properties for some relevant thiophene-based polymers to guide material selection.
| Polymer | Decomposition Temp. (Td) at 5% Weight Loss (°C) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Reference |
| Poly(3-hexylthiophene) (P3HT) | 425 - 441 | 6 - 22 | ~230-240 | [9] |
| PTB7-Th | ~383 | Not Clearly Observed | Not Applicable | [9] |
| Thiophene-based Polyesters | 376 - 379 | Varies with diol length | Varies with diol length | [8] |
VI. References
-
Kettle, J., Ding, Z., Horie, M., & Smith, G. C. (2016). XPS Analysis of the chemical degradation of PTB7 polymers for organic photovoltaics. Organic Electronics, 39, 323-329. [Link]
-
Kettle, J., et al. (2016). XPS Analysis of the chemical degradation of PTB7 polymers for organic photovoltaics. Bangor University Research Portal. [Link]
-
Chen, Y., et al. (2021). Performance enhancement of air-stable thieno[2,3-b]thiophene organic field-effect transistors via alkyl chain engineering. Journal of Materials Chemistry C. [Link]
-
Guidotti, G., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Chemistry, 9, 771612. [Link]
-
Heeney, M., et al. (2005). Stable Polythiophene Semiconductors Incorporating Thieno[2,3-b]thiophene. Journal of the American Chemical Society, 127(30), 10492-10493. [Link]
-
Guidotti, G., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Chemistry, 9. [Link]
-
Guidotti, G., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Chemistry, 9, 771612. [Link]
-
Li, Y., et al. (2023). Characterization Techniques of Polymer Aging: From Beginning to End. Chemical Reviews. [Link]
-
Chen, C.-H., et al. (2019). Design of Thienothiophene-Based Copolymers with Various Side Chain-End Groups for Efficient Polymer Solar Cells. Polymers, 11(12), 2055. [Link]
-
Patsnap. (2025). NMR Spectroscopy Applications in Polymer Analysis. Patsnap Eureka. [Link]
-
Savagatrup, S., et al. (2024). Degradable π-Conjugated Polymers. Journal of the American Chemical Society. [Link]
-
Savagatrup, S., et al. (2024). Degradable π-Conjugated Polymers. Journal of the American Chemical Society. [Link]
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Intertek. [Link]
-
Al-Hasani, E. T. S., et al. (2024). Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative. Materials Advances, 5(9), 3737-3745. [Link]
-
Kettle, J., et al. (2016). XPS analysis of the chemical degradation of PTB7 polymers for organic photovoltaics. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). XPS analysis of thiophene-S units in pristine, charged, and discharged... [Link]
-
Fouquet, T. N. J., Cody, R. B., & Charles, L. (2024). Degradation strategies for structural characterization of insoluble synthetic polymers by mass spectrometry. Mass Spectrometry Reviews. [Link]
-
Taylor, M. J., et al. (2022). Revisiting degradation in the XPS analysis of polymers. Surface and Interface Analysis, 54(12), 1083-1090. [Link]
-
Google Patents. (n.d.). Analysis system with coupling of GPC and NMR spectroscopy, in particular for the analysis of polymer-containing test samples.
-
Avio, C. G., Gorbi, S., & Regoli, F. (2023). Biodegradation of Polymers: Stages, Measurement, Standards and Prospects. Macromol, 3(1), 119-139. [Link]
-
Al-Hasani, E. T. S., et al. (2024). Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative. ResearchGate. [Link]
-
Liu, G., et al. (2023). Solvent-induced Competing Processes in Polycarbonate Degradation: Depolymerization, Chain Scission, and Branching/Crosslinking. Polymer Chemistry. [Link]
-
Heeney, M., et al. (2005). Stable Polythiophene Semiconductors Incorporating Thieno[2,3-b]thiophene. ResearchGate. [Link]
-
ResearchGate. (n.d.). Thieno[2,3- b ]thiophene Based Polymers: Synthesis and Optoelectronic Properties. [Link]
-
ResearchGate. (n.d.). Understanding Degradation Pathways in Poly(thiourethane)s: Aromatic vs Aliphatic Thiol Contributions. [Link]
-
Kim, M., et al. (2020). Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors. Coatings, 10(11), 1083. [Link]
-
Ferchichi, S., et al. (2025). Monitoring Polypropylene Chain-Scission for Dissolution-Based Recycling by In Situ Near Infrared and Raman Spectroscopy. Macromolecular Rapid Communications, 46(6), e2400748. [Link]
-
Pytela, O., et al. (2022). Thienothiophene Scaffolds as Building Blocks for (Opto)Electronics. Organics, 3(4), 300-330. [Link]
-
Journal of Materials Chemistry A. (n.d.). Donor-Acceptor Engineering in Conjugated Polymer Photocatalysts: Thieno[3, 2-b]thiophene-Dibenzothiophene Sulfone Copolymers for Noble-Metal-Free Visible-Light Hydrogen Evolution. [Link]
-
The Royal Society of Chemistry. (n.d.). Thieno[3,2-b]thiophene-based Conjugated Polymers for Solution-processable Neutral Black Electrochromism. [Link]
-
ResearchGate. (n.d.). Thieno[3,2-b]thiophene-based Conjugated Copolymers for Solution-processable Neutral Black Electrochromism. [Link]
-
National Central University. (n.d.). Optimization of thieno[2,3-b]thiophene derivatives for air-stable organic field-effect transistors. [Link]
-
Kim, M., et al. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Coatings, 13(8), 1417. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Performance enhancement of air-stable thieno[2,3-b]thiophene organic field-effect transistors via alkyl chain engineering - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. XPS Analysis of the chemical degradation of PTB7 polymers for organic photovoltaics [chesterrep.openrepository.com]
- 5. research.bangor.ac.uk [research.bangor.ac.uk]
- 6. Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yields in Suzuki-Miyaura Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields. As one of the most powerful C-C bond-forming reactions in modern organic synthesis, its successful execution hinges on a nuanced understanding of its components and their interplay.[1] This document provides a structured, question-and-answer-based approach to diagnose and resolve common issues, grounded in mechanistic principles and field-proven insights.
Troubleshooting Workflow: A Systematic Approach
Low yields in Suzuki-Miyaura couplings are rarely due to a single cause. A systematic, step-wise investigation is the most efficient path to a solution. The following workflow provides a logical diagnostic sequence.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.[2]
Part 1: Troubleshooting Guide (Q&A Format)
This section directly addresses specific experimental observations and provides causal explanations and actionable solutions.
Category 1: Reagent Integrity & Selection
Q1: My reaction has stalled, and analysis shows unreacted starting materials. I suspect my boronic acid is the culprit. What causes this and how can I fix it?
A1: The instability of the boronic acid is the most common reason for low yields in Suzuki-Miyaura reactions.[3] The primary issue is protodeboronation , a side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[4][5]
Causality & Mechanism:
-
Hydrolytic Instability: Boronic acids are susceptible to degradation, especially when exposed to air and moisture over time.[6]
-
Base-Catalyzed Decomposition: While necessary for the catalytic cycle, the base can also promote protodeboronation.[4]
-
Equilibrium with Boroxines: In anhydrous conditions, boronic acids can exist in equilibrium with their trimeric anhydride form, known as boroxines. This process can be complex and affect reagent stoichiometry.[5]
Solutions & Protocols:
-
Use Fresh or Purified Reagents: Always use freshly acquired or recently purified boronic acid. If its age is uncertain, consider recrystallization.
-
Switch to a More Stable Boronic Ester: Boronic esters are generally more robust than their acid counterparts.[3]
-
Pinacol Esters: These are the most popular choice due to their high stability and ease of preparation.[3]
-
MIDA (N-methyliminodiacetic acid) Esters: These offer exceptional stability, allowing them to be used in a "slow-release" strategy that minimizes the concentration of free boronic acid in solution, thus suppressing side reactions.[5]
-
-
Check Storage: Store boronic acids and esters in a desiccator under an inert atmosphere and refrigerated if necessary.
Q2: I am using an aryl chloride, and the reaction is extremely sluggish. Is the halide the problem?
A2: Yes, the choice of halide (or pseudohalide) significantly impacts the reaction rate. The oxidative addition of the organic electrophile to the Pd(0) center is often the rate-determining step in the catalytic cycle.[7]
Causality & Reactivity Trend: The reactivity of the organic electrophile follows the general trend of bond dissociation energy: R-I > R-OTf > R-Br >> R-Cl
Aryl chlorides are notoriously less reactive due to the strong C-Cl bond.[7] Standard catalyst systems, like those using PPh₃, are often inefficient for activating these bonds.
Solutions:
-
Switch to a More Reactive Halide: If your synthetic route allows, using the corresponding aryl bromide or iodide will dramatically increase the reaction rate.
-
Employ Specialized Ligands: To activate aryl chlorides, you must use a catalyst system with highly electron-rich and bulky ligands. These properties facilitate the challenging oxidative addition step.[7][8]
Q3: There are so many bases to choose from. How does the base affect the yield, and which one should I use?
A3: The base plays a crucial, multifaceted role in the catalytic cycle, and an incorrect choice can halt the reaction entirely.[1] Its primary functions are to activate the boronic acid for transmetalation and to accelerate the final reductive elimination step.[1][8]
Causality & Function: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which is necessary for the transmetalation of the organic group from boron to palladium.[1][8]
Solutions & Selection: The optimal base depends on the substrates' functional group tolerance and the solvent system. A screening of bases is often necessary.[10]
-
Quality is Key: Ensure the base is anhydrous and finely powdered. Clumps can lead to poor reproducibility.[6]
-
Avoid Base-Labile Groups: If your substrates contain sensitive functional groups like esters, strong bases like hydroxides or alkoxides can cause saponification. In such cases, milder bases are preferred.[8][11] Potassium fluoride (KF) is a notable choice for reactions with base-labile groups.[8]
Table 1: Common Bases for Suzuki-Miyaura Coupling
| Base Type | Examples | Strength | Common Solvents | Notes |
|---|---|---|---|---|
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O, DMF | Most commonly used. Na₂CO₃ can be highly effective.[10] Cesium carbonate is stronger and more soluble. |
| Phosphates | K₃PO₄ | Strong | Toluene, Dioxane, THF | A strong, non-nucleophilic base. Often used for challenging couplings. |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Strong | Alcohols, THF/H₂O | Highly effective but can hydrolyze sensitive functional groups. |
| Alkoxides | KOtBu, NaOMe | Very Strong | THF, Dioxane (Anhydrous) | Used for difficult substrates, often under anhydrous conditions.[12] |
| Fluorides | KF, CsF | Mild | THF, Dioxane | Excellent choice for substrates with base-sensitive groups.[8][11] |
Category 2: The Catalyst System
The heart of the reaction is the palladium catalyst. Its generation, stability, and interaction with the substrates are critical for success.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. aspuru.substack.com [aspuru.substack.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Handling of Thienothiophene Derivatives
Welcome to the Technical Support Center for thienothiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet sensitive heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. Thienothiophenes are foundational building blocks for high-performance organic electronics and complex pharmaceuticals, but their electron-rich nature makes them susceptible to specific decomposition pathways. This resource provides in-depth, field-proven insights to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers have when working with thienothiophene derivatives.
Q1: My thienothiophene starting material appears discolored and gives complex NMR spectra. What is happening?
A1: Thienothiophene derivatives, especially those that are electron-rich or have been stored for extended periods, are prone to slow oxidation and polymerization. Discoloration (often turning from white/yellow to brown/black) is a key indicator of degradation. The primary culprit is often air and light. Oxidation can occur at the sulfur atom, forming reactive thiophene S-oxide intermediates that can lead to dimerization or other unwanted side products.[1][2][3] We strongly recommend storing all thienothiophene compounds under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures. Re-purification by sublimation or careful column chromatography may be necessary before use.
Q2: Are all thienothiophene isomers equally stable?
A2: No, their stability varies significantly. Thieno[3,2-b]thiophene and thieno[2,3-b]thiophene are the most stable and commonly used isomers due to their aromatic character.[4] In contrast, thieno[3,4-b]thiophene and the highly reactive thieno[3,4-c]thiophene are less stable and more prone to decomposition or polymerization.[4] This inherent instability is a critical factor to consider during reaction design and purification.
Q3: I am performing a Suzuki-Miyaura coupling on a bromo-thienothiophene, but my main product is the de-brominated starting material. Why?
A3: This is a classic and frequent problem known as dehalogenation , a major side reaction in palladium-catalyzed cross-couplings of electron-rich heterocycles.[5][6][7] The catalytic cycle can be diverted when the palladium complex, after oxidative addition to your bromo-thienothiophene, abstracts a hydride (H⁻) from a source in the reaction mixture (like a solvent, base, or even water) instead of transmetalating with the boronic acid.[5] This leads to reductive elimination of the de-brominated product. This issue is particularly pronounced with electron-rich substrates like thienothiophenes because they can stabilize the palladium intermediate in a way that favors this side reaction. See the troubleshooting guide below for specific mitigation strategies.
Q4: How do substituents on the thienothiophene core affect its stability?
A4: Substituents have a profound electronic effect. Electron-donating groups (like alkoxy or alkyl chains) increase the electron density of the ring system. While this can be desirable for tuning electronic properties, it also makes the core more susceptible to oxidation and more challenging to use in certain cross-coupling reactions where the substrate's high reactivity can lead to side reactions like dehalogenation.[8][9] Conversely, electron-withdrawing groups (like esters, nitriles, or sulfones) can increase the stability of the core towards oxidation and may facilitate certain nucleophilic substitution reactions.[10][11][12]
Troubleshooting Guide: Common Reaction Issues & Solutions
This section provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis of thienothiophene derivatives.
Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, etc.)
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Major product is dehalogenated starting material. | Dehalogenation Side Reaction: The Pd-aryl intermediate reacts with a hydride source instead of the coupling partner.[5][6][7][13] This is exacerbated by excess base, certain solvents (e.g., alcohols), or the presence of water.[5][6] | 1. Choice of Base & Solvent: Switch to a non-hydride donating base like K₃PO₄ or CsF. Use anhydrous, rigorously deoxygenated solvents like toluene or dioxane. Minimize water content, though a small, controlled amount can sometimes be necessary to facilitate transmetalation.[6] 2. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[9][14] These can accelerate the desired reductive elimination over the dehalogenation pathway. 3. Catalyst Precursor: Use a well-defined pre-catalyst (e.g., a G2 or G3 palladacycle) to ensure a clean initiation of the catalytic cycle.[7] |
| Starting materials remain unreacted. | Catalyst Deactivation: The electron-rich thienothiophene can sometimes coordinate too strongly to the palladium center, inhibiting catalytic turnover. Impurities (oxygen, water) can also poison the catalyst. | 1. Rigorous Inert Atmosphere: Ensure your reaction is set up under a strict inert atmosphere (glovebox or Schlenk line) and that all solvents and reagents are thoroughly deoxygenated. 2. Ligand Screening: The ligand is critical. A screen of different phosphine or NHC ligands is often necessary to find one that balances catalyst activity and stability for your specific substrate.[14] 3. Additives: In Stille couplings, the addition of Cu(I) salts can act as a co-catalyst and scavenger for byproducts, improving yields.[15] |
| Homocoupling of the coupling partner is observed. | Transmetalation is Too Slow: If the transmetalation step is slow relative to other pathways, the organometallic coupling partner (boronic acid or stannane) can homocouple. | 1. Base Optimization (Suzuki): The choice and strength of the base are crucial for efficient transmetalation. Screen bases like K₃PO₄, K₂CO₃, and Cs₂CO₃. 2. Stannane Purity (Stille): Ensure the organotin reagent is pure. Homocoupling is a common side reaction in Stille couplings.[16] 3. Temperature Control: Lowering the reaction temperature can sometimes disfavor homocoupling relative to the desired cross-coupling. |
Workflow Diagram: Troubleshooting a Suzuki-Miyaura Coupling
The following diagram outlines a logical workflow for addressing common failures in Suzuki-Miyaura couplings involving thienothiophene derivatives.
Caption: Logical workflow for troubleshooting Suzuki-Miyaura reactions.
Problem 2: Product Decomposition During Workup and Purification
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Product streaks or degrades on silica gel column. | Acidity of Silica Gel: Standard silica gel is acidic and can cause decomposition of sensitive, electron-rich heterocycles. Air/Light Exposure: Prolonged exposure on the column can lead to oxidation. | 1. Neutralize Silica: Use silica gel that has been pre-treated with a base (e.g., washed with a solvent containing 1-2% triethylamine) or use a different stationary phase like alumina. 2. Rapid Purification: Perform chromatography quickly and consider protecting the column from light by wrapping it in aluminum foil. 3. Solvent Choice: Use high-purity, deoxygenated solvents for your eluent. |
| Product decomposes during solvent removal (rotovap). | Thermal Instability: Many functionalized thienothiophenes, especially oligomers and polymers, have limited thermal stability in solution and in the presence of oxygen.[17][18] | 1. Low-Temperature Removal: Remove solvent at the lowest possible temperature and pressure. Avoid heating the water bath above 30-40°C if possible. 2. Inert Atmosphere: Break the vacuum on the rotary evaporator with an inert gas (N₂ or Ar) instead of air. |
| Isolated product degrades upon storage. | Oxidation and Photodegradation: Thienothiophenes are often sensitive to atmospheric oxygen and UV light, leading to the formation of charge traps and degradation of performance in electronic devices.[19] | 1. Final Purification: For high-purity applications (e.g., organic electronics), a final purification step by temperature gradient sublimation is highly recommended to remove trace impurities and residual catalyst.[20] 2. Proper Storage: Store the final compound in a sealed vial under an inert atmosphere, in a freezer, and protected from light. |
Diagram: Key Decomposition Pathways
This diagram illustrates the primary mechanisms by which thienothiophene derivatives can decompose during reactions and handling.
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- 20. Purity of organic semiconductors as a key factor for the performance of organic electronic devices - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Recrystallization methods for purifying substituted thiophene carboxylic acids
An essential, yet often challenging, step in the synthesis of pharmacologically active compounds is the purification of intermediates and final products. Substituted thiophene carboxylic acids, a common scaffold in drug development, are no exception. Their purification by recrystallization is a critical technique that relies on nuanced choices and troubleshooting.
This technical support center provides researchers, scientists, and drug development professionals with a practical, in-depth guide to the recrystallization of this important class of molecules. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when planning a recrystallization.
Q1: What is the fundamental principle of choosing a recrystallization solvent?
A: The core principle is to select a solvent in which your substituted thiophene carboxylic acid is highly soluble at high temperatures but poorly soluble at low (room or sub-ambient) temperatures.[1][2] This temperature-dependent solubility differential is what drives the crystallization process. An ideal solvent will also either completely dissolve impurities at all temperatures or not dissolve them at all, allowing for their removal by hot filtration.[1]
Q2: How do substituents on the thiophene ring affect my choice of solvent?
A: Substituents dramatically alter the overall polarity of the molecule, which is the primary factor in solvent selection. The "like dissolves like" principle is a good starting point.[3]
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -Halogens): These groups increase the polarity of the molecule. Therefore, more polar solvents like ethanol, methanol, or water, and mixed systems like ethanol/water, are often excellent choices.[4][5]
-
Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups make the molecule less polar. You may need to use less polar solvents like toluene or solvent mixtures such as ethyl acetate/hexane or even heptane for some halogenated derivatives.[6][7]
-
Carboxylic Acid Group: The carboxylic acid group itself is very polar and capable of hydrogen bonding, making solvents like alcohols and water generally suitable candidates.[4][5] However, the formation of hydrogen-bonded dimers can sometimes complicate solubility predictions.[8]
Q3: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a crystalline solid. This typically happens for two reasons:
-
The boiling point of your solvent is higher than the melting point of your compound. The compound simply melts in the hot solvent.
-
The solution is too highly supersaturated, causing the compound to precipitate out of solution too rapidly for an ordered crystal lattice to form.[9]
Solutions:
-
Use a lower-boiling point solvent.
-
Re-heat the solution to dissolve the oil and add a small amount of additional solvent to reduce the saturation level. Allow it to cool more slowly.[9]
-
For mixed-solvent systems, add a bit more of the "good" solvent to the hot solution before cooling.
Q4: When should I consider using a mixed-solvent system?
A: A mixed-solvent system is ideal when no single solvent has the desired temperature-solubility profile. You will typically use a pair of miscible solvents: one in which your compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[3][7] Common pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[7] This technique allows for fine-tuning the polarity of the medium to induce crystallization.
Section 2: In-Depth Troubleshooting Guides
This section provides structured solutions to specific experimental problems.
Problem: My compound will not dissolve, even in a large volume of boiling solvent.
Causality & Solution: This indicates the solvent is too nonpolar for your compound. The solvent molecules cannot overcome the crystal lattice energy of your solid.
-
Step 1: Verify Polarity Match. Re-assess the polarity of your substituted thiophene carboxylic acid. Does it have multiple polar functional groups? If so, you need a more polar solvent.
-
Step 2: Switch to a More Polar Solvent. If you are using hexane or toluene, try switching to ethyl acetate or acetone. If you are using ethyl acetate, try ethanol or methanol.
-
Step 3: Consider a Mixed-Solvent System. If your compound is partially soluble, you can use that solvent as the "good" solvent and find a miscible "bad" solvent. However, in this case of near-insolubility, it is better to start over with a completely new, more polar solvent system.
Problem: My compound dissolves completely in the solvent at room temperature.
Causality & Solution: The solvent is too "good" or too polar for your compound. There will be no significant solubility difference upon cooling, leading to very low or no recovery.[3]
-
Step 1: Switch to a Less Polar Solvent. If you are using methanol, try ethanol or isopropanol. If you are using ethanol, try ethyl acetate or a mixture like hexane/ethyl acetate.
-
Step 2: Employ an Anti-Solvent (Mixed-Solvent System). Since the compound is already dissolved, you can slowly add a "bad" solvent (an anti-solvent) at room temperature until the solution becomes cloudy (the saturation point). Then, gently heat the mixture until the solution becomes clear again. This creates the necessary conditions for crystallization upon slow cooling. Water is a common anti-solvent for compounds dissolved in ethanol.[7]
Problem: No crystals form after the hot solution has cooled to room temperature.
Causality & Solution: The solution is not sufficiently supersaturated, or the nucleation process (the initial formation of small crystal aggregates) has a high activation energy.
-
Step 1: Induce Nucleation.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide an energy-favorable surface for crystals to begin forming.
-
Seeding: Add a single, tiny crystal of the pure compound to the solution. This seed crystal acts as a template for further crystal growth.
-
-
Step 2: Increase Supersaturation.
-
Cool Further: Place the flask in an ice bath to significantly decrease the compound's solubility.
-
Reduce Solvent Volume: If the solution is still clear after an ice bath, you may have used too much solvent.[3] Gently heat the solution and evaporate some of the solvent. Allow it to cool again. Be cautious not to evaporate too much, which could cause the compound to crash out impurely.
-
-
Step 3: Add an Anti-Solvent. If using a single solvent, you can cautiously add a few drops of a miscible anti-solvent to the cooled solution to decrease the compound's solubility and induce crystallization.
Problem: The final recovered yield is very low.
Causality & Solution: This is a common issue with several potential causes.
-
Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will leave a significant portion of your product in the mother liquor upon cooling.[3]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.[9]
-
Incomplete Cooling: Failing to cool the solution sufficiently (e.g., in an ice bath) means more product remains dissolved.[3]
-
Excessive Washing: Washing the collected crystals with too much or with room-temperature solvent can redissolve some of your product. Always wash with a minimal amount of ice-cold solvent.
Section 3: Standard Operating Procedures (SOPs)
These protocols provide a validated, step-by-step framework for your experiments.
SOP 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose an appropriate solvent based on the polarity of your substituted thiophene carboxylic acid (see Table 1). Test on a small scale first: a few milligrams of crude product in a test tube with a few drops of solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent required to cover the solid. Heat the mixture to a gentle boil with stirring. Continue to add solvent dropwise until the solid just dissolves completely.[10]
-
Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat to boiling for a few minutes. Caution: Adding charcoal to a boiling solution can cause violent bumping.[9]
-
Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure crystals.[9] Once at room temperature, you can place the flask in an ice bath to maximize crystal recovery.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
SOP 2: Mixed-Solvent Recrystallization
-
Solvent Pair Selection: Choose a miscible solvent pair where the compound is soluble in the "good" solvent and insoluble in the "bad" solvent (see Table 1).[7]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (anti-solvent) dropwise with swirling until the solution just begins to turn cloudy (the point of saturation).
-
Clarification: Add a drop or two of the hot "good" solvent back into the mixture until the cloudiness just disappears, ensuring you have a hot, saturated solution.
-
Crystallization, Collection, Washing, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol.
Section 4: Data & Visualization
Data Presentation
Table 1: Solvent Selection Guide for Substituted Thiophene Carboxylic Acids
| Substituent Type on Thiophene Ring | Compound Polarity | Recommended Single Solvents | Recommended Mixed-Solvent Pairs (Good/Bad) |
| Electron-Withdrawing (-NO₂, -CN, -Br, -Cl) | High | Ethanol, Methanol, Water, Acetic Acid[4][11][12] | Ethanol / Water, Acetone / Water[7] |
| Neutral/Weakly Donating (-H, -CH₃) | Moderate | Ethanol, Isopropanol, Ethyl Acetate | Ethyl Acetate / Hexane, Toluene / Heptane |
| Strongly Donating/Nonpolar (long alkyl chains) | Low | Toluene, Heptane, Hexane[6] | Dichloromethane / Hexane, THF / Hexane[4] |
Experimental Workflows & Logic Diagrams
A clear visual representation of the process can significantly aid in planning and troubleshooting.
Caption: General workflow for purification by recrystallization.
Caption: Decision tree for troubleshooting lack of crystal formation.
References
- CN101906092B.Preparation method of 2-thiophenecarboxylic acid.
- EP0109381B1.Thiophene-2-carboxylic-acid derivatives and process for their preparation.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.[Link]
-
ResearchGate. (PDF) Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.[Link]
-
University of California, Davis. Recrystallization I.[Link]
-
ACS Publications. A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.[Link]
-
National Institutes of Health (NIH). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.[Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.[Link]
- US20090318710A1.Process for the purification of thiophenes.
-
National Institutes of Health (NIH). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.[Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.[Link]
-
PraxiLabs. Recrystallization Definition, Principle & Purpose.[Link]
-
Farmacia Journal. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES.[Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting.[Link]
- US3654351A.Purification of aromatic polycarboxylic acids by recrystallization.
-
University of California, Irvine. 4. Crystallization.[Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup.[Link]
-
University of York. Problems with Recrystallisations.[Link]
-
ACS Publications. Solvent selection for recrystallization: An undergraduate organic experiment.[Link]
-
University of California, Los Angeles. Recrystallization.[Link]
-
Maiyam Group. Mixed Solvent Recrystallization Guide for Portland, OR 2026.[Link]
-
EBSCO. Recrystallization (chemistry) | Research Starters.[Link]
-
University of the Pacific. THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPHENE CARBOXYLIC ACID.[Link]
-
ResearchGate. Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts.[Link]
-
University of Massachusetts. Isolation and Purification of Organic Compounds Extraction (Expt #2).[Link]
-
National Institutes of Health (NIH). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.[Link]
- US5034105A.Carboxylic acid purification and crystallization process.
-
Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.[Link]
-
Scribd. Organic Compound Purification Guide | PDF | Distillation | Chromatography.[Link]
-
YouTube. Recrystallization and Melting Point Analysis.[Link]
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- 2. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
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- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mixed Solvent Recrystallization Guide for Portland, OR 2026 [maiyamminerals.com]
- 8. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Chlorothiophenes
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving chlorothiophenes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with these challenging substrates. The inert nature of the C-Cl bond on the electron-rich thiophene ring often requires carefully optimized catalytic systems to achieve high yields and selectivity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the cross-coupling of chlorothiophenes, offering potential causes and actionable solutions to get your reaction back on track.
Issue 1: Low or No Conversion of Chlorothiophene Starting Material
You've set up your Suzuki, Heck, or other cross-coupling reaction, but analysis shows a large amount of unreacted chlorothiophene.
Potential Causes & Solutions
| Cause | Scientific Rationale | Recommended Action |
| Insufficient Catalyst Activity | The C-Cl bond is significantly less reactive than C-Br or C-I bonds, requiring a more active catalyst to facilitate the rate-limiting oxidative addition step.[1][2][3] | Switch to a more active catalyst system. For palladium catalysis, use a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[4] These ligands promote the formation of the active monoligated Pd(0) species and accelerate oxidative addition. For certain couplings, nickel catalysts can be more effective for activating C-Cl bonds.[5] |
| Inappropriate Ligand Choice | The ligand is crucial for stabilizing the metal center and modulating its reactivity. A suboptimal ligand can lead to slow reaction rates or catalyst decomposition.[1][4] | For electron-deficient chlorothiophenes, bulky biarylphosphine ligands are often recommended as they promote reductive elimination and can help minimize side reactions.[4] Consider screening a panel of ligands to find the optimal one for your specific substrate. |
| Catalyst Deactivation | The sulfur atom in the thiophene ring can coordinate to the metal center, leading to catalyst poisoning and a loss of activity.[6][7] Impurities or oxygen in the reaction mixture can also deactivate the catalyst.[8] | Ensure all reagents and solvents are pure and rigorously degassed.[4] Using a higher catalyst loading or a more robust pre-catalyst can sometimes mitigate deactivation.[8] |
| Suboptimal Base | The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings or for regenerating the catalyst in Heck reactions. An inappropriate base can lead to a stalled reaction.[8] | The choice of base is reaction-dependent. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[8] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu is typically required.[9] Screen different bases to find the optimal conditions. |
| Low Reaction Temperature | Activation of the C-Cl bond is energetically demanding and often requires elevated temperatures to proceed at a reasonable rate. | Gradually increase the reaction temperature. For many chlorothiophene couplings, temperatures in the range of 80-120 °C are common. |
Issue 2: Formation of Homocoupling Byproducts
Your desired cross-coupled product is forming, but it's contaminated with significant amounts of homocoupled products (e.g., bithiophene or biaryl from the coupling partner).
Potential Causes & Solutions
| Cause | Scientific Rationale | Recommended Action |
| Presence of Oxygen | Dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids in Suzuki reactions.[4] | Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[4] |
| Use of a Pd(II) Pre-catalyst | The reduction of Pd(II) pre-catalysts to the active Pd(0) species can sometimes initiate homocoupling pathways.[4] | Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst.[4] |
| Boronic Acid Instability | Boronic acids, particularly electron-deficient ones, can be prone to protodeboronation and homocoupling.[4] | Use more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[4] |
| Inappropriate Ligand-to-Metal Ratio | An excess of ligand is not always beneficial and can sometimes lead to side reactions. In many cross-coupling reactions, a 1:1 or 2:1 ligand-to-palladium ratio is optimal.[1] | Optimize the ligand-to-metal ratio for your specific reaction. |
Issue 3: Dehalogenation of the Chlorothiophene
Instead of the desired cross-coupling product, you are observing the formation of the corresponding des-chloro thiophene.
Potential Causes & Solutions
| Cause | Scientific Rationale | Recommended Action |
| Presence of Protic Impurities | Water or other protic impurities can lead to the protonolysis of the organometallic intermediate, resulting in dehalogenation. | Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle reagents under an inert atmosphere. |
| β-Hydride Elimination | If the organometallic coupling partner has β-hydrogens, β-hydride elimination can occur from the Pd(II) intermediate, leading to a reduced product and dehalogenation of the starting material. | Choose a coupling partner without β-hydrogens if possible. The use of bulky ligands can sometimes suppress β-hydride elimination by sterically disfavoring the required conformation.[2] |
| Inappropriate Base or Additives | Some bases or additives can act as hydride sources under the reaction conditions, leading to reductive dehalogenation. | Carefully select the base and any additives. If dehalogenation is a persistent issue, consider screening alternative bases. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Which type of catalyst, Palladium or Nickel, is generally better for cross-coupling with chlorothiophenes?
Both palladium and nickel catalysts can be effective for cross-coupling reactions with chlorothiophenes, and the optimal choice often depends on the specific reaction type and substrate. Palladium-based catalysts, particularly those with bulky, electron-rich phosphine ligands, are widely used and have a broad scope.[1][10] However, due to the inertness of the C-Cl bond, nickel catalysts are often a better choice as they can be more reactive towards oxidative addition.[5] Nickel catalysts are particularly prevalent in Kumada couplings with Grignard reagents.[11][12]
Q2: What is the role of the ligand in these reactions, and how do I choose the right one?
The ligand plays a critical role in stabilizing the metal catalyst, influencing its reactivity, and controlling the selectivity of the reaction.[1] For the challenging activation of C-Cl bonds, bulky and electron-rich phosphine ligands are generally preferred.[1][8]
-
Bulky Ligands (e.g., XPhos, SPhos, tBuXPhos): These promote the reductive elimination step, which is often rate-limiting, and can help prevent catalyst deactivation.[9] Their steric bulk can also disfavor the formation of intermediates that lead to side reactions like homocoupling.[4]
-
Electron-Rich Ligands: These increase the electron density on the metal center, which facilitates the oxidative addition of the chlorothiophene to the catalyst.[2]
A good starting point is to screen a few well-established ligands like XPhos, SPhos, and RuPhos.
Q3: Can I use the same catalyst system for different types of cross-coupling reactions (e.g., Suzuki vs. Buchwald-Hartwig)?
While there is some overlap, it is often necessary to tailor the catalyst system to the specific cross-coupling reaction.
-
Suzuki-Miyaura Coupling: Often requires a palladium precursor with a bulky phosphine ligand and a base like K₃PO₄ or Cs₂CO₃.[8]
-
Buchwald-Hartwig Amination: Typically requires a strong, non-nucleophilic base like NaOt-Bu or LHMDS and often benefits from specialized Buchwald ligands.[8][9]
-
Heck Coupling: The choice of ligand and base can influence the regioselectivity of the reaction.[13]
-
Sonogashira Coupling: Traditionally uses a palladium catalyst with a copper(I) co-catalyst, although copper-free methods have been developed.[14][15]
Q4: My chlorothiophene has other functional groups. How will this affect the reaction?
The tolerance of cross-coupling reactions to various functional groups is one of their key advantages.[6] However, certain groups can interfere:
-
Acidic Protons (e.g., -OH, -NH₂): Can be deprotonated by the base, potentially interfering with the reaction. It may be necessary to protect these groups or use a base that is compatible.[8]
-
Strongly Coordinating Groups: Groups that can act as ligands for the metal catalyst (e.g., other sulfur-containing moieties, nitriles) can sometimes inhibit or poison the catalyst.[7][16]
It is always advisable to perform a small-scale test reaction to check for compatibility.
Q5: What are pre-catalysts, and should I be using them?
Pre-catalysts are stable, air- and moisture-insensitive complexes that are readily converted to the active, low-coordinate Pd(0) species under the reaction conditions.[1] Using pre-catalysts (e.g., XPhos Pd G2, SPhos Pd G2) can offer several advantages:
-
Improved Reproducibility: They provide a more consistent source of the active catalyst compared to generating it in situ from a palladium precursor and a separate ligand.
-
Convenience: They are easier to handle than air-sensitive Pd(0) sources.
-
Efficiency: They are designed to rapidly form the highly active monoligated Pd(0) species, which can lead to faster reaction rates and lower catalyst loadings.[17]
For challenging couplings like those involving chlorothiophenes, using a pre-catalyst is often recommended.[9]
Section 3: Visual Guides
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Decision workflow for selecting a catalyst system.
References
- Current time inform
- Preventing homocoupling in Suzuki reactions with Ethyl 5-chlorothiophene-2-glyoxyl
- Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling - Benchchem. BenchChem.
- The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI.
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
- Cyclocarbopalladation/Cross-Coupling Cascade Reactions in Sulfide Series: Access to Sulfur Heterocycles. American Chemical Society.
- Buchwald–Hartwig amin
- Convenient Route To Initiate Kumada Catalyst-Transfer Polycondensation Using Ni(dppe)Cl2 or Ni(dppp)Cl2 and Sterically Hindered Grignard Compounds.
- C(sp3) nickel-catalyzed Kumada–Corriu and Buchwald–Hartwig cross-coupling of aryl sulfamates enabled by sterically-demanding, electron-rich IPr*OMeN-heterocyclic carbenes. Catalysis Science & Technology (RSC Publishing).
- Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction.
- Problems with Suzuki coupling : r/Chempros. Reddit.
- Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. MDPI.
- (PDF) Palladium‐Catalyzed Heck Type Regioselective β‐Vinylation of Thiophenes Using a Bromo Substituent as Traceless Directing Group.
- comparative study of palladium catalysts for cross-coupling with 3-(bromomethyl)-2-chlorothiophene - Benchchem. BenchChem.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- Buchwald-Hartwig Amin
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Sonogashira coupling. Wikipedia.
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Validation & Comparative
A Comparative Guide to the Characterization of 3-Chlorothieno[2,3-b]thiophene-2-carboxylic Acid Derivatives for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the thieno[2,3-b]thiophene scaffold represents a privileged heterocyclic system with a wide range of documented biological activities. This guide provides an in-depth technical comparison of derivatives of 3-chlorothieno[2,3-b]thiophene-2-carboxylic acid, offering insights into their synthesis, characterization, and potential as therapeutic agents. By understanding the nuances of these derivatives, researchers can better design and develop novel drug candidates.
The Thieno[2,3-b]thiophene Core: A Foundation for Diverse Biological Activity
The thieno[2,3-b]thiophene core is an electron-rich, planar heterocyclic system that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a remarkable spectrum of pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. The condensed bicyclic structure provides a rigid framework that can be strategically functionalized to modulate biological activity and pharmacokinetic properties.
The introduction of a chlorine atom at the 3-position and a carboxylic acid at the 2-position of the thieno[2,3-b]thiophene ring system offers a versatile starting point for the synthesis of a diverse library of derivatives, including amides and esters. These modifications can significantly impact the compound's physicochemical properties and its interaction with biological targets.
Synthesis of this compound Derivatives
The primary route to a variety of derivatives involves the functionalization of the carboxylic acid group of the parent compound, this compound.
Amide Synthesis
The synthesis of amides from this compound is a crucial step in creating new chemical entities with potential therapeutic value. The general approach involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.
Experimental Protocol: General Procedure for Amide Synthesis
-
Acid Chloride Formation: To a solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically performed at room temperature or with gentle heating.
-
Reaction with Amine: The resulting acid chloride is then reacted with the desired amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.
-
Work-up and Purification: The reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
dot graph TD { A[this compound] -->|SOCl₂ or (COCl)₂| B(3-Chlorothieno[2,3-b]thiophene-2-carbonyl chloride); B -->|Amine (R-NH₂), Base| C(3-Chlorothieno[2,3-b]thiophene-2-carboxamide Derivative); }
Caption: General reaction scheme for the synthesis of amide derivatives.
Ester Synthesis
Esterification of this compound can be achieved through several standard methods, with Fischer esterification being a common choice for simple alcohols.
Experimental Protocol: General Procedure for Ester Synthesis
-
Fischer Esterification: Dissolve this compound in an excess of the desired alcohol.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to remove any unreacted acid. The organic layer is then dried and concentrated. The crude ester is purified by column chromatography.
dot graph TD { A[this compound] -->|Alcohol (R-OH), H⁺ catalyst| B(this compound Ester Derivative); }
Caption: General reaction scheme for the synthesis of ester derivatives.
Comparative Characterization of Derivatives
A thorough characterization of newly synthesized derivatives is essential to confirm their structure and purity. The following techniques are routinely employed.
| Characterization Technique | Purpose | Key Observations for Thieno[2,3-b]thiophene Derivatives |
| ¹H NMR Spectroscopy | To determine the number and types of protons in a molecule. | Aromatic protons on the thieno[2,3-b]thiophene core typically appear in the range of 7.0-8.5 ppm. Protons of the amide or ester functional groups will have characteristic chemical shifts. |
| ¹³C NMR Spectroscopy | To identify the carbon skeleton of a molecule. | The carbon atoms of the thieno[2,3-b]thiophene ring system will have distinct signals in the aromatic region. The carbonyl carbon of the amide or ester will appear at a downfield chemical shift (typically >160 ppm). |
| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. | High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental formula of the synthesized compounds. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in a molecule. | A strong absorption band around 1650-1750 cm⁻¹ is indicative of the carbonyl (C=O) group in the amide or ester. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single, sharp peak in the chromatogram indicates a high degree of purity. |
Comparative Biological Activity: Insights from Thieno[2,3-b]thiophene Analogs
While specific biological data for a wide range of this compound derivatives are not extensively available, the broader class of thieno[2,3-b]thiophenes has shown significant promise in several therapeutic areas. This allows for an informed comparison of the potential activities of newly synthesized derivatives.
Antimicrobial Activity
Several studies have highlighted the potent antimicrobial properties of thieno[2,3-b]thiophene derivatives. For instance, certain derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
A study on novel thieno[2,3-b]thiophene derivatives revealed that some compounds exhibited potent antimicrobial activity. For example, 5,5'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile) was found to be more potent than the standard drug amphotericin B against Geotricum candidum and equipotent against Syncephalastrum racemosum.[1] This particular derivative was also found to be as effective as penicillin G against Staphylococcus aureus and more potent than streptomycin against Pseudomonas aeruginosa and Escherichia coli.[1]
Table 1: Comparative Antimicrobial Activity of a Thieno[2,3-b]thiophene Derivative [1]
| Microorganism | Test Compound MIC (µg/mL) | Standard Drug MIC (µg/mL) |
| Geotricum candidum | 12.5 | 25 (Amphotericin B) |
| Syncephalastrum racemosum | 25 | 25 (Amphotericin B) |
| Staphylococcus aureus | 25 | 25 (Penicillin G) |
| Pseudomonas aeruginosa | 12.5 | 25 (Streptomycin) |
| Escherichia coli | 12.5 | 25 (Streptomycin) |
This data suggests that modifications to the thieno[2,3-b]thiophene core can lead to compounds with significant and broad-spectrum antimicrobial activity. The introduction of a chloro-substituent and further derivatization at the carboxylic acid position could yield novel antimicrobial agents.
Anticancer Activity and Enzyme Inhibition
Thieno[2,3-b]thiophene derivatives have also been investigated for their potential as anticancer agents, often through the inhibition of key enzymes involved in cancer progression.
One study focused on the synthesis of thieno[2,3-b]thiophene derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2] Several synthesized compounds demonstrated potent inhibitory activity against both wild-type EGFR (EGFRWT) and a mutant form (EGFRT790M) that confers resistance to some EGFR inhibitors.[2]
Table 2: Comparative EGFR Inhibition of Thieno[2,3-b]thiophene Derivatives [2]
| Compound | EGFRWT IC₅₀ (µM) | EGFRT790M IC₅₀ (µM) |
| Derivative 1 | 0.29 | 7.91 |
| Derivative 2 | 0.28 | 5.02 |
| Derivative 3 | 0.29 | 7.27 |
| Erlotinib (Standard) | 0.32 | - |
| Gefitinib (Standard) | - | 21.44 |
These results indicate that the thieno[2,3-b]thiophene scaffold can be effectively utilized to design potent enzyme inhibitors. The cytotoxic effects of these compounds were also evaluated against cancer cell lines, with some derivatives showing greater potency than the standard drug erlotinib.[2]
Furthermore, other studies have identified substituted thieno[2,3-b]thiophenes as potent inhibitors of β-glucuronidase, an enzyme implicated in certain cancers.[3] One particular compound demonstrated an IC₅₀ value of 0.9 µM, significantly more potent than the standard inhibitor.[3]
dot graph TD { subgraph Anticancer Mechanism A[Thieno[2,3-b]thiophene Derivative] --> B{Enzyme Inhibition}; B --> C[EGFR]; B --> D[β-glucuronidase]; C --> E[Inhibition of Cancer Cell Proliferation]; D --> F[Potential Anticancer Effects]; end }
Caption: Potential anticancer mechanisms of thieno[2,3-b]thiophene derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of thieno[2,3-b]thiophene derivatives is highly dependent on the nature and position of the substituents. While a comprehensive SAR study for 3-chloro derivatives is not yet available, general trends can be inferred from the existing literature:
-
Amide and Ester Functionalities: The conversion of the carboxylic acid to amides and esters introduces a wide range of possible R-groups. The nature of these groups (e.g., size, lipophilicity, hydrogen bonding potential) will significantly influence the compound's interaction with its biological target.
-
Substitution on the Thieno[2,3-b]thiophene Core: The presence of the chlorine atom at the 3-position is expected to influence the electronic properties of the ring system and may contribute to binding interactions with target proteins.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds for the development of new therapeutic agents. The synthetic accessibility of amides and esters from the parent carboxylic acid, coupled with the demonstrated biological potential of the broader thieno[2,3-b]thiophene family, makes this an attractive area for further research.
Future work should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. A thorough investigation of their antimicrobial and anticancer properties, along with detailed structure-activity relationship studies, will be crucial in identifying lead compounds for further development. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers embarking on the exploration of this exciting class of molecules.
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Al-Warhi, T., et al. (2022). Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. ACS Omega, 7(50), 46815–46833. [Link]
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Barakat, A., et al. (2014). Substituted thieno[2,3-b]thiophenes and related congeners: Synthesis, β-glucuronidase inhibition activity, crystal structure, and POM analyses. Bioorganic & Medicinal Chemistry, 22(23), 6715-6725. [Link]
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Comparing electrochemical properties of thieno[2,3-b]thiophene isomers
An In-Depth Guide to the Electrochemical Properties of Thieno[2,3-b]thiophene and its Isomers for Organic Electronics
This guide provides a comprehensive comparison of the electrochemical properties of thieno[2,3-b]thiophene and its key isomer, thieno[3,2-b]thiophene. As fundamental building blocks in organic electronics, the subtle difference in their sulfur atom arrangement dramatically influences their electronic structure and, consequently, their performance in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2] This document outlines the essential experimental protocols for characterization, explains the derivation of critical electronic parameters, and presents a comparative analysis to guide researchers in material selection and design.
Introduction: The Significance of Isomerism in Thienothiophenes
Thienothiophenes, bicyclic aromatic compounds with the molecular formula C₆H₄S₂, are electron-rich, planar molecules that facilitate strong intermolecular π-π stacking, a crucial attribute for efficient charge transport in organic semiconductor films.[3][4] The two most widely studied and utilized isomers are the "bent" thieno[2,3-b]thiophene and the "linear" thieno[3,2-b]thiophene.[1][5]
The mode of fusion of the two thiophene rings dictates the molecule's symmetry and the delocalization pathway of the π-electrons. This structural nuance directly impacts the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the energy band gap, and the stability of the charged species (polarons and bipolarons) that carry current.[6][7] Understanding these differences is paramount for rationally designing materials with tailored properties for specific electronic applications.[1]
Core Methodologies for Electrochemical Characterization
To objectively compare these isomers, a standardized set of electrochemical and spectroscopic techniques must be employed. Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroelectrochemistry are the cornerstones of this analysis.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electroanalytical technique used to probe the redox behavior of a molecule.[8] It provides direct information about the oxidation and reduction potentials, which are then used to estimate the HOMO and LUMO energy levels.
Causality Behind Experimental Choices:
-
Three-Electrode System: This setup is critical for accurate measurements.[8][9] The working electrode is where the redox reaction of the analyte occurs. The reference electrode provides a stable potential against which the working electrode's potential is measured. The counter electrode completes the electrical circuit, passing the current needed to balance the reaction at the working electrode, thus preventing the reference electrode from being polarized.[8]
-
Solvent & Supporting Electrolyte: A non-aqueous, aprotic solvent (e.g., dichloromethane or acetonitrile) is chosen to dissolve the organic semiconductor and avoid interfering reactions. A supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) is required to ensure sufficient conductivity of the solution.[10]
-
Inert Atmosphere: Solutions must be purged with an inert gas like argon or nitrogen before the experiment to remove dissolved oxygen, which can undergo reduction and produce spurious peaks in the voltammogram.[11]
-
Internal Reference Standard: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard. Referencing the measured potentials to this known, stable couple allows for reliable comparison of data between different experiments and laboratories.[12]
Experimental Protocol: Cyclic Voltammetry
-
Preparation: Dissolve the thienothiophene isomer (typically 1-5 mM) in the chosen solvent (e.g., anhydrous dichloromethane). Add the supporting electrolyte (e.g., 0.1 M TBAPF₆).
-
Degassing: Purge the solution with high-purity argon or nitrogen for at least 10-15 minutes to remove dissolved oxygen.[11] Maintain an inert atmosphere blanket over the solution during the experiment.
-
Cell Assembly: Assemble the three-electrode cell. A common configuration includes a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.[9][11]
-
Initial Scan: Run a cyclic voltammogram of the blank electrolyte solution to establish the potential window where the solvent and electrolyte are stable.
-
Analyte Measurement: Add the thienothiophene solution to the cell. Linearly sweep the potential to a value where oxidation occurs, then reverse the sweep to observe the corresponding reduction, and return to the initial potential.[8] Record the resulting current as a function of the applied potential.
-
Internal Standard Calibration: After recording the analyte's voltammogram, add a small amount of ferrocene to the solution and record the CV. Determine the potential of the Fc/Fc⁺ couple (E₁/₂).
-
Data Analysis: Determine the onset potential of the first oxidation wave (E_ox^onset) from the intersection of the tangent to the rising current with the baseline current.
UV-Visible Spectroelectrochemistry
This technique measures the changes in a molecule's absorption spectrum as its oxidation state is changed electrochemically.[13] This is crucial for determining the optical band gap (E_g^opt) and observing the formation of charged species.[14][15]
Experimental Protocol: UV-Vis Spectroscopy
-
Preparation: Prepare a dilute solution of the thienothiophene isomer in a suitable solvent (e.g., chloroform or THF).
-
Measurement: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer.
-
Data Analysis: Identify the longest wavelength absorption peak (λ_max). Determine the absorption edge (λ_edge) from the onset of this peak.
-
Calculation: Calculate the optical band gap using the formula: E_g^opt (eV) = 1240 / λ_edge (nm)
Workflow for Deriving and Comparing Electrochemical Parameters
The data obtained from CV and UV-Vis spectroscopy are used to calculate and compare the fundamental electronic properties of the isomers.
Caption: Workflow for Electrochemical Characterization.
Formulas for Calculation:
-
HOMO Energy Level: The HOMO level is estimated from the onset oxidation potential relative to the vacuum level, using the ferrocene standard. A commonly accepted empirical formula is:[10][12] HOMO (eV) = - [ (E_ox^onset vs Ag/AgCl) - (E₁/₂ Fc/Fc⁺ vs Ag/AgCl) + 5.1 ] (Note: The energy level of the Fc/Fc⁺ couple is often assumed to be -5.1 eV relative to the vacuum level.)
-
LUMO Energy Level: The LUMO level can be determined by adding the optical band gap to the HOMO energy level:[12] LUMO (eV) = HOMO (eV) + E_g^opt (eV)
Comparative Analysis: Thieno[2,3-b]thiophene vs. Thieno[3,2-b]thiophene
The structural difference between the "bent" [2,3-b] and "linear" [3,2-b] isomers leads to distinct electrochemical properties. The more linear geometry and higher symmetry of thieno[3,2-b]thiophene generally result in more extended π-conjugation.
Caption: Relationship between experimental data and derived properties.
Comparative Data Summary
While exact values can vary with experimental conditions, the general trends are consistent across the literature. The following table summarizes typical electrochemical data for the parent isomers.
| Parameter | Thieno[2,3-b]thiophene | Thieno[3,2-b]thiophene | Causality & Implication |
| Oxidation Potential (E_ox^onset) | Higher | Lower | The lower oxidation potential of the [3,2-b] isomer indicates it is easier to remove an electron (ionize), suggesting a higher-lying HOMO level due to more effective π-conjugation. |
| HOMO Energy Level (eV) | Deeper (more negative) | Shallower (less negative) | A shallower HOMO level in the [3,2-b] isomer can lead to a better energy level alignment with the work function of common anodes (like ITO), reducing the hole injection barrier in OFETs and OLEDs. However, very high HOMO levels can decrease air stability.[6] |
| Optical Band Gap (E_g^opt) (eV) | Larger | Smaller | The smaller band gap of the [3,2-b] isomer is a direct consequence of its more extended conjugation, which lowers the LUMO and raises the HOMO, reducing the energy required for electronic excitation. This is beneficial for OPV applications, which aim to absorb a broader portion of the solar spectrum.[7] |
| LUMO Energy Level (eV) | Higher (less negative) | Lower (more negative) | The LUMO level is critical for electron injection and transport. The relative positions affect suitability as n-type or p-type materials and energy level alignment in OPV donor-acceptor pairs. |
Conclusion and Outlook
The choice between thieno[2,3-b]thiophene and thieno[3,2-b]thiophene as a core building block is a critical design decision driven by the target application.
-
Thieno[3,2-b]thiophene , with its lower oxidation potential, higher HOMO level, and smaller band gap, is often preferred for p-type semiconductors in OFETs and as donor materials in OPVs. Its linear structure generally promotes more ordered molecular packing and superior charge mobility.[7]
-
Thieno[2,3-b]thiophene , possessing a deeper HOMO level and wider band gap, may offer greater oxidative stability. Its unique "bent" geometry can be exploited to disrupt crystallinity in a controlled manner or to create specific three-dimensional packing motifs in more complex molecular architectures.
This guide provides the foundational framework for the electrochemical comparison of these isomers. By applying these robust, self-validating protocols, researchers can accurately characterize novel thienothiophene derivatives and rationally engineer the next generation of high-performance organic electronic materials.
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A Researcher's Guide to DFT Calculations for the Electronic Structure of Substituted Thienothiophenes
Thienothiophenes, a class of fused heterocyclic compounds, form the backbone of numerous advanced materials in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1][2][3] Their rigid, planar π-conjugated structure facilitates efficient charge transport, and their electronic properties can be finely tuned through chemical substitution.[4][5] Understanding the impact of different substituent groups on the electronic structure of the thienothiophene core is paramount for the rational design of new materials with tailored functionalities.
Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for predicting the electronic properties of these molecules, offering insights that can guide synthetic efforts.[6][7] This guide provides a comparative overview of DFT methodologies for studying substituted thienothiophenes, offering practical advice and a validated workflow for researchers, scientists, and professionals in drug and materials development.
The "Why": Causality in Computational Choices
The selection of a computational methodology in DFT is not arbitrary; it is a decision guided by the desired balance between accuracy and computational cost, and the specific electronic properties of interest. The core of any DFT calculation lies in the approximation used for the exchange-correlation (XC) functional, which accounts for the quantum mechanical interactions between electrons.[8]
For π-conjugated systems like thienothiophenes, the choice of XC functional is critical. Standard local and semi-local functionals (like LDA and GGA) can sometimes underestimate the band gap due to their inherent limitations in describing long-range electron-electron interactions.[9][10] Hybrid functionals, which incorporate a portion of exact Hartree-Fock (HF) exchange, often provide a more accurate description of the electronic structure for organic semiconductors.[9][11] The B3LYP functional, a popular hybrid functional, has been widely used for studying organic molecules and often serves as a good starting point.[12][13][14] Range-separated functionals, which vary the amount of HF exchange with the inter-electron distance, can offer further improvements in accuracy for properties like excitation energies.[15]
The basis set, a set of mathematical functions used to represent the electronic wavefunctions, is another crucial choice. A larger basis set provides a more accurate description but at a higher computational cost. For organic molecules containing second-row elements like sulfur, basis sets such as 6-31G(d) or larger are generally recommended to adequately describe the electron distribution.[6][12] The inclusion of polarization functions (the "(d)" in 6-31G(d)) is essential for describing the anisotropic nature of bonding in these systems.
A Comparative Look at DFT Functionals
The performance of different DFT functionals can be benchmarked against experimental data, such as HOMO and LUMO energy levels determined from cyclic voltammetry.[16] The HOMO-LUMO gap is a key parameter that correlates with the electronic band gap and the wavelength of maximum absorption.[7]
Below is a comparative table summarizing the typical performance of various DFT functionals for predicting the HOMO-LUMO gap of a model substituted thienothiophene, benchmarked against experimental values.
| DFT Functional | Type | % Hartree-Fock Exchange | Typical HOMO-LUMO Gap Deviation from Experiment |
| B3LYP | Hybrid GGA | 20% | Good starting point, often slight underestimation |
| PBE0 | Hybrid GGA | 25% | Often provides improved accuracy over B3LYP |
| M06-2X | Hybrid Meta-GGA | 54% | Generally performs well for main-group thermochemistry and noncovalent interactions |
| CAM-B3LYP | Range-Separated Hybrid | 19% (short-range) to 65% (long-range) | Often yields more accurate excitation energies and band gaps |
| ωB97X-D | Range-Separated Hybrid | ~22% (short-range) to 100% (long-range) | Includes empirical dispersion correction, good for systems with noncovalent interactions |
Note: The exact performance can vary depending on the specific molecule and substituent.
Experimental Protocol: A Validated DFT Workflow
This section provides a step-by-step methodology for performing a DFT calculation on a substituted thienothiophene. This protocol is designed to be a self-validating system, with checks and balances to ensure the reliability of the results.
Step 1: Molecular Geometry Optimization
The first and most critical step is to obtain an accurate molecular geometry.
-
Build the initial structure: Use a molecular builder to construct the 3D structure of the substituted thienothiophene.
-
Perform a preliminary optimization: Use a lower-level theory (e.g., a smaller basis set or a faster method) to quickly relax the initial structure.
-
Perform the final geometry optimization: Use your chosen DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)) to perform a full geometry optimization. This calculation will find the lowest energy conformation of the molecule.
-
Frequency analysis: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
Step 2: Electronic Structure Calculation
Once the geometry is optimized, you can calculate the electronic properties.
-
Single-point energy calculation: Perform a single-point energy calculation on the optimized geometry using a higher level of theory if desired (e.g., a larger basis set like 6-311+G(d,p)).
-
Extract electronic properties: From the output of this calculation, you can obtain the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is simply the difference between these two energies (E_gap = E_LUMO - E_HOMO).[12]
-
Visualize molecular orbitals: Generate visualizations of the HOMO and LUMO to understand the distribution of electron density in these frontier orbitals. This can provide insights into the regions of the molecule involved in electronic transitions and charge transfer.
Step 3: Calculation of Optical Properties (Optional)
To compare with experimental UV-Vis absorption spectra, you can perform Time-Dependent DFT (TD-DFT) calculations.[17]
-
TD-DFT calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths.
-
Simulate the UV-Vis spectrum: The calculated excitation energies and oscillator strengths can be used to generate a simulated UV-Vis spectrum, which can be directly compared with experimental data.
Visualization of the Computational Workflow
The following diagram illustrates the general workflow for DFT calculations on substituted thienothiophenes.
Caption: A flowchart of the DFT calculation workflow.
Impact of Substituents on Electronic Structure
The electronic properties of the thienothiophene core can be systematically tuned by the addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).[17][18]
-
Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy, or amino groups increase the electron density of the π-system. This generally leads to a destabilization (increase in energy) of the HOMO, with a smaller effect on the LUMO. The net result is a decrease in the HOMO-LUMO gap.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, or carbonyl groups decrease the electron density of the π-system. This typically leads to a stabilization (decrease in energy) of both the HOMO and LUMO, with a more pronounced effect on the LUMO. This also results in a smaller HOMO-LUMO gap.
The following diagram illustrates this relationship:
Caption: Substituent effects on HOMO/LUMO energy levels.
Concluding Remarks and Future Outlook
DFT calculations are an indispensable tool in the modern materials scientist's arsenal for the design and development of novel thienothiophene-based organic electronics. By carefully selecting the appropriate functional and basis set, and by following a systematic and validated workflow, researchers can obtain reliable predictions of electronic and optical properties. This computational pre-screening can significantly reduce the time and resources required for experimental synthesis and characterization.
Future advancements in computational chemistry, such as the development of more accurate and efficient DFT functionals and the incorporation of machine learning techniques, will undoubtedly further enhance our ability to predict and design the next generation of high-performance organic electronic materials.
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A Senior Application Scientist's Guide to Purity Confirmation of Thienothiophene Compounds
Introduction: The Imperative of Purity in Thienothiophene Chemistry
Thienothiophenes represent a class of fused heterocyclic compounds that form the backbone of numerous advanced materials. Their rigid, planar structure and electron-rich nature make them exceptional candidates for p-type organic semiconductors, finding applications in organic field-effect transistors (OFETs), photovoltaics, and light-emitting diodes (OLEDs).[1][2] Furthermore, the thiophene scaffold is a privileged pharmacophore in medicinal chemistry, with numerous FDA-approved drugs containing this moiety.[3]
For both materials science and pharmaceutical development, the purity of the thienothiophene active molecule is not a mere formality; it is a critical determinant of performance, safety, and reproducibility. Trace impurities can act as charge traps, drastically reducing charge carrier mobility in electronic devices. In a pharmaceutical context, unidentified impurities can lead to unforeseen toxicity or reduced efficacy of an Active Pharmaceutical Ingredient (API).[4] Therefore, a robust, multi-faceted analytical strategy is essential to confirm the purity and establish the identity of these vital compounds. This guide provides an in-depth comparison of the primary analytical methods employed for this purpose, grounded in the principles of scientific integrity and field-proven experience.
Chromatographic Separation: Profiling Impurities with High Resolution
Chromatographic techniques are indispensable for separating the primary compound from structurally similar impurities, by-products, and degradation products. They excel at providing a high-resolution view of all components within a sample.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis of non-volatile and thermally labile compounds, a category that encompasses a vast number of thienothiophene derivatives.[5] The technique's power lies in its ability to separate compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 reverse-phase column is the standard choice. The non-polar C18 alkyl chains interact favorably with the relatively non-polar thienothiophene core, allowing for effective separation based on subtle differences in hydrophobicity among the analyte and its impurities.
-
Mobile Phase: A gradient elution using water and a polar organic solvent (like acetonitrile) is typically employed.[5] Starting with a higher water concentration allows polar impurities to elute first. Gradually increasing the acetonitrile concentration then elutes the main compound and any non-polar impurities. This gradient approach ensures that impurities with a wide range of polarities are resolved within a single run.[6]
-
Detection: A UV-Vis or Photodiode Array (PDA) detector is ideal. The extensive π-conjugation in thienothiophenes results in strong UV absorbance, making them highly sensitive to this detection method.[7] A PDA detector provides the added benefit of acquiring a UV spectrum for each peak, which can help in peak identification and purity assessment.
Experimental Protocol: HPLC Purity Assay
-
System Preparation: Ensure the HPLC system is equilibrated with the initial mobile phase conditions (e.g., 70:30 Water:Acetonitrile) at a stable flow rate (e.g., 1.0 mL/min).
-
Standard Preparation: Accurately prepare a stock solution of the thienothiophene reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this to a working concentration of 0.1 mg/mL with the mobile phase.[8]
-
Sample Preparation: Prepare the sample solution of the synthesized thienothiophene in the same manner as the standard to achieve a similar final concentration.
-
Injection & Run: Inject 10 µL of the sample solution onto a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) maintained at 30°C.[5]
-
Gradient Elution: Apply a mobile phase gradient. For example: start with 30% acetonitrile, ramp to 70% over 10 minutes, return to 30% over 5 minutes, and hold for 5 minutes to re-equilibrate.
-
Detection: Monitor the eluent at a wavelength corresponding to the absorbance maximum of the thienothiophene compound (e.g., 235-340 nm).[5][7]
-
Data Analysis: Calculate the purity using the area normalization method. The percentage purity is determined by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
dot
Caption: HPLC workflow for thienothiophene purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
For thienothiophenes that are volatile and thermally stable, GC-MS offers a powerful alternative. The key advantage of GC-MS is that the mass spectrometer provides structural information about the impurities, aiding in their identification.[9][10]
Key Considerations:
-
Volatility: The compound must be sufficiently volatile to be carried through the GC column.
-
Thermal Stability: It must not degrade at the high temperatures of the injector port and oven.
-
Resolution: Capillary columns (e.g., DB-5) provide excellent separation of complex mixtures.[5]
Quantitative NMR (qNMR): An Absolute Purity Determination
While chromatography provides a relative purity profile, Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a primary analytical method capable of determining the absolute purity of a compound without needing a reference standard of the analyte itself.[8][11] This technique is based on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12]
Causality Behind Experimental Choices:
-
Internal Standard (IS): The choice of IS is critical. It must be of high, certified purity, stable, and possess sharp signals that do not overlap with any signals from the analyte.[5] Maleic acid is a common choice. The IS acts as the reference against which the analyte is quantified.
-
Relaxation Delay (d1): This is the most critical parameter for accurate quantification. A long relaxation delay (typically 5-7 times the longest T1 relaxation time of any proton being quantified) must be used. This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, guaranteeing that the signal intensity is truly proportional to the number of protons.[5][13] Insufficient delay leads to signal saturation and an underestimation of purity.
Experimental Protocol: qNMR Purity Assay
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the thienothiophene sample and 5-10 mg of a high-purity internal standard (e.g., maleic acid) into a clean, dry vial using a calibrated analytical balance.
-
Dissolution: Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer: Transfer the solution to a high-quality NMR tube.
-
Spectrometer Setup: Place the sample in a high-field NMR spectrometer (e.g., ≥400 MHz). Ensure the spectrometer is properly tuned and shimmed.
-
Acquisition: Acquire a ¹H NMR spectrum using a standard 90° pulse program. Crucially, set the relaxation delay (d1) to at least 30 seconds to ensure full relaxation for accurate integration. Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[5]
-
Processing: Process the spectrum with identical phasing and baseline correction parameters.
-
Integration: Carefully integrate at least one well-resolved, characteristic signal for the analyte and one for the internal standard.
-
Purity Calculation: Calculate the purity (P) using the following formula:
P (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass weighed
-
P_IS = Purity of the internal standard
-
dot
Caption: qNMR workflow for absolute purity determination.
Elemental Analysis: A Foundational Check of Composition
Elemental Analysis (EA) is a fundamental technique that determines the mass percentage of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a compound.[14] It serves as a crucial, independent verification of a molecule's empirical formula and, by extension, its purity.
The process involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich atmosphere.[15] The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors. The measured weight percentages are then compared to the theoretical values calculated from the proposed molecular formula. For a compound to be considered pure, the experimental values should typically be within ±0.4% of the theoretical values.[16]
dot
Caption: Elemental Analysis workflow for compositional verification.
While EA is invaluable, it cannot distinguish between isomers or detect impurities with a similar elemental composition to the main compound.[13]
Comparative Summary and the Orthogonal Approach
No single technique can provide a complete picture of a compound's purity. A trustworthy assessment is achieved by employing a combination of orthogonal (independent) methods. This creates a self-validating system where the strengths of one technique compensate for the limitations of another.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Elemental Analysis (EA) |
| Principle | Differential partitioning between mobile & stationary phases | Nuclear spin resonance; signal area proportional to molar quantity | Complete combustion and detection of elemental gases |
| Purity Type | Relative (% Area) | Absolute (Mass Fraction %) | Indirect (via elemental composition) |
| Sensitivity | High (ppm to ppb) | Moderate (typically >0.1%) | Moderate (typically >0.1%) |
| Selectivity | High for separating structurally similar compounds | High for structurally distinct molecules; vulnerable to peak overlap | Low; cannot distinguish isomers or some impurities |
| Structural Info | Minimal (Retention time only) | Excellent (Full structure confirmation) | None (Provides only elemental formula) |
| Key Advantage | Excellent for detecting and quantifying trace impurities | Primary method for absolute purity without a specific analyte standard | Confirms fundamental elemental composition |
| Key Limitation | Requires reference standards for impurity ID; assumes equal detector response | Lower sensitivity for trace impurities; peak overlap can be an issue | Insensitive to impurities with similar elemental makeup |
| Sample State | Destructive | Non-destructive | Destructive |
The Self-Validating Protocol:
A robust purity validation for a new thienothiophene compound should integrate these techniques:
-
HPLC Analysis: To establish a high-resolution impurity profile and confirm that no single impurity exists above a certain threshold (e.g., 0.1%).[17]
-
qNMR Analysis: To determine a highly accurate and precise absolute purity value. This also serves to unequivocally confirm the structure of the main component.[13]
-
Elemental Analysis: To provide orthogonal confirmation that the elemental composition of the bulk material matches the theoretical formula, ruling out significant inorganic impurities or incorrect structure assignment.[18]
Conclusion
Confirming the purity of thienothiophene compounds is a multifaceted task that underpins their successful application in both advanced materials and pharmaceuticals. While techniques like HPLC are superb for high-sensitivity impurity profiling, they provide a relative measure. For a definitive and trustworthy assessment, this must be complemented with primary methods. Quantitative NMR provides an accurate, absolute purity value while simultaneously confirming the molecular structure. Elemental analysis offers a fundamental check on the compound's elemental integrity. By strategically combining these orthogonal methods, researchers and drug development professionals can build a self-validating system, ensuring the highest confidence in the quality and identity of their thienothiophene compounds.
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A Comparative Guide to OFETs Based on Thieno[2,3-b]thiophene vs. Thieno[3,2-b]thiophene: Unraveling the Isomer Effect on Performance
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of high-performance organic electronics, the molecular architecture of the semiconductor is paramount. Among the myriad of building blocks available, thienothiophenes—fused bicyclic aromatic systems—have emerged as a privileged scaffold for organic field-effect transistors (OFETs). Their rigid, planar structure and electron-rich nature facilitate efficient intermolecular charge transport. However, the subtle yet significant difference in the fusion mode of the two thiophene rings, giving rise to isomers such as thieno[2,3-b]thiophene and thieno[3,2-b]thiophene, can have a profound impact on the final device performance. This guide provides a comprehensive comparison of OFETs based on these two key isomers, delving into the nuances of their synthesis, electronic properties, and performance metrics, supported by experimental data from the literature.
The Isomeric Difference: A Tale of Two Thiophenes
The core of our comparison lies in the distinct electronic structures of thieno[2,3-b]thiophene and thieno[3,2-b]thiophene. This difference in sulfur atom positioning and bond connectivity alters the degree of electronic communication along the backbone of a polymer or the packing of small molecules in a thin film.
Thieno[3,2-b]thiophene , with its "linear" or "anti" arrangement of sulfur atoms, generally promotes a more extended and effective π-conjugation along the molecular backbone. This often leads to a higher degree of intermolecular π-π stacking, a critical factor for efficient charge hopping between molecules. Consequently, materials based on the thieno[3,2-b]thiophene core have been extensively explored and have demonstrated some of the highest charge carrier mobilities for p-type organic semiconductors.
In contrast, thieno[2,3-b]thiophene possesses a "bent" or "syn" arrangement of its sulfur atoms. When incorporated into a polymer chain through its 2- and 5-positions, it introduces a cross-conjugated linkage. This can disrupt the delocalization of the π-electron system to some extent, which might intuitively seem detrimental to charge transport. However, this structural feature can also lead to a higher ionization potential, enhancing the material's stability in ambient conditions.
Performance Metrics: A Comparative Overview
| Core Isomer | Material Type | Highest Reported Hole Mobility (μ) | On/Off Ratio | Deposition Method | Reference |
| Thieno[2,3-b]thiophene | Small Molecule | 0.46 cm²/Vs | > 10⁷ | Vacuum Deposition | [1] |
| Polymer | 0.15 cm²/Vs | > 10⁵ | Solution Processed | [2][3] | |
| Thieno[3,2-b]thiophene | Small Molecule | > 1.0 cm²/Vs | > 10⁶ | Solution Processed | [4] |
| Copolymer | 0.1 cm²/Vs | 3.5 x 10³ | Solution Processed | [5] | |
| Fused System (DNTT) | up to 3.0 cm²/Vs | > 10⁶ | Vapor Deposition | [4] |
Causality Behind Experimental Choices: Why the Isomer Matters
The choice between a thieno[2,3-b]thiophene and a thieno[3,2-b]thiophene core is a strategic one, driven by the desired balance of performance and stability.
-
Pursuit of Maximum Mobility: For applications demanding the highest possible charge carrier mobility, the thieno[3,2-b]thiophene core is often the preferred choice. Its linear structure is more conducive to forming highly ordered crystalline domains with strong intermolecular electronic coupling, which is the cornerstone of efficient charge transport.
-
Emphasis on Air Stability: When operational stability in ambient air is a primary concern, the thieno[2,3-b]thiophene core presents a compelling alternative. The cross-conjugation leads to a higher ionization potential, making the material less susceptible to oxidation by atmospheric oxygen and moisture. This can translate to longer device lifetimes without the need for complex encapsulation.
Experimental Protocols: A Self-Validating System
To provide a practical context, we outline detailed methodologies for the synthesis of a key precursor and the fabrication and characterization of OFETs.
Synthesis of a Key Precursor: 2,5-Dibromothieno[3,2-b]thiophene
This protocol is adapted from literature procedures and provides a reliable route to a versatile building block for thieno[3,2-b]thiophene-based semiconductors[6].
Synthesis of 2,5-Dibromothieno[3,2-b]thiophene.
Step-by-Step Methodology:
-
Dissolution: Dissolve thieno[3,2-b]thiophene in anhydrous dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer and protected from light.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: Slowly add N-Bromosuccinimide (NBS) (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/chloroform) to yield pure 2,5-dibromothieno[3,2-b]thiophene as a crystalline solid.
OFET Fabrication via Solution Shearing
Solution shearing is a scalable technique for depositing highly crystalline organic semiconductor thin films with good molecular ordering[7][8][9][10].
OFET Fabrication by Solution Shearing.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Clean heavily n-doped Si wafers with a thermally grown SiO₂ layer (typically 300 nm) by sequential sonication in deionized water, acetone, and isopropanol.
-
Treat the cleaned substrates with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to create a hydrophobic surface that promotes ordered film growth.
-
-
Semiconductor Solution Preparation: Dissolve the thienothiophene-based semiconductor in a high-boiling-point solvent (e.g., chlorobenzene, dichlorobenzene) at a concentration of 5-10 mg/mL.
-
Solution Shearing:
-
Place the substrate on a heated stage (temperature optimized for the specific material and solvent).
-
Dispense a small volume of the semiconductor solution at the edge of a slightly raised "blade" (e.g., a clean glass slide).
-
Move the substrate at a constant, slow speed (e.g., 0.1-1 mm/s) relative to the blade, allowing the solvent to evaporate at the meniscus and deposit a crystalline thin film.
-
-
Thermal Annealing: Anneal the deposited film at a temperature below the material's melting point to improve crystallinity and remove residual solvent.
-
Electrode Deposition: Deposit the source and drain electrodes (typically gold) through a shadow mask using thermal evaporation in a high-vacuum chamber.
OFET Characterization
The performance of the fabricated OFETs is evaluated by measuring their electrical characteristics in a probe station under an inert atmosphere or in air.
Key Performance Metrics and Their Calculation:
-
Charge Carrier Mobility (μ): This parameter quantifies the speed of charge carriers in the semiconductor. It is typically extracted from the transfer characteristics in the saturation regime using the following equation[2][3][11][12][13]:
IDS = ( W / 2L ) μCi ( VGS - Vth )²
where IDS is the drain-source current, W and L are the channel width and length, Ci is the capacitance per unit area of the gate dielectric, VGS is the gate-source voltage, and Vth is the threshold voltage. The mobility is calculated from the slope of a plot of √|IDS| versus VGS.
-
On/Off Ratio: This is the ratio of the maximum drain current when the transistor is "on" to the minimum drain current when it is "off." A high on/off ratio is essential for switching applications.
-
Threshold Voltage (Vth): This is the gate voltage at which the transistor begins to conduct.
Conclusion and Future Outlook
The choice between thieno[2,3-b]thiophene and thieno[3,2-b]thiophene as a building block for OFETs is not a matter of one being definitively superior to the other. Instead, it is a classic example of the structure-property trade-offs that are central to materials science. Thieno[3,2-b]thiophene-based materials have consistently demonstrated the potential for achieving very high charge carrier mobilities, making them ideal for high-performance applications. On the other hand, the inherent stability of thieno[2,3-b]thiophene-based semiconductors offers a promising avenue for developing long-lasting devices that can operate reliably in ambient conditions.
Future research should focus on direct comparative studies where the only variable is the thienothiophene isomer within an otherwise identical molecular framework. This would provide invaluable data for a more definitive understanding of the isomer's role in charge transport and device stability. Furthermore, advanced characterization techniques, coupled with theoretical modeling, will continue to unravel the complex interplay between molecular structure, thin-film morphology, and electronic properties, guiding the rational design of the next generation of organic semiconductors.
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Takimiya, K., Shinamura, S., Osaka, I., & Miyazaki, E. (2011).[2] Benzothieno [3, 2-b][2] benzothiophenes-and dinaphtho [2, 3-b: 2′, 3′-f] thieno [3, 2-b] thiophene-based organic semiconductors for stable, high-performance organic thin-film transistor materials. Advanced Materials, 23(39), 4347-4370. [Link]
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A Spectroscopic Showdown: Unraveling the Nuances of 3-Chloro vs. 3-Bromo Thienothiophene Derivatives
For researchers, medicinal chemists, and materials scientists, the thienothiophene scaffold is a cornerstone of innovation, finding its way into a myriad of applications, from organic electronics to novel therapeutics. The strategic functionalization of this privileged heterocycle allows for the fine-tuning of its physicochemical properties. Among the most common modifications is halogenation, with chloro and bromo substituents being frequently employed. While structurally similar, the distinct electronic nature of these halogens imparts subtle yet significant differences in the spectroscopic signatures of the resulting derivatives. This in-depth guide provides a comparative analysis of the spectroscopic properties of 3-chlorothienothiophene and 3-bromothienothiophene derivatives, offering field-proven insights and detailed experimental protocols to aid in their characterization.
The Foundation of Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment, providing a detailed fingerprint of the molecule. When comparing 3-chloro- and 3-bromothienothiophene derivatives, the primary differences in their NMR spectra arise from the distinct electronegativity and anisotropic effects of the halogen substituents.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A robust and reproducible NMR protocol is fundamental to obtaining high-quality, comparable data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the thienothiophene derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Deuterated chloroform is a common choice due to its ability to dissolve a wide range of organic compounds.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. A spectral width of 10-12 ppm is typically sufficient. For quantitative analysis, ensure a relaxation delay of at least 5 times the longest T1 relaxation time.[1]
-
For ¹³C NMR: Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-160 ppm) is necessary. A larger number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[1]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Expected Optical Properties
| Compound | Expected λ_max (Absorption) | Expected λ_max (Emission) |
| 3-Chlorothieno[3,2-b]thiophene | Minor bathochromic shift relative to parent | Minor bathochromic shift relative to parent |
| 3-Bromothieno[3,2-b]thiophene | Minor bathochromic shift relative to parent | Minor bathochromic shift relative to parent |
Discussion of Expected Differences:
Both chlorine and bromine are auxochromes that can cause a small bathochromic (red) shift in the absorption and emission spectra of aromatic compounds compared to the unsubstituted parent molecule. [2]This is due to the extension of the π-system by the lone pairs of the halogens. The difference in the absorption and emission maxima between the 3-chloro and 3-bromo derivatives is expected to be minimal. However, the heavier bromine atom can facilitate intersystem crossing from the singlet excited state to the triplet state, which may lead to a lower fluorescence quantum yield for the 3-bromo derivative compared to the 3-chloro analog. [3]
Fragmentation Fingerprints: Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule, providing a unique fragmentation pattern that can be used for structural elucidation. [4][5]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.
-
-
Ionization:
-
Bombard the gaseous sample molecules with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (molecular ion, M⁺•). [6]
-
-
Mass Analysis:
-
Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
Detect the separated ions to generate a mass spectrum, which is a plot of ion abundance versus m/z.
-
Comparative Mass Spectral Data (Expected)
The most telling difference in the mass spectra of the 3-chloro and 3-bromo derivatives will be the isotopic pattern of the molecular ion and any halogen-containing fragments.
| Feature | 3-Chlorothieno[3,2-b]thiophene | 3-Bromothieno[3,2-b]thiophene |
| Molecular Ion (M⁺•) | Cluster of peaks at M and M+2 in an approximate 3:1 ratio. | Cluster of peaks at M and M+2 in an approximate 1:1 ratio. |
| Key Fragmentation | Loss of Cl•, loss of HCl, fragmentation of the thiophene ring. | Loss of Br•, loss of HBr, fragmentation of the thiophene ring. |
Discussion of Expected Differences:
-
Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in a characteristic M/M+2 isotopic pattern with a 3:1 intensity ratio for any chlorine-containing ion. [7]Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 1:1). This gives a distinct M/M+2 isotopic pattern with a 1:1 intensity ratio. [8]This difference in isotopic patterns is a definitive way to distinguish between the chloro and bromo derivatives.
-
Fragmentation: Both compounds are expected to show a prominent molecular ion peak. A key fragmentation pathway will be the loss of the halogen radical (Cl• or Br•) to form a stable thienothienyl cation. The C-Br bond is weaker than the C-Cl bond, so the loss of Br• from the 3-bromo derivative may be a more facile fragmentation pathway, potentially leading to a more abundant [M-Br]⁺ ion compared to the [M-Cl]⁺ ion in the chloro analog. Fragmentation of the heterocyclic ring system is also expected. [7]
Conclusion
The substitution of a chlorine versus a bromine atom at the 3-position of the thienothiophene core imparts distinct and predictable changes in the spectroscopic properties of the molecule. In NMR spectroscopy, the greater electronegativity of chlorine leads to a downfield shift of the adjacent proton, while the "heavy atom effect" of bromine results in an upfield shift of the carbon to which it is attached. Mass spectrometry provides a definitive distinction through the characteristic M/M+2 isotopic patterns of chlorine (3:1) and bromine (1:1). While the differences in their UV-Vis and fluorescence spectra are expected to be more subtle, a lower fluorescence quantum yield may be anticipated for the bromo derivative. A thorough understanding of these spectroscopic nuances is crucial for the unambiguous characterization of these important classes of heterocyclic compounds, enabling researchers to confidently advance their work in drug discovery and materials science.
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A Senior Application Scientist's Guide to Validating Molecular Structure with X-ray Crystallography
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and molecular biology, the precise, atomic-level understanding of a molecule's three-dimensional structure is not merely an academic exercise—it is the bedrock of rational design and functional elucidation.[1][2] An inaccurate structural model can lead to costly failures in downstream development. Among the arsenal of techniques available for structural determination, X-ray crystallography remains the gold standard for obtaining high-resolution insights into the architecture of proteins, nucleic acids, and their complexes.[2][3][4]
This guide provides an in-depth comparison of X-ray crystallography with its primary alternatives, grounded in experimental realities. It moves beyond a simple recitation of protocols to explain the causality behind methodological choices, empowering you to make informed decisions for your research pipeline.
The Principle: From Crystal to Electron Density Map
X-ray crystallography leverages a fundamental principle: a crystal, which is a highly ordered three-dimensional lattice of molecules, will diffract a beam of X-rays in a predictable and measurable pattern.[5][6][7] The process can be conceptualized as follows:
-
Irradiation: A single, pure crystal is exposed to a focused beam of monochromatic X-rays.[5][8]
-
Diffraction: The electrons of the atoms within the crystal lattice scatter the X-rays. Because the molecules are in a fixed, repeating arrangement, the scattered waves interfere with each other constructively in specific directions.[6]
-
Pattern Formation: This constructive interference produces a unique and regular pattern of diffraction spots, or "reflections," which are captured by a detector.[5][7][9]
-
Data Analysis: By measuring the precise position and intensity of thousands of these reflections, scientists can mathematically reconstruct a three-dimensional map of the electron density within the crystal.[5][10]
-
Model Building: An atomic model of the molecule is then built into this electron density map and computationally refined to best fit the experimental data.
The ultimate output is a coordinate file (commonly deposited in the Protein Data Bank or PDB) that describes the position of each atom in the molecule, revealing intricate details about its shape, active sites, and potential interactions.[10]
The Crystallographic Workflow: A Self-Validating System
The journey from a purified protein to a validated 3D structure is a multi-step process where each stage serves as a quality control checkpoint for the next. This inherent linearity provides a self-validating framework.
Figure 1: The experimental workflow for X-ray crystallography.
Experimental Protocol: Key Methodologies
1. Protein Purification and Crystallization:
-
Objective: To obtain a highly pure (>95%), concentrated protein sample and induce the formation of well-ordered, single crystals.[11][12]
-
Protocol (Vapor Diffusion - Hanging Drop):
-
Prepare a stock solution of highly purified protein, typically at 10-20 mg/mL.[12] The homogeneity of the sample is a critical factor for successful crystallization.[11][13]
-
Use a sparse matrix screen to test a wide array of crystallization conditions (precipitants, salts, pH).[12] Polyethylene glycol (PEG) and ammonium sulfate are the most common precipitants.[11]
-
Pipette 500 µL of a specific precipitant solution into a well of a 24-well crystallization plate.[14]
-
On a siliconized glass coverslip, mix 1-2 µL of the protein solution with 1-2 µL of the precipitant solution from the well.[12]
-
Invert the coverslip and seal the well with vacuum grease, creating a "hanging drop."[12]
-
Water vapor slowly diffuses from the drop to the more concentrated reservoir solution.[11] This gradual concentration of protein and precipitant brings the molecule to a supersaturated state, which is required for nucleation and crystal growth.[11][13]
-
Incubate plates and monitor for crystal growth over days to weeks.
-
-
Causality: The hanging drop method allows for a slow, controlled approach to supersaturation, which is often essential for growing large, well-ordered crystals suitable for diffraction. The initial screening is crucial because the ideal crystallization condition for any given protein is empirically determined and cannot be predicted from its sequence alone.
2. Data Collection and Processing:
-
Objective: To mount a crystal, expose it to an X-ray beam, and record the resulting diffraction pattern.[5]
-
Protocol:
-
A suitable single crystal (typically >0.1 mm) is looped and flash-cooled in liquid nitrogen to prevent radiation damage during data collection.[5][8] A cryoprotectant is often added to the crystal to prevent ice formation.
-
The frozen crystal is mounted on a goniometer at a synchrotron beamline or an in-house X-ray source.[8]
-
The crystal is rotated in the X-ray beam while a series of diffraction images are collected on a detector.[15]
-
Specialized software (e.g., XDS, CCP4 suite) is used to process the images.[10][15][16] This involves:
-
Indexing: Determining the unit cell dimensions and crystal lattice symmetry.
-
Integration: Measuring the intensity of each diffraction spot.
-
Scaling & Merging: Placing all collected data onto a common scale and merging redundant measurements to produce a final reflection file.[15]
-
-
-
Causality: Cryo-cooling minimizes atomic motion and damage from the high-intensity X-ray beam, preserving the crystal's diffracting power and leading to higher-resolution data. Processing the data correctly is vital, as errors at this stage will propagate through the rest of the structure determination process.
Interpreting the Output: A Trustworthy and Self-Validating System
A crystallographic structure is not merely a picture; it is a model refined against experimental data. Its validity is assessed by a suite of metrics that provide a robust, self-validating framework. These metrics are compiled in a standard PDB Validation Report, which should be critically evaluated for any deposited structure.[17][18][19]
| Metric | Description | What to Look For |
| Resolution (Å) | A measure of the level of detail in the electron density map. Lower numbers indicate higher resolution. | For drug design, a resolution of 2.5 Å or better is generally desired. High resolution (<1.5 Å) allows for the clear visualization of water molecules and detailed side-chain conformations. |
| R-work / R-free | Measures the agreement between the atomic model and the experimental diffraction data.[20][21] R-free is calculated from a small subset (5-10%) of reflections that were not used in refinement, acting as a cross-validation to detect "overfitting".[20][22] | Lower values are better. R-free should be close to R-work (typically slightly higher).[20] A large gap between R-work and R-free suggests the model has been over-refined and may not be an accurate representation.[22] |
| Ramachandran Plot | Assesses the conformational quality of the protein backbone by plotting the phi (φ) and psi (ψ) torsion angles of each residue.[23] | >98% of residues should be in "favored" or "allowed" regions. Outliers should be rare and are often located in flexible loop regions.[23] |
| Clashscore | The number of serious steric clashes (overlapping atoms) per 1000 atoms.[23] | Lower values are better, indicating a more physically realistic model. |
| Geometry | Analysis of bond lengths and angles compared to ideal values derived from high-resolution small-molecule structures.[24] | Significant deviations from standard chemical geometry can indicate errors in the model. |
These validation metrics, governed by standards from organizations like the International Union of Crystallography (IUCr), ensure that a deposited structure is a reliable representation of the molecule.[25][26][27]
Comparative Analysis: Choosing the Right Tool for the Job
While powerful, X-ray crystallography is not the only or always the best tool. Its main counterparts are Nuclear Magnetic Resonance (NMR) spectroscopy and Cryo-Electron Microscopy (Cryo-EM). The choice of technique is dictated by the specific biological question and the nature of the sample.[28]
| Feature | X-ray Crystallography | NMR Spectroscopy | Cryo-Electron Microscopy (Cryo-EM) |
| Principle | X-ray diffraction from a crystal | Nuclear spin alignment in a magnetic field | Electron scattering from flash-frozen molecules |
| Sample State | Solid (Crystal)[28] | Solution | Vitreous Ice (Amorphous Solid)[28] |
| Resolution | Typically 1.0 - 3.5 Å (Atomic)[28] | Typically 1.5 - 2.5 Å (Atomic) | Typically 2.0 - 10 Å (Near-atomic to lower)[28] |
| Molecular Size | No theoretical limit, but large complexes can be hard to crystallize.[3][29] | Generally limited to < 50 kDa.[30] | Ideal for large molecules and complexes >150 kDa.[30][31] |
| Key Advantage | Highest resolution for well-ordered systems; well-established technique.[3][28] | Provides information on molecular dynamics and flexibility in solution.[28][30] | Can visualize large, flexible complexes and membrane proteins in a near-native state without crystallization.[28][31] |
| Primary Bottleneck | Crystallization: Can be difficult or impossible for many proteins, especially large, flexible, or membrane-bound ones.[28][29][32] | Size Limitation: Signal complexity and relaxation properties limit applicability to smaller proteins.[30] | Resolution/Size: Achieving high resolution for smaller proteins (<65 kDa) can be challenging.[33] |
| Throughput | High-throughput once a crystallization system is established.[3] | Lower throughput; data acquisition and analysis are time-consuming. | Throughput is rapidly increasing with automation but can be computationally intensive.[3] |
These techniques are often complementary.[28] For instance, Cryo-EM might provide the overall shape of a large multi-protein complex, while crystallography provides high-resolution details of its individual domains.[28]
Application in Drug Development: A Case Study
Objective: To design a potent and selective inhibitor for a specific protein kinase, a common target in oncology.
-
Target Validation with Crystallography: The initial step is to obtain a high-resolution crystal structure of the target kinase. This reveals the precise three-dimensional architecture of the ATP-binding site, the primary target for inhibition.[1]
-
Fragment-Based Screening: Small chemical fragments are soaked into crystals of the kinase. X-ray data is collected to produce difference electron density maps, which unambiguously show where these fragments bind in the active site. This provides multiple starting points for inhibitor design.
-
Structure-Based Drug Design (SBDD): With the structural information from the fragment-bound complexes, medicinal chemists can rationally design more potent molecules by "growing" or linking the fragments to occupy adjacent pockets in the active site.[1][2]
-
Iterative Optimization: New, more potent compounds are synthesized and then co-crystallized with the kinase. The resulting structures guide the next round of design, allowing chemists to optimize potency, selectivity, and pharmacokinetic properties.[1] This iterative cycle of design, synthesis, and structural analysis is a cornerstone of modern drug discovery.[34]
This structure-guided approach accelerates the development of highly specific drugs with fewer off-target effects, a process that has been successfully applied to develop inhibitors for targets like HIV protease.[34]
Conclusion: The Enduring and Evolving Role of Crystallography
Despite the remarkable rise of Cryo-EM, X-ray crystallography remains a central pillar of structural biology and drug discovery.[3][35] Its ability to deliver unparalleled atomic-level detail for a vast range of molecules ensures its continued relevance.[28] The integration of artificial intelligence and machine learning is further accelerating the process, particularly in solving the "phase problem" and automating model building, promising to unlock even more potential from crystallographic data.[4][35] For any researcher aiming to understand molecular function or design targeted therapeutics, mastering the principles and interpretation of X-ray crystallography is not just beneficial—it is essential.
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A Comparative Guide to Charge Carrier Mobility in Thienothiophene Polymers for Advanced Organic Electronics
This guide provides an in-depth comparative analysis of charge carrier mobility in thienothiophene-based polymers, tailored for researchers, scientists, and professionals in organic electronics and materials science. We will explore the nuances of molecular design, the critical influence of processing on thin-film morphology, and the resultant impact on charge transport properties. This document is designed to be a practical resource, offering not only a survey of high-performance materials but also detailed experimental protocols for their characterization.
The Ascendancy of Thienothiophene Polymers in Organic Electronics
Thienothiophene-based conjugated polymers have emerged as a cornerstone in the field of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2] Their rigid, planar backbone structure promotes strong intermolecular π-π stacking, which is essential for efficient charge transport.[3] The inherent electron-rich nature of the thienothiophene moiety facilitates hole transport, making these materials excellent p-type semiconductors.[4] Furthermore, the versatility of their chemical synthesis allows for fine-tuning of their electronic and physical properties through the incorporation of various co-monomers and side-chain engineering.[5]
The charge carrier mobility (µ), a measure of how quickly a charge carrier can move through a material under the influence of an electric field, is a critical parameter that dictates the performance of these devices. High charge carrier mobility is directly correlated with faster switching speeds in transistors and higher power conversion efficiencies in solar cells. This guide will delve into a comparative study of various thienothiophene polymers, elucidating the key factors that govern their charge transport characteristics.
Comparative Analysis of Charge Carrier Mobility in Thienothiophene Polymers
The charge carrier mobility of thienothiophene-based polymers can vary by orders of magnitude depending on their specific chemical structure, molecular weight, and the processing conditions used to fabricate thin films. Below is a comparative table summarizing the performance of several notable thienothiophene polymers.
| Polymer Name | Abbreviation | Comonomer | Highest Reported Hole Mobility (µh) [cm²/Vs] | Key Structural Features/Processing Notes |
| Poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene) | pBTTT-C12 | Thiophene with dodecyl side chains | 0.6 | A well-studied polymer where mobility is highly dependent on molecular weight and thin-film microstructure.[6] Higher molecular weight fractions exhibit liquid crystalline phases and improved device performance.[6][7] |
| Dithienothiophene-Diketopyrrolopyrrole Polymer | PDTTDPP | Diketopyrrolopyrrole (DPP) | 0.60 | This donor-acceptor copolymer exhibits a low bandgap and excellent hole mobility without the need for post-treatment.[8] |
| Thieno[3,2-b]thiophene−Diketopyrrolopyrrole-Thiophene Copolymer | - | Diketopyrrolopyrrole (DPP) and Thiophene | 1.95 | Copolymerization of a thieno[3,2-b]thiophene-diketopyrrolopyrrole-based monomer with thiophene resulted in a polymer with exceptionally high hole mobility.[9] |
| Polythiophene with Thieno[2,3-b]thiophene | - | Thieno[2,3-b]thiophene | 0.15 | The incorporation of thieno[2,3-b]thiophene introduces cross-conjugated double bonds, leading to high ionization potential and enhanced air stability without a reduction in charge carrier mobility.[3][10] The resulting transistors exhibit lifetimes of several months in air without encapsulation.[3] |
| Dithienothiophene-thioalkylbithiophene Polymer Blend | PDTT-SBT | Thioalkylbithiophene | 0.22 | Blending this polymer with a crystalline small molecule (DTTR-TT) significantly enhanced the mobility from 0.0009 cm²/Vs to 0.22 cm²/Vs at an optimized composition.[11] This highlights the potential of blend morphologies for improving charge transport. |
Causality Behind Performance: Key Factors Influencing Charge Carrier Mobility
The performance of a thienothiophene polymer in an electronic device is not solely determined by its chemical structure but is a complex interplay of several factors. Understanding these relationships is crucial for designing and fabricating high-performance organic electronics.
Molecular Structure: The Blueprint for Performance
The intrinsic properties of the polymer chain, including the backbone and side chains, lay the foundation for its charge transport capabilities.
-
Backbone Planarity and Rigidity: The fused-ring structure of thienothiophene imparts rigidity and planarity to the polymer backbone. This is crucial for facilitating strong π-orbital overlap between adjacent monomer units (intrachain transport) and between neighboring polymer chains (interchain transport).[12] Efficient charge transport is often dominated by intra-chain transport along the polymer backbone.[13]
-
Donor-Acceptor (D-A) Copolymers: Many high-performance thienothiophene polymers are D-A copolymers, where an electron-donating thienothiophene unit is paired with an electron-accepting unit like diketopyrrolopyrrole (DPP).[8][9] This molecular design strategy can lower the bandgap of the polymer, enhancing its optical absorption properties for photovoltaic applications, and can also promote strong intermolecular interactions that are beneficial for charge transport.
-
Side-Chain Engineering: The nature and length of the alkyl side chains play a critical role in solubility, processability, and thin-film morphology.[14] While long, branched side chains can improve solubility, they can also disrupt the close packing of polymer backbones, potentially hindering interchain charge hopping.[7] Conversely, carefully designed side chains can be used to control the self-assembly of the polymer chains into highly ordered structures.[15]
Molecular Weight: A Double-Edged Sword
The molecular weight of the polymer has a profound impact on both its physical properties and its charge transport characteristics.
-
Increased Connectivity: Higher molecular weight polymers generally exhibit higher charge carrier mobility.[6][16][17] This is because longer polymer chains can bridge disordered regions in the thin film, providing more continuous pathways for charge transport.[7] A study on pBTTT-C12 showed a threefold improvement in charge carrier mobility when the number average molecular weight was increased from 8,000 to 18,000.[6]
-
Morphological Changes: Molecular weight also influences the thin-film morphology. For pBTTT, distinct morphological regions are observed with varying molecular weights: fiber formation at low molecular weights (5-20 kDa), terrace formation at intermediate weights (20-50 kDa), and a rougher morphology at high molecular weights (50-150 kDa).[7][18] The highest performance is often found in the terraced morphology.[7]
-
Processability Challenges: While high molecular weight is generally desirable for mobility, it can also lead to decreased solubility and increased solution viscosity, making the polymer more difficult to process.[7]
Thin-Film Morphology and Microstructure: The Supramolecular Landscape
The arrangement of polymer chains in the solid state is arguably one of the most critical factors determining charge carrier mobility.[19] The disordered nature of polymer films often leads to charge transport properties that are significantly lower than their intrinsic potential.[19]
-
Crystallinity and Ordering: Semicrystalline polymers with well-ordered domains generally exhibit higher mobilities.[16] These crystalline regions provide efficient pathways for charge transport, while amorphous regions can act as traps or barriers. The degree of crystallinity and the orientation of the crystalline domains relative to the direction of current flow are key.
-
Interconnectivity of Ordered Domains: It is not just the presence of ordered domains but also their interconnectivity that is crucial.[16] Well-connected crystalline domains provide a continuous network for charge carriers to move through the film, leading to higher macroscopic mobility.
-
Intra-chain vs. Inter-chain Transport: Charge transport in conjugated polymers occurs through two primary mechanisms: intra-chain transport along the polymer backbone and inter-chain hopping between adjacent chains.[13] While intra-chain transport is generally more efficient, inter-chain hopping is necessary for charge carriers to move between different polymer chains and navigate the bulk material. The efficiency of inter-chain hopping is highly dependent on the π-π stacking distance between polymer backbones.
The relationship between these key factors can be visualized as a hierarchical process:
Experimental Protocols for Characterization
To accurately and reproducibly measure the charge carrier mobility of thienothiophene polymers, a standardized experimental procedure is essential. The most common method involves the fabrication and characterization of an Organic Field-Effect Transistor (OFET).
OFET Fabrication: A Step-by-Step Guide
This protocol describes the fabrication of a bottom-gate, top-contact OFET, a widely used device architecture.
-
Substrate Preparation:
-
Begin with a heavily n-doped silicon wafer (which will serve as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) as the gate dielectric.
-
Clean the substrate by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
To improve the quality of the semiconductor-dielectric interface, treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS). This is typically done by vapor deposition or solution treatment.
-
-
Semiconductor Film Deposition:
-
Prepare a solution of the thienothiophene polymer in a suitable high-boiling-point organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a concentration typically ranging from 5 to 10 mg/mL.
-
Deposit the polymer solution onto the prepared substrate using a solution-processing technique such as spin-coating or solution-shearing.[11][20][21]
-
Spin-coating: Dispense the polymer solution onto the center of the substrate and spin at a high speed (e.g., 1000-3000 rpm) to create a thin, uniform film. The film thickness is controlled by the solution concentration and spin speed.
-
Solution-shearing: This technique can promote the alignment of polymer chains, often leading to higher mobility.[20] A blade is moved across the substrate at a controlled speed and temperature, shearing the polymer solution and inducing molecular ordering.
-
-
Anneal the film to remove residual solvent and improve the molecular ordering. This can be done by thermal annealing (heating on a hotplate in an inert atmosphere) or solvent vapor annealing (exposing the film to a solvent vapor). The optimal annealing temperature and time are material-dependent and must be determined experimentally.
-
-
Source and Drain Electrode Deposition:
-
Define the source and drain electrodes on top of the semiconductor film using a shadow mask. The channel length (L) and width (W) are defined by the dimensions of the mask.
-
Deposit a suitable metal for the electrodes, typically gold (Au), by thermal evaporation in a high-vacuum chamber. A thin adhesion layer of chromium (Cr) or titanium (Ti) may be deposited before the gold. The typical thickness of the electrodes is 40-60 nm.
-
The following diagram illustrates the OFET fabrication workflow:
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Safety Operating Guide
A Guide to the Safe Disposal of 3-Chlorothieno[2,3-b]thiophene-2-carboxylic Acid
For laboratory professionals dedicated to advancing pharmaceutical and materials science, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid (CAS No. 39244-08-1), ensuring the safety of personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and an understanding of the compound's chemical nature, derived from data on structurally similar molecules and general principles of hazardous waste management.
Hazard Assessment and Waste Classification
The foundational step in proper chemical disposal is a thorough hazard assessment. Based on its chemical structure and available data on similar compounds, this compound should be managed as hazardous waste .
Key Hazard Characteristics:
| Property | Hazard Classification | Rationale and Citation |
| Physical State | Solid | Assumed based on typical carboxylic acids. |
| Corrosivity | Potential Acidic Properties | As a carboxylic acid, it can react with bases. While not a strong acid, it should not be mixed with incompatible materials. |
| Toxicity | Assumed Toxic | A related compound, 3-Chloro-benzo[b]thiophene-2-carboxylic acid, is classified as Acute Toxicity 4 (Oral). The subject compound should be handled with similar precautions. |
| Reactivity | Stable under normal conditions | Reacts with strong bases and oxidizing agents. Avoid mixing with these chemicals in waste streams. |
| Environmental | Potentially Persistent | Halogenated organic compounds can be persistent in the environment. Biotic degradation of halothiophenes, in particular, is minimal, making them environmentally hazardous in aqueous systems. |
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3] All laboratory personnel generating this waste are responsible for its management from "cradle-to-grave," ensuring it is properly identified, managed, and treated prior to disposal.
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is non-negotiable for minimizing exposure risk.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If handling the powder outside of a fume hood where dust may be generated, a dust mask (N95 or equivalent) is recommended.
Segregation: The Key to Preventing Unwanted Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions within the waste container. This compound waste must be collected in a dedicated container and should not be mixed with other waste streams.
Segregation Protocol:
-
Waste Stream: Solid Halogenated Organic Acid Waste
-
Do NOT Mix With:
-
Bases (e.g., sodium hydroxide, amines): Can cause a vigorous acid-base reaction.
-
Strong Oxidizing Agents (e.g., nitric acid, permanganates): Can lead to unpredictable and potentially violent reactions.
-
Non-halogenated Organic Waste: Separating halogenated and non-halogenated waste is often more cost-effective for disposal and is a common requirement for waste vendors.[4]
-
Aqueous Waste: This compound is a solid and should be disposed of as such. Do not dissolve it in water for disposal down the drain.
-
The following diagram illustrates the decision-making process for proper waste segregation.
Waste Accumulation and Labeling: A Step-by-Step Guide
Proper containment and labeling are mandated by regulatory bodies like the EPA and are essential for safety and compliance.[5]
Step 1: Select the Appropriate Container
-
Use a container made of a compatible material, such as high-density polyethylene (HDPE).
-
The container must have a secure, screw-top lid to prevent spills and evaporation.[6]
-
Ensure the container is clean and dry before adding any waste.
Step 2: Label the Container Immediately
-
As soon as the first particle of waste is added, the container must be labeled.
-
The label must include the words "HAZARDOUS WASTE ".[5]
-
Clearly write the full chemical name: "This compound ". Avoid using abbreviations or formulas.
-
List all constituents if it is a mixture.
-
Indicate the primary hazards (e.g., "Irritant," "Toxic").
Step 3: Accumulate Waste Safely
-
Keep the waste container closed at all times except when adding waste.[1]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
The SAA must be at or near the point of generation and under the control of the operator.
-
Use secondary containment, such as a tray or bin, to contain any potential leaks or spills.[6]
The workflow for waste accumulation is summarized in the diagram below.
Final Disposal Pathway
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] Evaporation in a fume hood is also not a permissible disposal method.[4]
The only acceptable disposal route is through your institution's licensed hazardous waste management program.
Procedure for Disposal:
-
Request Pickup: Once the waste container is full, or before it exceeds your institution's storage time limits, submit a chemical waste collection request to your Environmental Health and Safety (EHS) department.
-
Documentation: Complete any required waste manifests or forms provided by EHS. This documentation is a critical part of the "cradle-to-grave" tracking system for hazardous waste.[3]
-
Professional Handling: Trained EHS professionals or a licensed hazardous waste vendor will collect the waste from your laboratory. They will ensure it is transported and disposed of in compliance with all federal, state, and local regulations.[2]
Likely disposal methods for this type of waste include high-temperature incineration at a permitted hazardous waste facility, which is equipped with scrubbers to neutralize harmful combustion byproducts like HCl.[5]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship. Your diligence in the proper handling and disposal of chemical waste is as crucial as the innovative research you conduct.
References
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- ERG Environmental Services. How to Properly Manage Hazardous Waste Under EPA Regulations.
- LabManager. Managing Hazardous Chemical Waste in the Lab.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
- PubChem. This compound.
- PubChem. 3-Chlorothiophene-2-carboxylic acid.
- Figshare. Thermal studies of chlorinated thiophenols.
- Sigma-Aldrich. 3-Chloro-benzo[b]thiophene-2-carboxylic acid.
- U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste.
- Sigma-Aldrich. 3-Chlorothiophene-2-carboxylic acid.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid (CAS No. 39244-08-1).[1] Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this protocol is built upon a robust analysis of its structural components—a halogenated thienothiophene and a carboxylic acid—and by synthesizing data from closely related chemical analogs. This approach ensures a high standard of safety, treating the compound with the caution it warrants.
Hazard Analysis: An Evidence-Based Assessment
This compound is a solid organic compound. While its specific toxicology has not been thoroughly documented, data from structurally similar compounds provide a strong basis for our hazard assessment.
| Analog Compound | Key Hazards Identified | Source |
| 5-Chlorothiophene-2-carboxylic acid | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Skin Sensitizer (Category 1), Respiratory Irritation (Category 3) | [2] |
| 3-Chloro-benzo[b]thiophene-2-carboxylic acid | Acute Oral Toxicity (Category 4), General Irritant (GHS07) | [3] |
| 3,6-dichloro-benzo[b]thiophene-2-Carboxylic Acid | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation | [4] |
| 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [5] |
Based on this evidence, we must handle this compound as a substance that is, at a minimum:
-
A skin irritant.
-
A serious eye irritant.
-
A potential skin sensitizer, which may cause an allergic reaction upon repeated contact.
-
A respiratory tract irritant, particularly in powdered form.
-
Harmful if swallowed.
The presence of the carboxylic acid group suggests corrosive properties, while the chlorinated heterocyclic structure necessitates specific disposal procedures for halogenated organic waste.
Core Protective Measures: Engineering Controls and PPE
The foundation of laboratory safety is a hierarchy of controls. We first rely on engineering solutions to minimize exposure, followed by rigorous adherence to personal protective equipment protocols.
Engineering Controls: Your First Line of Defense
Personal protective equipment is the last line of defense. Before any handling, ensure the following engineering controls are in place and fully operational:
-
Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, preparing solutions) MUST be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of fine dust particles, which can cause respiratory tract irritation.[6]
-
Emergency Stations: A fully functional emergency safety shower and eyewash station must be readily accessible and unobstructed within the work area.[7][8]
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling this compound.
-
Eye and Face Protection:
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against dust and potential splashes.[8]
-
Face Shield: When handling larger quantities (>5 grams) of the solid or any volume of its solutions where splashing is possible, a full-face shield must be worn in addition to chemical splash goggles. A face shield alone does not provide adequate eye protection.[8][9]
-
-
Skin and Body Protection:
-
Gloves: Due to the compound's nature as a chlorinated organic acid, glove selection is critical.
-
Incidental Contact: For tasks with minimal contact risk, such as handling a sealed container, double-gloving with standard nitrile gloves is acceptable.
-
Extended Contact/Immersion: For weighing, solution preparation, and spill cleanup, heavier-duty gloves such as butyl or neoprene are required over an inner nitrile glove.[8][10] Always inspect gloves for tears or punctures before use and use proper technique to remove them to avoid skin contact.
-
-
Laboratory Coat: A flame-resistant lab coat buttoned completely is required.
-
Chemical-Resistant Apron: When handling solutions or larger quantities of the solid, a chemical-resistant apron should be worn over the lab coat.
-
Full Body Protection: For large-scale work or significant spill cleanup, a disposable chemical-resistant suit may be necessary.[10]
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory.
-
-
Respiratory Protection:
-
Standard Operations: When working exclusively within a certified chemical fume hood, additional respiratory protection is typically not required.
-
Emergency Situations: In the event of a significant spill outside of a fume hood, personnel involved in the cleanup must wear, at minimum, a half-mask or full-face respirator equipped with combination organic vapor/acid gas (OV/AG) cartridges. An N95 dust mask may be considered for weighing fine powders if aerosolization is a concern, even within a hood, but is not a substitute for a fume hood.[3][10]
-
Operational and Disposal Plans
A safe experiment is planned from start to finish, including waste management.
Safe Handling Workflow
The following diagram outlines the mandatory workflow for safely handling the compound.
Caption: Workflow for PPE selection and chemical handling.
Waste Disposal Plan
As a chlorinated organic compound, all waste generated must be treated as halogenated organic hazardous waste .
-
Segregation: Never mix halogenated waste with non-halogenated organic waste.[11][12] The disposal costs and procedures are significantly different.
-
Container: All solid waste (contaminated filter paper, weigh boats, gloves) and liquid waste (reaction mixtures, rinse solutions) must be collected in a designated, compatible, and properly sealed hazardous waste container.
-
Labeling: The container must be clearly labeled "HAZARDOUS WASTE" and list all chemical constituents by their full name, including "this compound" and any solvents used.[13][14]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials like strong bases or oxidizers.[14]
-
Pickup: Adhere to your institution's specific procedures for hazardous waste disposal and pickup.
Emergency Procedures
Immediate and correct response to an exposure is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and jewelry. Rinse the affected area with copious amounts of lukewarm water for at least 15 minutes. Seek medical attention.[2][9] |
| Eye Contact | Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8] |
| Inhalation | Move the affected person to fresh air. If they feel unwell or have difficulty breathing, call for emergency medical assistance.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention and provide the SDS or chemical name if possible.[15] |
| Minor Spill (in fume hood) | Wearing appropriate PPE, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Collect the material in a sealed container and dispose of it as halogenated organic waste. |
| Major Spill (outside fume hood) | Evacuate the immediate area. Alert colleagues and notify your institution's environmental health and safety office immediately. Restrict access to the area. Do not attempt to clean it up without specialized training and equipment.[13] |
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
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Seton UK. Working safely with corrosive substances. (2022-08-17). [Link]
-
ACTenviro. How To Effectively Handle and Manage Corrosive Chemicals. (2024-07-19). [Link]
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University of California, Santa Cruz. Hazardous Waste Segregation. [Link]
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Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
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DENIOS. Managing Corrosive Substances: Safety Protocols for Businesses. [Link]
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Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]
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LeelineWork. What PPE Should You Wear When Handling Acid? (2026-01-07). [Link]
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-
ResearchGate. Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. (2023-08-04). [Link]
-
National Institutes of Health. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. [Link]
-
MDPI. Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. (2023-08-12). [Link]
-
MDPI. Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors. [Link]
-
Angene Chemical. Safety Data Sheet: 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid. [Link]
-
ACS Publications. f]thieno[3,2-b]thiophene Derivatives for Solution-Processed Organic Field-Effect Transistors. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
